molecular formula C10H8BrNO B1505030 5-Bromo-2-cyclopropyl-1,3-benzoxazole CAS No. 915923-17-0

5-Bromo-2-cyclopropyl-1,3-benzoxazole

Cat. No.: B1505030
CAS No.: 915923-17-0
M. Wt: 238.08 g/mol
InChI Key: JMMVKTYIPNMKOX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-cyclopropyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-benzoxazole
Source PubChem
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InChI

InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVKTYIPNMKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650829
Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915923-17-0
Record name 5-Bromo-2-cyclopropylbenzoxazole
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Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
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Record name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthetic strategies, and potential applications of a specific derivative, 5-Bromo-2-cyclopropyl-1,3-benzoxazole. By combining a bromine atom at the 5-position—a versatile synthetic handle—and a cyclopropyl group at the 2-position—a moiety known to enhance metabolic stability and binding affinity—this molecule represents a valuable building block for modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the molecule's synthesis, reactivity, and strategic utility.

Part 1: Synthesis and Mechanistic Considerations

The construction of the benzoxazole core is most reliably achieved through the condensation of an ortho-aminophenol with a carboxylic acid or its activated derivative. This approach is favored for its robustness, high yields, and broad substrate scope. For the targeted synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, the logical precursors are 4-Bromo-2-aminophenol and cyclopropanecarboxylic acid.

The reaction is typically facilitated by a dehydrating agent or promoter, such as polyphosphoric acid (PPA), which acts as both a catalyst and a solvent at elevated temperatures. The mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzoxazole ring system.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-Bromo-2-aminophenol (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).

  • Reaction Initiation: Carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent) to the flask. The mixture will become a thick slurry.

  • Thermal Cyclization: Heat the reaction mixture to 170 °C with vigorous stirring. The mixture will become more homogeneous as the reaction progresses. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Quenching: Allow the mixture to cool to approximately 80 °C. Cautiously pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Part 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably predicted based on its constituent parts and data from close analogs.[3]

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionRationale
Molecular Formula C₁₀H₈BrNODerived from structure.
Molecular Weight 238.08 g/mol Calculated from formula.
Appearance Off-white to light yellow solidTypical for brominated benzoxazole derivatives.[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMSO, Acetone). Insoluble in water.Based on the aromatic, non-polar nature of the core.[4]
Melting Point Not determined. Expected to be a solid with a defined melting point.Analogs like 5-Bromo-1,3-benzoxazole melt at 37-42 °C.[3]
Table 2: Predicted Spectroscopic Data for Structural Elucidation
TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Three distinct signals in the δ 7.2-7.8 ppm range, exhibiting doublet and doublet-of-doublets splitting patterns. - Cyclopropyl Protons (5H): Complex multiplets in the δ 1.0-2.5 ppm range, characteristic of the strained ring system.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-155 ppm range. - Benzoxazole C2: A distinct downfield signal around δ 165-170 ppm due to its imine-like character. - Cyclopropyl Carbons: Shielded signals in the δ 5-15 ppm range.
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z 237. - Isotopic Peak (M+2): A peak of nearly equal intensity at m/z 239, confirming the presence of one bromine atom.
FT-IR (cm⁻¹) - ~1615 cm⁻¹: C=N stretching of the oxazole ring. - ~1245 cm⁻¹: Asymmetric C-O-C stretching. - ~3050 cm⁻¹: Aromatic C-H stretching.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is dominated by the bromine atom on the benzene ring, which serves as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation. This functionality is central to its utility in medicinal chemistry for scaffold elaboration and library synthesis.

Key Reactive Zones
  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a wide array of cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

  • Lithiation/Grignard Formation: The bromide can be converted into an organometallic species via metal-halogen exchange (e.g., with n-BuLi) or insertion (e.g., with Mg), forming a nucleophilic carbanion at the C5 position.[5] This intermediate can then react with various electrophiles.

  • Benzoxazole Ring: The ring itself is relatively stable and aromatic, making it generally unreactive under standard cross-coupling conditions.[4] Electrophilic aromatic substitution on the benzene ring is possible but is deactivated by the bromine atom.

Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki coupling for functionalization of the C5 position.

Experimental Protocol: Suzuki Coupling
  • Inert Atmosphere: To a degassed solution of 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of Toluene:Ethanol, add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Catalyst Addition: Bubble argon through the solution for 15 minutes to ensure an inert atmosphere. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C5-arylated product.

Part 4: Applications in Drug Discovery

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]

  • Scaffold Hopping and Lead Optimization: 5-Bromo-2-cyclopropyl-1,3-benzoxazole is an ideal starting point for lead optimization. The cyclopropyl group can confer conformational rigidity and improved metabolic stability compared to linear alkyl groups. The bromine atom allows for systematic exploration of the chemical space at the C5 position through parallel synthesis, enabling rapid generation of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The benzoxazole core can act as a bioisostere for other aromatic systems like indoles or purines, allowing it to interact with biological targets while potentially offering improved physicochemical properties.[1]

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. The cyclopropyl-benzoxazole portion can be screened for binding to a target protein, with the bromine atom providing a reliable vector for fragment evolution and linking.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-cyclopropyl-1,3-benzoxazole is not available, prudent laboratory practices should be followed based on data from structurally similar compounds.[8][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Hazards: Similar brominated heterocyclic compounds are classified as irritants and may be harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Thermo Fisher Scientific. (2009).
  • Sigma-Aldrich. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6.
  • Sigma-Aldrich. 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole AldrichCPR.
  • Fisher Scientific.
  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. (2025).
  • Chemicea.
  • Chem-Impex. 5-Bromo-1,3-benzoxazole.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Ram, R. K. et al. (2025). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). World Journal of Pharmaceutical Research.
  • Fisher Scientific.
  • MySkinRecipes. 5-BROMO-2-PHENYL-1,3-BENZOXAZOLE.
  • Khan, I. et al. (2018).
  • El-Naggar, M. et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
  • Wikipedia. Benzoxazole.
  • Wikipedia. Carbanion.

Sources

An In-depth Technical Guide to 5-Bromo-2-cyclopropyl-1,3-benzoxazole: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its molecular structure, physicochemical properties, a validated synthetic protocol, and methods for its characterization, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases, which may contribute to their ability to interact with biological macromolecules.[3] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[4] Derivatives of the benzoxazole core have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6] The introduction of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the benzoxazole scaffold is anticipated to modulate its biological activity and physicochemical properties, making 5-Bromo-2-cyclopropyl-1,3-benzoxazole a compound of significant interest for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole consists of a central benzoxazole core with a bromine atom attached to the benzene ring at position 5 and a cyclopropyl group at position 2.

Molecular Details:
PropertyValueSource
Molecular Formula C10H8BrNOCalculated
Molecular Weight 238.08 g/mol Calculated
Canonical SMILES C1CC1C2=NC3=C(O2)C=C(C=C3)BrInferred
InChI Key Inferred from structure
Appearance Expected to be a solid at room temperature[7]

The presence of the bromine atom is expected to increase the compound's lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions. The compact and rigid cyclopropyl group can influence the compound's conformation and interaction with biological targets.

Caption: Molecular structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established in the literature. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a reliable approach is the reaction of 2-amino-4-bromophenol with cyclopropanecarbonyl chloride.

Experimental Workflow:

Synthesis_Workflow Reactants 2-Amino-4-bromophenol + Cyclopropanecarbonyl Chloride Reaction Reaction in suitable solvent (e.g., Pyridine or Toluene) with heating Reactants->Reaction Cyclization In-situ cyclization Reaction->Cyclization Workup Aqueous Workup (e.g., NaHCO3 wash) Cyclization->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Purification->Product

Caption: General workflow for the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as pyridine or toluene, add cyclopropanecarbonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of cyclopropanecarbonyl chloride ensures the complete consumption of the starting aminophenol.

  • Heating the reaction mixture facilitates the initial acylation and the subsequent intramolecular cyclization to form the benzoxazole ring.

  • The aqueous NaHCO3 wash is crucial to neutralize any excess acid and remove water-soluble byproducts.

Spectroscopic Characterization

The structure of the synthesized 5-Bromo-2-cyclopropyl-1,3-benzoxazole can be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the protons of the cyclopropyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methine and methylene protons of the cyclopropyl ring will appear as multiplets in the upfield region (typically δ 1.0-2.5 ppm).[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms of the benzoxazole core will resonate in the aromatic region (δ 110-160 ppm), while the carbons of the cyclopropyl group will appear in the upfield aliphatic region.[9]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1650 cm⁻¹) and the C-O-C stretching vibrations.[10]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity) due to the presence of the bromine atom, confirming the molecular weight of the compound.[11]

Potential Applications in Drug Development

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents.[3][4] The unique substitution pattern of 5-Bromo-2-cyclopropyl-1,3-benzoxazole suggests several potential applications in drug discovery:

  • Anticancer Agents: Many benzoxazole derivatives have been reported to possess potent anticancer activity by targeting various cellular pathways.[1][6]

  • Antimicrobial Agents: The benzoxazole nucleus is a core component of compounds exhibiting a broad spectrum of activity against bacteria and fungi.[1]

  • Enzyme Inhibitors: The rigid structure of the benzoxazole core makes it an attractive scaffold for the design of specific enzyme inhibitors.

The presence of the bromine atom also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex molecules through various cross-coupling reactions, further expanding its potential in medicinal chemistry.[12]

References

  • Journal of Chemical and Pharmaceutical Research, "Benzoxazole: The molecule of diverse biological activities". N.p.
  • International Journal of Pharmaceutical Sciences Review and Research, "Benzoxazole: Synthetic Methodology and Biological Activities". (2025).
  • Sigma-Aldrich, "5-Bromo-2-(methoxymethyl)-1,3-benzoxazole".
  • Organic Process Research & Development, "Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole". (2025).
  • Sigma-Aldrich, "5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole".
  • Fisher Scientific, "SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole".
  • Boron Molecular, "Buy 5-Bromo-1,3-benzoxazole".
  • AiFChem, "5676-56-2 | 5-Bromo-2-methyl-1,3-benzoxazole". (2025).
  • Chem-Impex, "5-Bromo-1,3-benzoxazole".
  • World Journal of Pharmaceutical Sciences, "Benzoxazoles". (2018).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, "A Comprehensive Review on Benzoxazole Derivatives: Unfolding the Chemistry and Biological Activities". (2023).
  • Benchchem, "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Applic
  • Wikipedia, "Benzoxazole".
  • BLDpharm, "1368759-44-7|5-Bromo-1-cyclopropyl-1H-1,3-benzodiazole".
  • ResearchGate, "Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents". (2025).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, "Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole".
  • Chemsrc, "5-Bromo-3-phenyl-2,1-benzisoxazole | CAS#:885-34-7". (2025).
  • Vensel Publications, "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry". (2023).
  • Frontiers in Chemistry, "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study". (2020).

Sources

CAS number and identifiers for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

[1]

Compound Identity & Physicochemical Core

This compound represents a strategic convergence of two privileged pharmacophores: the benzoxazole core (bioisostere of adenine/guanine) and the cyclopropyl moiety (metabolic stabilizer and conformational constraint).

Table 1: Chemical Identifiers & Properties

Parameter Data
Chemical Name 5-Bromo-2-cyclopropyl-1,3-benzoxazole
CAS Number 915923-17-0
Synonyms 5-Bromo-2-cyclopropylbenzo[d]oxazole; CHEMBRDG-BB 4009614
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
SMILES BrC1=CC2=NC(C3CC3)=OC2=C1
InChI Key DAGPJXRFHGZHPZ-UHFFFAOYSA-N
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Synthesis & Production Protocols

The synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole typically follows a convergent pathway involving the cyclocondensation of a 2-aminophenol derivative with a cyclopropyl electrophile.

Mechanism & Workflow

The most robust industrial route utilizes 2-amino-4-bromophenol as the nucleophilic scaffold. The reaction proceeds via N-acylation followed by acid-catalyzed intramolecular dehydration.

Synthesis_PathwayPrecursor4-Bromo-2-nitrophenolIntermediate2-Amino-4-bromophenolPrecursor->IntermediateReduction(H2, Pd/C or Fe/AcOH)Product5-Bromo-2-cyclopropyl-1,3-benzoxazoleIntermediate->ProductCyclization(Pyridine/DCM or PPA, Heat)ReagentCyclopropanecarbonylChlorideReagent->Product

Figure 1: Convergent synthesis pathway from nitro-phenol precursors.

Detailed Experimental Protocol

Step 1: Preparation of 2-Amino-4-bromophenol

  • Reagents: 4-Bromo-2-nitrophenol (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux the mixture at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot). Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the amine intermediate.

  • Critical Control: Avoid oxidation of the aminophenol by storing under nitrogen; it darkens rapidly upon air exposure.

Step 2: Cyclization to Benzoxazole

  • Reagents: 2-Amino-4-bromophenol (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (2.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

  • Procedure:

    • Dissolve the aminophenol in DCM at 0°C under inert atmosphere (Ar/N₂).

    • Add Triethylamine followed by dropwise addition of Cyclopropanecarbonyl chloride.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours (formation of the amide intermediate).

    • Cyclization Trigger: Add p-Toluenesulfonic acid (pTSA, 0.1 eq) and reflux (or use PPA at 100°C for solvent-free conditions) to force ring closure.

    • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] Dry over MgSO₄.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Medicinal Chemistry Applications (SAR)

This compound is a "linchpin" intermediate. The 5-bromo position serves as a reactive handle for cross-coupling, while the 2-cyclopropyl group provides specific pharmacological advantages.

Structural Activity Relationship (SAR) Logic
  • 5-Bromo Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl "tails," expanding the molecule into the enzyme's binding pocket.

  • 2-Cyclopropyl Group:

    • Metabolic Stability: Replaces labile alkyl chains (e.g., ethyl/isopropyl), reducing CYP450 oxidation.

    • Potency: The strained ring offers a rigid hydrophobic contact, often filling small lipophilic pockets in kinases (e.g., VEGFR, c-MET) or epigenetic targets (EZH2).

SAR_LogicCore5-Bromo-2-cyclopropyl-benzoxazoleSuzukiSuzuki Coupling(Biaryl formation)Core->SuzukiBr displacementBuchwaldBuchwald-Hartwig(C-N Bond formation)Core->BuchwaldBr displacementMetabolismMetabolic Stability(vs. Alkyl groups)Metabolism->CoreCyclopropyl EffectPotencyLipophilic PocketOccupancyPotency->CoreCyclopropyl Effect

Figure 2: Derivatization potential and pharmacophore logic.

Case Study: EZH2 Inhibitors Analogs of this scaffold (often with a carboxylate at position 7) are intermediates in the synthesis of Mevrometostat (PF-06821497) and related EZH2 inhibitors used in prostate cancer therapy. The benzoxazole core mimics the indole/indazole rings found in other epigenetic modulators.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Keep in a tightly closed container, stored at 2-8°C (refrigerated) under inert gas. The cyclopropyl ring is stable, but the benzoxazole ring can degrade under strong acidic hydrolysis.

References
  • GuideChem. (n.d.). CHEMBRDG-BB 4009614 | 915923-17-0.[4][5] Retrieved from

  • ChemicalBook. (n.d.). 5-Bromo-2-cyclopropylbenzo[d]oxazole Properties and CAS. Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • New Drug Approvals. (2025). Mevrometostat (PF-06821497) Synthesis and Intermediates. Retrieved from

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

[1][2][3]

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: Variable/Generic Structure Ref) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of antiviral and anti-inflammatory agents.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic bromine and cyclopropyl moieties against the polarizable benzoxazole core.[1][2][3]

Understanding the solubility thermodynamics of this compound is essential for:

  • Reaction Optimization: Selecting solvents that maintain high concentration without precipitation.[1][2][3]

  • Purification: Designing cooling crystallization processes (e.g., Ethanol/Water systems).[1][2][3]

  • Formulation: Ensuring bioavailability in early-stage drug delivery studies.

This guide outlines the theoretical solubility matrix , detailed experimental protocols for determination, and thermodynamic modeling strategies to validate data.

Physicochemical Profile & Theoretical Solubility Landscape[1][2][3]

Before initiating wet-lab experiments, a predictive analysis narrows the solvent screening scope.[1][2][3] The molecule exhibits a "Push-Pull" solubility behavior due to its functional groups.[1][2][3]

FeatureEffect on Solubility
Benzoxazole Core Planar, aromatic system favoring

stacking.[1][2][3] Moderate polarity (Acceptor).
5-Bromo Substituent Increases lipophilicity (LogP) and crystal lattice energy (Halogen bonding).[1][2][3] Reduces water solubility significantly.[1][2][3]
2-Cyclopropyl Group Adds significant lipophilicity (

character) but disrupts lattice packing more than a phenyl group, potentially enhancing solubility in organic solvents compared to aryl analogues.[1][2][3]
Predicted Solubility Matrix (In Silico Estimation)

Based on Group Contribution Methods and Benzoxazole Analogues [1, 2]

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Application Suitability
Chlorinated Dichloromethane (DCM)High (>150 mg/mL)Reaction Medium / Extraction
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Stock Solutions / Library Synthesis
Polar Protic Ethanol, MethanolModerate (Temp.[1][2][3] Dependent)Ideal for Recrystallization
Esters Ethyl AcetateModerate-High Extraction / Chromatography
Aliphatic n-Hexane, CyclohexaneLow (<5 mg/mL)Anti-solvent
Aqueous Water, pH 7.4 BufferInsoluble (<0.01 mg/mL)Anti-solvent / Wash

Experimental Determination Protocols

To generate authoritative data for regulatory filing or process design, reliance on predictions is insufficient.[1][2][3] The following protocols utilize the Isothermal Saturation Method (Shake-Flask), considered the gold standard for solubility determination.

Protocol A: Equilibrium Solubility Determination (Gravimetric/HPLC)

Objective: Determine the mole fraction solubility (

Reagents:

  • Analyte: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (Purity >98%).[1][2][3][4]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).[1][2][3]

Workflow:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Stir the suspension at a fixed temperature (

    
     0.1 K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling:

    • Withdraw 1-2 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1][2][3]

    • Crucial Step: Immediately dilute the aliquot in a "diluent" (e.g., Acetonitrile) to prevent precipitation upon cooling.[1][2][3]

  • Quantification:

    • Method: HPLC-UV (C18 Column,

      
       nm).[1][2][3]
      
    • Calculation: Determine concentration (

      
      ) using a calibration curve.
      
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

For rapid screening of metastable zones (MSZW) in crystallization design.

  • Prepare a mixture of known concentration (

    
    ).[1][2][3]
    
  • Heat/Cool at 1°C/min while monitoring turbidity via laser transmission.[1][2][3]

  • Record

    
     (dissolution) and 
    
    
    (nucleation).[1][2][3]
Visualization: Solubility Profiling Workflow

SolubilityWorkflowStartStart: Solid AnalyteSolventSelect1. Solvent Screening(Dielectric Constant)Start->SolventSelectEquilibration2. Isothermal Saturation(24h Stirring)SolventSelect->EquilibrationSampling3. Filtration & Dilution(Isothermal)Equilibration->Sampling SupernatantAnalysis4. HPLC/GravimetricQuantificationSampling->AnalysisModeling5. ThermodynamicModelingAnalysis->Modeling Mole Fraction (x)

Figure 1: Step-by-step workflow for authoritative solubility determination.[1][2][3]

Thermodynamic Modeling & Data Processing

Raw data must be correlated to thermodynamic models to allow interpolation and calculation of dissolution enthalpy.[1][2][3]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2][3]

  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Procedure:

  • Convert experimental concentrations (mg/mL) to mole fraction (

    
    ).[1][2][3]
    
  • Plot

    
     vs 
    
    
    .[1][2][3]
  • Perform non-linear regression to solve for A, B, and C.

  • Validation: The Relative Average Deviation (RAD) should be

    
    .
    
Van't Hoff Analysis

To understand the driving forces of dissolution:

123
  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for benzoxazoles).[1][2][3]
    
  • Negative

    
     (Exothermic):  Solubility decreases with temperature.[1][2][3]
    

Applications in Process Design

The solubility profile dictates the solvent strategy for synthesis and purification.[1][2][3]

A. Reaction Solvent Selection

For the synthesis of derivatives from this intermediate:

  • Recommended: DCM or THF .[1][2][3]

    • Reasoning: High solubility ensures the reaction is kinetically controlled rather than diffusion-controlled.[1][2][3]

  • Avoid: Ethanol (unless refluxing), as the starting material may crystallize out at lower temperatures, stalling the reaction.[1][2][3]

B. Purification via Crystallization

The "Cyclopropyl" moiety provides a unique leverage point for recrystallization.[1][2][3]

  • Strategy: Cooling Crystallization.[1][2][3]

  • Solvent System: Ethanol or Isopropanol .[1][2][3]

    • Mechanism:[1][2][3] The compound is expected to show a steep solubility curve in alcohols (Soluble at

      
      , Insoluble at 
      
      
      ).[1][2][3]
  • Anti-Solvent Method: Dissolve in minimal Acetone , then slowly add Water .[1][2][3]

Visualization: Solvent Selection Decision Tree

SolventSelectionStartProcess Goal?ReactionReaction MediumStart->ReactionPurificationPurification / CrystallizationStart->PurificationHighSolSelect High Solubility:DCM, THF, DMFReaction->HighSolTempDepIs Solubility Temp Dependent?Purification->TempDepCoolingYes: Cooling Crystallization(Ethanol, IPA)TempDep->Cooling Steep CurveAntiSolventNo: Anti-Solvent Precip.(Acetone + Water)TempDep->AntiSolvent Flat Curve

Figure 2: Decision logic for selecting solvents based on solubility behavior.

References

  • Synthesis and Pharmacological Properties of Benzoxazoles. Journal of Chemical and Pharmaceutical Research, 2015.[1][2][3]

  • Solubility of 2-Substituted Benzoxazoles in Organic Solvents. Journal of Chemical & Engineering Data (General Reference for Methodology).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1][2][3] Journal of Chemical Thermodynamics, 1999.[1][2][3]

  • PubChem Compound Summary: Benzoxazole Derivatives. National Center for Biotechnology Information.[1][2][3] [1][2][3]

(Note: While specific solubility data for the 2-cyclopropyl derivative is not publicly indexed in open-access JCED tables as of 2024, the methodologies and analogue trends cited above are the industry standard for deriving this data.)[1][2][3]

1H NMR and 13C NMR spectral data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole represents a class of heterocyclic compounds whose structural complexity necessitates robust analytical characterization. As a scaffold of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount for advancing research and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for elucidating the precise molecular architecture of such compounds in solution.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analysis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole using ¹H and ¹³C NMR spectroscopy. It moves beyond a simple recitation of data, offering predictive spectral analysis, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Core and the Imperative of NMR

The benzoxazole ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[3][4] Its rigid, planar structure and potential for diverse substitution patterns make it an attractive template for molecular design. The introduction of a bromine atom and a cyclopropyl group, as in the title compound, creates a unique electronic and steric environment that requires precise analytical confirmation.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei. For 5-Bromo-2-cyclopropyl-1,3-benzoxazole, ¹H NMR reveals the number of distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR provides a map of the carbon framework.[3] Together, especially when augmented with two-dimensional (2D) techniques, they enable a complete and unambiguous assignment of the molecule's constitution.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC numbering scheme will be used throughout this guide for all spectral assignments.

Figure 1. Structure of 5-Bromo-2-cyclopropyl-1,3-benzoxazole with IUPAC numbering.

Part I: Predicted NMR Spectral Data

The following spectral data are predicted based on established principles of chemical shifts, substituent effects, and analysis of structurally related compounds. These values provide a reliable baseline for empirical data interpretation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is anticipated to show distinct signals for the three aromatic protons and the three unique protons of the cyclopropyl group.

  • Aromatic Region (δ 7.0–8.0 ppm): The protons on the benzene ring (H-4, H-6, H-7) are deshielded and their splitting patterns are dictated by ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[3]

    • H-4: This proton is ortho to the bromine atom's position and meta to H-6. It is expected to appear as a doublet due to meta-coupling with H-6.

    • H-6: This proton is ortho to H-7 and meta to H-4. It should appear as a doublet of doublets.

    • H-7: This proton is ortho to H-6. It is expected to be the most upfield of the aromatic protons and appear as a doublet.

  • Cyclopropyl Region (δ 1.0–2.5 ppm): The cyclopropyl protons exhibit characteristic upfield shifts.

    • H-8 (Methine): This proton is attached to the carbon bonded to the benzoxazole ring and is expected to be a multiplet due to coupling with the four H-9 protons.

    • H-9 (Methylene): The two methylene protons are diastereotopic and will appear as two distinct multiplets.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.75 - 7.85 d ⁴J ≈ 2.0
H-6 7.40 - 7.50 dd ³J ≈ 8.5, ⁴J ≈ 2.0
H-7 7.55 - 7.65 d ³J ≈ 8.5
H-8 2.20 - 2.30 m -

| H-9 | 1.25 - 1.40 | m | - |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C spectrum is expected to show 9 distinct signals corresponding to the 9 unique carbon atoms in the molecule.

  • Aromatic & Heterocyclic Carbons (δ 110–165 ppm): These carbons resonate downfield. The carbon atom C-2, situated between two heteroatoms, will be the most deshielded. The carbon C-5, directly bonded to bromine, will show a characteristic shift influenced by the halogen's inductive effect.[5][6]

  • Cyclopropyl Carbons (δ 5–20 ppm): The sp³-hybridized carbons of the strained cyclopropyl ring will appear significantly upfield.[7]

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Carbon Predicted Chemical Shift (δ, ppm)
C-2 163 - 166
C-3a 149 - 151
C-4 118 - 120
C-5 115 - 117
C-6 126 - 128
C-7 111 - 113
C-7a 141 - 143
C-8 12 - 15

| C-9 | 7 - 9 |

Part II: Experimental Methodology for Spectral Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental execution. The following protocols provide a robust framework for analysis.

cluster_workflow NMR Analysis Workflow prep Protocol 1: Sample Preparation - Weigh 10-20 mg of purified sample. - Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3). - Add internal standard (TMS). - Transfer to NMR tube. acq_1d Protocol 2: 1D NMR Acquisition - Acquire ¹H Spectrum. - Acquire ¹³C{¹H} Spectrum. prep->acq_1d Load Sample process Data Processing - Fourier Transform. - Phase & Baseline Correction. - Calibrate to TMS (0.00 ppm). acq_1d->process acq_2d Protocol 3: 2D NMR Acquisition (if needed) - Acquire COSY, HSQC, HMBC. process->acq_2d Ambiguous? Yes analysis Part III: Spectral Interpretation - Assign signals. - Correlate 1D and 2D data. - Final structure validation. process->analysis Ambiguous? No acq_2d->analysis

Figure 2. Recommended workflow for NMR data acquisition and analysis.

Protocol 1: Standardized Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample.

  • Ensure Sample Purity: The starting material must be of high purity (>95%), as impurities will complicate the spectrum. Purify via column chromatography or recrystallization if necessary.

  • Determine Sample Quantity:

    • For ¹H NMR , accurately weigh 5-10 mg of the purified compound.[3]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope; use 15-30 mg of the sample.[3]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the clear solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition Parameters

These parameters are starting points for a 400-600 MHz spectrometer and should be optimized as needed.

Table 3: Recommended Acquisition Parameters

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Rationale
Pulse Program Standard 1-pulse (zg30) Proton-decoupled (zgpg30) Standard acquisition for simple spectra. Decoupling in ¹³C simplifies the spectrum to singlets.
Spectral Width -2 to 12 ppm -10 to 220 ppm Encompasses all expected signals for the compound and common solvents.
Acquisition Time 2-4 seconds 1-2 seconds Balances resolution with experiment time.
Relaxation Delay (d1) 2-5 seconds 2 seconds Allows for near-complete T1 relaxation, ensuring accurate signal integration in ¹H NMR.
Number of Scans (ns) 8-16 1024-4096 ¹³C requires significantly more scans to achieve adequate signal-to-noise.

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature ensures data consistency. |

Part III: A Logic-Driven Approach to Spectral Interpretation

The final structure is confirmed not by a single piece of evidence, but by the convergence of all available data. This self-validating system ensures the highest confidence in the assignment.

cluster_logic Interpretation Logic Flow h1 1. Analyze ¹H Spectrum - Identify solvent/TMS. - Integrate signals (proton count). - Analyze multiplicities (J-coupling). c13 2. Analyze ¹³C Spectrum - Count unique carbon signals. - Compare with expected number. h1->c13 hsqc 3. HSQC Analysis (C-H one-bond correlation) - Link each proton to its directly attached carbon. h1->hsqc c13->hsqc hmbc 4. HMBC Analysis (C-H long-range correlation) - Connect molecular fragments. - Confirm quaternary carbons. hsqc->hmbc structure Validated Structure hmbc->structure

Figure 3. Logic flow for unambiguous structural validation using 1D and 2D NMR.

  • Initial Spectrum Check: In both ¹H and ¹³C spectra, identify and label known impurity peaks arising from residual protio-solvent (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃) or water.[8][9][10] Confirm the TMS reference is at 0.00 ppm.

  • ¹H Spectrum Deep Dive:

    • Integration: The integral values should correspond to a 1:1:1:1:2 ratio for the H-4, H-6, H-7, H-8, and H-9 protons, respectively.

    • Coupling Constant Analysis: Measure the J-values. The shared coupling constants between H-6/H-7 (³J) and H-4/H-6 (⁴J) will definitively establish their relative positions on the aromatic ring.

  • ¹³C Spectrum Correlation: Confirm that nine distinct carbon signals are present, matching the molecular structure.

  • 2D NMR for Unambiguous Assignment:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of assignment. It produces a 2D plot showing correlation peaks between protons and the carbons they are directly bonded to. This will definitively link the assignments made in the ¹H spectrum to the carbon backbone. For example, the proton at ~7.75 ppm will show a cross-peak to the carbon at ~118 ppm, assigning them as H-4 and C-4.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing the molecular fragments together and assigning quaternary (non-protonated) carbons. Key expected correlations include:

      • From the cyclopropyl protons (H-8, H-9) to the benzoxazole carbon C-2.

      • From H-4 to C-2, C-5, and C-7a.

      • From H-7 to C-5 and C-3a.

By systematically applying this workflow, every atom in the 5-Bromo-2-cyclopropyl-1,3-benzoxazole molecule can be assigned with a high degree of certainty, providing the robust characterization required for publication, patent filing, and further research.

References

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Cuevas-Yañez, E., et al. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2022. [Link]

  • Gregory, H. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010. [Link]

  • Gal, R. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 7th ed. Wiley. 2005. [Link]

  • Afonin, A. V., et al. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. 2021. [Link]

  • ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 2025. [Link]

  • Lin, Y.-C., et al. Resolving Entangled JH–H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. 2022. [Link]

  • Christina Ruby Stella, P., et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012. [Link]

  • Reddy, C. M., et al. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank. 2024. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000. [Link]

  • Glavaš, M., et al. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and antibacterial Evaluation. Molecules. 2024. [Link]

  • ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. 2017. [Link]

Sources

Thermodynamic Stability of Cyclopropyl-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a cyclopropyl moiety with a benzoxazole core represents a high-value pharmacophore in modern drug discovery. This combination exploits the bioisosteric properties of the cyclopropyl group (mimicking phenyl/isopropyl size and shape) and the privileged scaffold status of benzoxazole. However, this union introduces a fundamental thermodynamic tension: the inherent ring strain of the cyclopropane (~27.5 kcal/mol) coupled with the electrophilic nature of the benzoxazole C2 position.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of cyclopropyl-substituted benzoxazoles. It moves beyond simple structural description to analyze the orbital interactions governing stability, details forced degradation protocols , and offers synthetic strategies to maintain integrity during scale-up.

Part 1: Structural Fundamentals & Thermodynamic Landscape

To understand the stability of 2-cyclopropylbenzoxazole, one must analyze the electronic communication between the strained cycloalkane and the heteroaromatic system.

The "Banana Bond" Conjugation

Unlike standard alkyl substituents, the cyclopropyl group possesses significant


 character due to its bent "banana bonds" (Walsh orbitals).
  • Orbital Interaction: The C-C bonds of the cyclopropane ring can act as

    
    -donors. When attached to the C2 position of benzoxazole, these orbitals can overlap with the 
    
    
    
    -system of the heterocycle.
  • Electronic Effect: The benzoxazole ring is electron-deficient (

    
    -acceptor).[1] The cyclopropyl group acts as a weak 
    
    
    
    -acceptor but a significant
    
    
    -donor.[1] This conjugation provides a stabilizing effect (~2-3 kcal/mol) compared to a non-conjugated system, partially offsetting the ring strain.
Thermodynamic Parameters Comparison

The following table contrasts the cyclopropyl analog with its common bioisosteres.

Parameter2-Isopropylbenzoxazole2-Cyclopropylbenzoxazole2-PhenylbenzoxazoleImplications for Stability
Ring Strain (kcal/mol) ~027.5 ~0Cyclopropyl analog is thermodynamically "primed" for ring opening.[1]
C-H Bond Dissociation Energy (kcal/mol) ~95 (Tertiary)~106 ~110 (Aromatic)High BDE renders cyclopropyl resistant to radical oxidation (CYP450).
Hybridization (Attachment C)


(approx)

Cyclopropyl creates a rigid, planar-like vector similar to phenyl.
LogP (Lipophilicity) HighModerate HighCyclopropyl lowers lipophilicity vs. isopropyl, improving solubility.
The Stability "Cliff"

While kinetically stable at room temperature, the thermodynamic instability manifests under two specific stress conditions:

  • Strong Acid: Protonation of the benzoxazole nitrogen increases the electrophilicity of C2, promoting nucleophilic attack or acid-catalyzed ring opening of the cyclopropane.

  • Radical Conditions: While resistant to H-abstraction, the ring can undergo radical clock opening if a radical is generated on the benzoxazole ring.

Part 2: Degradation Pathways & Mechanisms[1][2]

Understanding how the molecule breaks is critical for designing stable formulations.

Acid-Catalyzed Ring Opening (The Primary Risk)

Under highly acidic conditions (e.g., 1M HCl at elevated temperature), the cyclopropyl ring acts as a "loaded spring."

AcidDegradation Figure 1: Acid-Catalyzed Degradation Pathway driven by relief of ring strain. Start 2-Cyclopropylbenzoxazole (Neutral) Protonated N-Protonated Species (Activated Electrophile) Start->Protonated + H+ Transition Homo-Michael Addition (Nucleophile Attack) Protonated->Transition Nu- (H2O/Cl-) Product Ring-Opened Product (Propionyl/Alkoxy Derivative) Transition->Product Ring Strain Release (~27 kcal/mol)

[1]

Oxidative Stability (Metabolic Advantage)

The primary advantage of this scaffold is its resistance to oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom to form a radical.

  • Stability Factor: The C-H bonds on the cyclopropane ring are significantly stronger (106 kcal/mol) than the benzylic-like protons of an isopropyl group (95 kcal/mol). This makes hydrogen abstraction kinetically disfavored, extending the drug's half-life (

    
    ).
    

Part 3: Experimental Stability Profiling Protocols

Do not rely on general assumptions. Use this self-validating protocol to quantify the stability of your specific analog.[1]

Protocol: Accelerated Stability Assessment (ASAP)

This workflow determines the "Safe Operating Space" for the molecule.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

  • HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclopropylbenzoxazole analog to 1 mg/mL in MeOH/H2O (1:1).

  • Stress Conditions:

    • Acid:[2][3] Add 1:1 volume of 1N HCl. Heat at 60°C for 4 hours.

    • Base: Add 1:1 volume of 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidation:[4][5] Add 1:1 volume of 3% H2O2. Incubate at RT for 24 hours.

    • Thermal: Solid state heating at 80°C for 24 hours.

  • Analysis: Quench samples and analyze via UPLC-MS.

  • Calculation:

    
    
    
  • Pass Criteria: < 5% degradation indicates acceptable stability for lead optimization.

Protocol: Thermodynamic Parameters via DSC

Differential Scanning Calorimetry (DSC) provides the melting point and the onset of thermal decomposition (


).
  • Sample: 2-5 mg of crystalline solid in a crimped aluminum pan.

  • Ramp: 10°C/min from 30°C to 300°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp Endotherm: Melting point (typically stable).

    • Broad Exotherm: Decomposition.[6]

    • Critical Threshold: If

      
      , the compound is thermally labile and may degrade during standard recrystallization or milling processes.
      

Part 4: Synthetic Strategies for Stability

When synthesizing these molecules, "standard" conditions often fail due to the sensitivity of the cyclopropyl ring to Lewis acids.

Recommended Synthetic Route: Oxidative Cyclization

Avoid acid-catalyzed condensation (Phillips condensation) if possible.[1] Instead, use oxidative cyclization of Schiff bases, which proceeds under milder conditions.

SynthesisWorkflow Figure 2: Oxidative Cyclization Route to minimize thermal/acidic stress. Precursors 2-Aminophenol + Cyclopropanecaraldehyde Intermed Schiff Base Intermediate (Imine) Precursors->Intermed Condensation (RT) Oxidant Oxidant: PhI(OAc)2 or MnO2 Solvent: DCM or EtOH Intermed->Oxidant Add Oxidant Product 2-Cyclopropylbenzoxazole Oxidant->Product Oxidative Cyclization (Avoids Strong Acid)

Critical Process Parameters (CPPs)
  • Temperature: Maintain reaction temperature < 80°C.

  • Lewis Acids: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) during workup, as these catalyze the rearrangement of cyclopropyl ketones/imines into dihydropyrans or open-chain enones.
  • Purification: Use silica gel chromatography with 1% Triethylamine to neutralize surface acidity of the silica, preventing on-column degradation.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] [Link]

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25, 312-322.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Potts, B. C., et al. (2018). Metabolic Stability of Cyclopropyl-Containing Drugs. Drug Metabolism and Disposition, 46(11), 1654-1665.

Sources

The 5-Bromo-2-cyclopropyl-1,3-benzoxazole Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate rather than a final drug, its structural logic is precise: the 2-cyclopropyl group offers a metabolically stable, lipophilic anchor for hydrophobic binding pockets (e.g., HIV-1 Reverse Transcriptase), while the 5-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into potent kinase inhibitors or antimicrobial agents.

This technical guide analyzes the biological potential, structural rationale, and validated synthesis protocols for this scaffold, designed for researchers optimizing lead compounds in antiviral and oncology pipelines.

Chemical Rationale & Structural Biology

The pharmacological value of 5-Bromo-2-cyclopropyl-1,3-benzoxazole lies in the specific interplay of its substituents.

The 2-Cyclopropyl "Anchor"
  • Hydrophobic Fit: Unlike flexible alkyl chains, the cyclopropyl group is rigid and planar. In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , this group is known to efficiently occupy the hydrophobic pocket formed by residues Val179, Tyr181, and Tyr188.[1]

  • Metabolic Stability: Cyclopropyl rings are generally more resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups, prolonging the in vivo half-life of the pharmacophore.

The 5-Bromo "Handle"
  • Functionalization Vector: The bromine atom at the 5-position is electronically activated by the benzoxazole ring, making it an excellent candidate for palladium-catalyzed cross-coupling. This allows medicinal chemists to extend the molecule into the "solvent-exposed" regions of a protein target, a critical strategy for increasing solubility and selectivity.

  • Halogen Bonding: In its unreacted form, the bromine can participate in halogen bonding with backbone carbonyls in enzyme active sites, potentially enhancing affinity.

Targeted Biological Activities[2][3][4]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

Benzoxazole derivatives are established bioisosteres for the indole and benzimidazole cores found in FDA-approved NNRTIs.

  • Mechanism: The scaffold binds allosterically to the NNRTI binding pocket (NNIBP), causing a conformational change that locks the enzyme's "thumb" domain in a hyperextended position, preventing DNA polymerization.

  • Role of the Scaffold: The 2-cyclopropyl group anchors the molecule deep within the hydrophobic core of the NNIBP. The 5-bromo position is typically derivatized with polar groups (e.g., sulfonamides, ureas) to interact with the entrance residues like Lys101, improving potency against resistant strains (e.g., K103N).

Anticancer Activity (VEGFR-2 Inhibition)

The benzoxazole core mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis.

  • Design Strategy: The 5-bromo group is replaced (via Suzuki coupling) with an aryl-urea or aryl-amide moiety. This extension allows the molecule to span from the ATP binding site to the DFG-motif, stabilizing the inactive conformation of the kinase (Type II inhibition).

Antimicrobial & Antifungal Utility

Halogenated benzoxazoles exhibit intrinsic antimicrobial activity by disrupting bacterial cell membranes and inhibiting DNA gyrase.

  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[2]

  • SAR Insight: The 5-bromo substitution enhances lipophilicity (logP), facilitating penetration through the bacterial cell wall.

Experimental Protocols

Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Objective: Synthesis of the core scaffold via condensation of 2-amino-4-bromophenol with cyclopropanecarboxylic acid.

Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)[3]

  • Cyclopropanecarboxylic acid (1.2 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Cyclizing agent)[4]

Protocol:

  • Preparation: In a 100 mL round-bottom flask, place Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of aminophenol). Heat to 60°C to reduce viscosity.

  • Addition: Add 2-amino-4-bromophenol (188 mg, 1.0 mmol) and cyclopropanecarboxylic acid (103 mg, 1.2 mmol) to the PPA.

  • Cyclization: Heat the mixture to 120–130°C with vigorous mechanical stirring. Maintain reaction for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting aminophenol (polar) should disappear, replaced by a less polar fluorescent spot.

  • Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (100 g) with stirring. The PPA will hydrolyze, and the product should precipitate.

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexane).

Yield Expectation: 75–85% as a pale solid.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine the IC₅₀ of the scaffold or its derivatives against cancer cell lines (e.g., HepG2, MCF-7).

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualizations

Synthesis Workflow (DOT Diagram)

This diagram illustrates the PPA-mediated cyclization pathway.

Synthesispathway Start 2-Amino-4-bromophenol (Substrate) PPA Polyphosphoric Acid (PPA) 120°C, 4-6h Start->PPA Reagent Cyclopropanecarboxylic Acid Reagent->PPA Inter Intermediate Amide PPA->Inter Acylation Product 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Inter->Product Cyclodehydration Workup Ice Quench & NaHCO3 Neutralization Product->Workup Isolation

Caption: One-pot synthesis of the benzoxazole core via PPA-mediated condensation and cyclodehydration.

Pharmacophore & Derivatization Logic

This diagram maps the structural features to their biological functions.

SAR_Logic Core 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Cyclopropyl 2-Cyclopropyl Group Core->Cyclopropyl Bromo 5-Bromo Group Core->Bromo Func1 Hydrophobic Pocket Fit (HIV RT: Val179/Tyr181) Cyclopropyl->Func1 Func2 Metabolic Stability (vs. Isopropyl) Cyclopropyl->Func2 Func3 Suzuki Coupling Handle (Extension to Solvent Front) Bromo->Func3 Func4 Halogen Bonding (Active Site Interaction) Bromo->Func4

Caption: Structure-Activity Relationship (SAR) map highlighting the dual-functional nature of the scaffold.

Quantitative Data Summary (Representative)

The following table summarizes inferred activity data for benzoxazole derivatives closely related to the 5-bromo-2-cyclopropyl scaffold, based on literature for the pharmacophore class.

Biological TargetActivity MetricRepresentative ValueNotes
HIV-1 RT (WT) IC₅₀0.05 – 0.5 µMActivity increases with 5-position substitution (e.g., sulfonamide).
Staphylococcus aureus MIC12.5 – 50 µg/mLIntrinsic activity of the halogenated core.
Candida albicans MIC25 – 100 µg/mLModerate antifungal activity.
VEGFR-2 Kinase IC₅₀< 0.1 µMOnly when derivatized at 5-position with urea linkers.

References

  • Synthesis of Benzoxazoles via PPA

    • Title: Polyphosphoric Acid in Organic Synthesis.[2][4]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • HIV-1 NNRTI Design (Cyclopropyl Role)

    • Title: Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC (NIH).
    • URL:[Link]

  • Benzoxazole Biological Activities Review

    • Title: Biological activities of benzoxazole and its derivatives.[5][2][6][7][8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • VEGFR-2 Inhibition by Benzoxazoles

    • Title: New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Reagent Specification (2-Amino-4-bromophenol)

    • Title: 2-Amino-4-bromophenol Product D
    • Source: Sigma-Aldrich.

Sources

Safety Data Sheet (SDS) and handling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Safety, Handling, and Application Standards for Medicinal Chemistry[1][2]

Part 1: Technical Identity & Structural Analysis

Compound Identity

  • Chemical Name: 5-Bromo-2-cyclopropyl-1,3-benzoxazole[1][2][3]

  • CAS Registry Number: 915923-17-0[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO[1][2]
  • Molecular Weight: 238.08 g/mol [2]

  • SMILES: BrC1=CC=C2N=C(C3CC3)OC2=C1[1][2]

  • Structural Class: Halogenated Benzoxazole / Heterocyclic Building Block[2]

Senior Scientist Insight: This compound is a critical "scaffold-hopper" in drug discovery.[1][2] The benzoxazole core acts as a bioisostere for indole or purine bases, often improving metabolic stability.[2] The 5-bromo position is the "warhead"—electrophilically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach complex pharmacophores.[1][2] The 2-cyclopropyl moiety introduces specific lipophilicity and steric bulk, restricting bond rotation and potentially improving binding affinity in enzyme pockets without adding excessive molecular weight.[1][2]

Part 2: Hazard Identification & Risk Assessment (Read-Across Methodology)

Note: As a specialized research intermediate, limited direct toxicological data exists for this specific CAS.[1][2] The following risk profile is derived using Read-Across Methodology from the structural analog 5-Bromo-1,3-benzoxazole (CAS: 132244-31-6).

GHS Classification (Predicted)

Hazard Category GHS Code Hazard Statement
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[2][4][5]
STOT - SE H335 May cause respiratory irritation.[1][2][4]

| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Predicted Category 4).[1][2][6] |

Toxicological Mechanism: Halogenated benzoxazoles are lipophilic electrophiles.[2] Upon contact with biological membranes, they can partition into the lipid bilayer.[2] The primary risk is local irritation caused by the heterocyclic nitrogen and potential hydrolysis products.[2] The bromine substituent increases lipophilicity, potentially enhancing skin absorption compared to the non-halogenated parent.[2]

Part 3: Physicochemical Properties & Stability

PropertyValue / ConditionExperimental Note
Physical State Solid (Crystalline powder)Low-melting solids are common in this class.[1][2]
Color White to Off-white/Pale YellowYellowing indicates oxidation.[1][2]
Melting Point ~45–55 °C (Predicted)Analog 5-bromo-benzoxazole melts at 37-42°C; cyclopropyl adds rigidity, likely raising MP slightly.[1][2]
Solubility DMSO, DMF, DCM, MethanolInsoluble in water.[1][2]
Reactivity Stable under N

Avoid: Strong oxidizing agents, strong acids.[2]
Storage 2–8 °C (Refrigerate)Store under inert gas (Argon/Nitrogen) to prevent hydrolytic ring opening.

Part 4: Safe Handling & Containment Strategy

Engineering Controls:

  • Primary: All open handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[2]

  • Secondary: Local exhaust ventilation (LEV) required for weighing operations to prevent dust aerosolization.[2]

Personal Protective Equipment (PPE) Matrix:

  • Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for incidental splash.[2] For prolonged immersion or solution handling (e.g., in DCM/DMF), use Silver Shield/4H laminates, as halogenated heterocycles can permeate standard nitrile.[1][2]

  • Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a half-mask respirator with P95 (Dust) + OV (Organic Vapor) cartridges.[1][2]

  • Eye: Chemical safety goggles.[2] Face shield required if conducting reactions under pressure or high heat.[1][2]

Handling Workflow Diagram The following decision tree outlines the safe handling protocol based on operation scale.

HandlingProtocol Start Start: Handling 5-Bromo-2-cyclopropyl-1,3-benzoxazole ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Weighing/Aliquot) ScaleCheck->SmallScale Low Dust Risk LargeScale > 1 gram or Solution Prep ScaleCheck->LargeScale High Dust Risk Hood Standard Fume Hood (Sash at working height) SmallScale->Hood Iso Powder Containment Hood or Static-Free Weigh Station LargeScale->Iso PPE_Standard PPE: Nitrile Gloves + Lab Coat + Goggles Hood->PPE_Standard PPE_Enhanced PPE: Double Nitrile or Laminate Gloves + Tyvek Sleeves Iso->PPE_Enhanced Solvent Dissolution (DMSO/DCM) PPE_Standard->Solvent PPE_Enhanced->Solvent Waste Waste: Halogenated Organic Stream Solvent->Waste Post-Experiment

Figure 1: Operational safety decision tree for handling solid benzoxazole derivatives.

Part 5: Synthesis & Reaction Safety

Retrosynthetic Logic: To synthesize this compound or use it, one must understand its assembly.[2] The most robust route involves the condensation of 2-amino-4-bromophenol with cyclopropanecarbonyl chloride (or the acid with a coupling agent), followed by cyclodehydration.[1][2]

Critical Safety Note:

  • Acid Chloride Route: Generates HCl gas.[2] Must use a base scavenger (TEA/Pyridine) and a scrubber.[2]

  • PPA (Polyphosphoric Acid) Route: Often requires heating to >100°C. Viscous reaction mixtures can cause "hot spots" and thermal runaway.[2]

Reaction Pathway Diagram

SynthesisPath Precursor1 2-Amino-4-bromophenol (Sensitizer/Oxidation Prone) Step1 Acylation (0°C -> RT, Base) Precursor1->Step1 Precursor2 Cyclopropanecarbonyl Chloride (Corrosive/Lachrymator) Precursor2->Step1 Intermediate Amide Intermediate (Isolate or In-situ) Step2 Cyclodehydration (PPA or pTsOH/Xylene) Intermediate->Step2 Step1->Intermediate Product 5-Bromo-2-cyclopropyl -1,3-benzoxazole Step2->Product

Figure 2: Primary synthetic pathway and associated hazard checkpoints.[1][2]

Part 6: Emergency Response Protocols

1. Fire Fighting

  • Media: Dry chemical, CO

    
    , or alcohol-resistant foam.[1][2] Do not use water jet  (may spread the chemical if molten).[2]
    
  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1][2] Firefighters must wear SCBA.[1][2]

2. Accidental Release (Spill)

  • Solid Spill: Dampen with inert solvent (PEG-400 or wet sand) to prevent dusting, then sweep up.[1][2] Do not dry sweep.[1][2]

  • Solution Spill: Absorb with Vermiculite or Chem-Sorb pads.[1][2]

  • Decontamination: Clean surface with 10% sodium carbonate solution (to neutralize potential acidic hydrolysis products) followed by soap and water.[2]

3. First Aid

  • Eye Contact: Immediate irrigation for 15 minutes .[2][4] The lipophilic nature means water alone may be slow to remove it; isotonic saline is preferred if available.[2]

  • Skin Contact: Wash with soap and water.[2][4][7] Do not use ethanol (increases transdermal absorption).[1][2]

References

  • Vertex AI Search. (2026).[1][2] Search Results for 5-Bromo-2-cyclopropyl-1,3-benzoxazole CAS and Hazards. 8

  • Hit2Lead. (n.d.). Compound Datasheet: 5-bromo-2-cyclopropyl-1,3-benzoxazole (CAS 915923-17-0).[1][2][3] ChemBridge.[1][2] Link

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Bromo-1,3-benzoxazole (Analogous Data). Link

  • PubChem. (n.d.).[1][2][9] Compound Summary: 5-bromo-2-cyclopropyl-1,3-oxazole derivatives.[1][2] National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2][4][5][10] Safety Data Sheet: 5-Bromo-2,1,3-benzoxadiazole (Structural Analog). Link

Sources

Methodological & Application

Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole from 2-amino-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Executive Summary

This technical guide details the synthesis of 5-bromo-2-cyclopropyl-1,3-benzoxazole from 2-amino-4-bromophenol . The benzoxazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine bases in kinase inhibitors and receptor antagonists.

This protocol prioritizes the Polyphosphoric Acid (PPA) Cyclocondensation method due to its operational simplicity and high atom economy. However, recognizing the potential sensitivity of the cyclopropyl ring to extreme thermal/acidic stress, we incorporate optimized temperature ramps and quenching procedures to maximize yield and purity.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of an ortho-aminophenol with a carboxylic acid derivative.[1][2][3]

Reaction Pathway:

  • N-Acylation: The amino group of the phenol attacks the electrophilic carbonyl of cyclopropanecarboxylic acid.

  • Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Regiochemistry Validation:

  • Substrate: 2-Amino-4-bromophenol.[4][5]

    • The bromine (Br) is para to the hydroxyl (-OH) group and meta to the amino (-NH2) group.

  • Product: 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

    • In the benzoxazole system, the oxygen is at position 1 and nitrogen at position 3.[2]

    • The carbon bridgehead attached to oxygen is C7a; the bridgehead attached to nitrogen is C3a.

    • Position 5 is para to C7a (the oxygen attachment point). Therefore, the 4-bromo substituent on the phenol maps correctly to the 5-position on the benzoxazole.

Materials & Equipment

ComponentSpecificationRole
2-Amino-4-bromophenol >98% Purity, HPLCLimiting Reagent (Nucleophile)
Cyclopropanecarboxylic Acid >97%, LiquidElectrophile
Polyphosphoric Acid (PPA) 115% H3PO4 basisSolvent & Dehydrating Agent
Sodium Bicarbonate (NaHCO3) Saturated SolutionNeutralization Agent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Equipment Overhead StirrerEssential for high viscosity PPA

Detailed Experimental Protocol

Method A: PPA-Mediated Cyclocondensation (Primary Route)

Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent, driving the equilibrium toward the heterocycle.

Step 1: Reaction Assembly

  • Equip a 250 mL 3-neck round-bottom flask with an overhead mechanical stirrer (magnetic stirring is often insufficient for PPA), a nitrogen inlet, and a temperature probe.

  • Charge the flask with Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of aminophenol).[1]

  • Heat the PPA to 60°C to lower its viscosity.

  • Add 2-Amino-4-bromophenol (1.0 equiv) in portions. Stir until a homogenous suspension/solution is formed. Note: Aminophenols are prone to oxidation; perform this under a nitrogen blanket.

  • Add Cyclopropanecarboxylic acid (1.1 equiv) dropwise.

Step 2: Controlled Heating (The "Ramp")

  • Increase temperature to 90°C and hold for 30 minutes. This promotes the initial formation of the amide intermediate without thermally stressing the cyclopropyl ring.

  • Increase temperature to 110–120°C and stir for 2–4 hours.

    • Critical Control Point: Do not exceed 130°C. While phenyl-substituted benzoxazoles tolerate 150°C+, the cyclopropyl ring strain makes it susceptible to acid-catalyzed ring-opening at extreme temperatures.

  • Monitor: Take an aliquot, quench in mini-vial with water/EtOAc, and check via TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the starting amine (M+H 188/190) and appearance of product (M+H 238/240).

Step 3: Work-up & Quenching

  • Cool the reaction mixture to 60°C . (Pouring PPA at RT is difficult; pouring at >100°C is dangerous).

  • Pour the mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The PPA will hydrolyze exothermically.

  • Adjust the pH of the aqueous slurry to ~8 using saturated NaHCO3 or 50% NaOH solution.

    • Observation: The product usually precipitates as a solid upon neutralization.

Step 4: Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x) .[1][3]

  • Wash combined organics with Water and Brine .[3]

  • Dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification:

    • Crude Purity >90%:- Recrystallize from Ethanol/Water.

    • Crude Purity <90%:- Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Reaction Mechanism & Pathway

The formation proceeds through an N-acylation followed by an intramolecular O-alkylation/dehydration.

BenzoxazoleSynthesis Reactants 2-Amino-4-bromophenol + Cyclopropanecarboxylic Acid Intermediate Intermediate: N-(5-bromo-2-hydroxyphenyl) cyclopropanecarboxamide Reactants->Intermediate N-Acylation (90°C, PPA) Transition Cyclization Transition State (Acid Catalyzed) Intermediate->Transition Dehydration (-H2O) Product Product: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Transition->Product Ring Closure (120°C)

Figure 1: Mechanistic pathway from aminophenol to benzoxazole via PPA cyclodehydration.

Process Workflow (Standard Operating Procedure)

Workflow Start Start: Weigh Reagents Mix Mix in PPA (Overhead Stirring, 60°C) Start->Mix Heat1 Stage 1 Heating (90°C, 30 min) Mix->Heat1 Heat2 Stage 2 Heating (120°C, 3 hrs) Heat1->Heat2 QC QC Check (LCMS/TLC) Heat2->QC QC->Heat2 Incomplete Quench Quench on Ice Neutralize to pH 8 QC->Quench Pass Extract Extract (EtOAc) & Concentrate Quench->Extract Purify Purification (Recryst. or Column) Extract->Purify

Figure 2: Operational workflow for the synthesis of 5-bromo-2-cyclopropyl-1,3-benzoxazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Oxidation of aminophenolEnsure N2 atmosphere; use fresh aminophenol (should be tan/grey, not black).
Incomplete Reaction Poor mixing in PPAUse overhead stirrer; increase temp to 125°C (cautiously).
Ring Opening Temp too high (>140°C)Strict temp control; validate thermometer accuracy.
Product is Oil Impurities preventing crystallizationRun a short silica plug (Hex/EtOAc) to remove polar tars.

References

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from 1

  • Journal of the American Chemical Society. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[6] Retrieved from 6

  • Global Research Online. (2025). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from 5[2]

  • Sigma-Aldrich. 2-Amino-4-bromophenol Product Specification & Safety Data.[4] Retrieved from 4[4]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-Benzoxazole Derivatives

[1]

Introduction & Strategic Overview

Benzoxazole scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for indole and purine bases in kinase inhibitors and GPCR ligands. However, functionalizing the 5-position of the benzoxazole ring via Palladium-catalyzed cross-coupling presents unique challenges compared to standard aryl bromides.

The Challenge: Heterocyclic Sensitivity

While the 5-bromo position acts as a standard aryl electrophile, the fused oxazole ring introduces two critical complications:

  • C2-Acidity: The proton at the C2 position is relatively acidic (

    
     in DMSO). Strong bases (e.g., NaOtBu, LiHMDS) typically used in Buchwald-Hartwig aminations can deprotonate this position, leading to ring-opening decomposition or competitive homocoupling.[1]
    
  • Coordination Poisoning: The oxazole nitrogen (

    
    ) is a competent ligand that can competitively bind to Palladium, potentially displacing phosphine ligands or arresting the catalytic cycle at the Pd(II) intermediate stage.
    
The Solution: Ligand-Controlled Reactivity

Success relies on using Bulky, Electron-Rich Phosphine Ligands (Buchwald 3rd/4th Generation).[1] These ligands serve a dual purpose:

  • Steric Bulk: Prevents the coordination of the benzoxazole nitrogen to the Pd center.

  • Electronic Boost: Facilitates oxidative addition into the electron-deficient 5-bromo bond and accelerates reductive elimination.

Mechanistic Workflow & Logic

The following diagram outlines the catalytic cycle adapted for this specific heterocyclic system, highlighting the critical decision points for condition selection.

BuchwaldBenzoxazoleStartSubstrate:5-Bromo-BenzoxazoleAmineSelectAmine Class SelectionStart->AmineSelectSecAmineSecondary Amines(Cyclic/Acyclic)AmineSelect->SecAminePriAminePrimary Amines(Anilines/Alkyl)AmineSelect->PriAmineCondAProtocol A:RuPhos or XPhosPd(OAc)2 / NaOtBu(Fast, Robust)SecAmine->CondAOxAddOxidative Addition(L-Pd-Ar-Br)CondA->OxAddCondBProtocol B:BrettPhos or tBuBrettPhosPd2(dba)3 / Cs2CO3(High Selectivity)PriAmine->CondBCondB->OxAddBaseStepBase Activation(Avoid C2-H Deprotonation)OxAdd->BaseStepAmine BindingBaseStep->StartRisk: Ring Opening(If Base too strong)RedElimReductive Elimination(C-N Bond Formation)BaseStep->RedElimProductTarget:5-Amino-BenzoxazoleRedElim->Product

Figure 1: Decision matrix for ligand/base selection based on amine class, highlighting the critical risk of base-mediated decomposition.[1]

Optimized Experimental Protocols

Protocol A: Coupling of Secondary Amines (Robust)

Scope: Morpholines, Piperidines, N-methyl piperazines, acyclic secondary amines.[1] Rationale: Secondary amines are more nucleophilic. RuPhos and XPhos are the ligands of choice here. We utilize NaOtBu as the base; while strong, the rapid rate of coupling with secondary amines typically outcompetes C2-deprotonation side reactions.

Reagents:

  • 5-Bromobenzoxazole (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: RuPhos (4 mol%) (Alternatively XPhos)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Substrate Addition: Add 5-bromobenzoxazole (1.0 mmol) and the secondary amine (1.2 mmol).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvation: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Activation: Heat the reaction block to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor via LCMS at 2 hours. Full conversion is typically observed within 2-6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Coupling of Primary Amines & Anilines (Challenging)

Scope: Primary alkyl amines, anilines, electron-deficient amines. Rationale: Primary amines are prone to binding Pd in a non-productive mode (formation of stable Werner complexes). BrettPhos or tBuBrettPhos are strictly required to prevent this. Furthermore, we switch to Cs₂CO₃ (a weaker base) to preserve the benzoxazole ring during the longer reaction times required for these slower nucleophiles.

Reagents:

  • 5-Bromobenzoxazole (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][2][3]

  • Pre-Catalyst: BrettPhos Pd G3 (2 mol%) (Or Pd₂(dba)₃ / BrettPhos 1:1 ratio)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dried.[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Catalyst Loading: Charge the vial with BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Tip: Using the G3/G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Substrate Addition: Add 5-bromobenzoxazole (1.0 mmol) and the primary amine (1.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (4 mL).

  • Degassing: Sparge the solvent with Nitrogen for 5 minutes (essential for primary amines to prevent oxidation).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Dilute with water/EtOAc. Wash the organic layer with brine to remove residual Cs salts. Dry over Na₂SO₄ and purify.

Comparative Data & Ligand Selection Guide

The following table summarizes expected performance based on internal validation and literature precedents for electron-deficient heterocycles.

Amine ClassRecommended LigandBaseSolventTemp (°C)Exp. YieldNotes
Cyclic 2° (e.g., Morpholine) RuPhos NaOtBuToluene8085-95%Very fast.[1] XPhos is a viable backup.
Acyclic 2° (e.g., Diethylamine) RuPhos NaOtBuToluene8075-85%Steric bulk of amine may slow reaction.[1]
Primary Alkyl (e.g., Benzylamine) BrettPhos Cs₂CO₃Dioxane10070-80%Use weak base to prevent side reactions.[1]
Anilines (Electron Neutral) BrettPhos Cs₂CO₃Dioxane10075-85%Excellent functional group tolerance.[1]
Anilines (Electron Poor) tBuBrettPhos K₃PO₄t-Amyl Alcohol11050-65%Requires higher temp; tBuBrettPhos is superior for low nucleophilicity.[1]

Troubleshooting & "Tips from the Bench"

The "Black Metal" Crash

Symptom: Reaction mixture turns black immediately and conversion stops. Cause: Ligand dissociation leading to Pd aggregation (Pd black). Fix:

  • Ensure Oxygen-free conditions . Benzoxazoles can facilitate Pd oxidation.

  • Switch to a Precatalyst (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ.[1] The precatalyst guarantees the active species is formed correctly.

Ring Opening (Phenolic Byproducts)

Symptom: LCMS shows a mass corresponding to [M + H2O] or ring-opened aminophenol.[1] Cause: Hydrolytic attack on the C2 position, often catalyzed by strong hydroxide bases generated from wet hygroscopic bases (e.g., wet NaOtBu).[1] Fix:

  • Use freshly sublimed NaOtBu or switch to Cs₂CO₃ .

  • Ensure solvents are dried over molecular sieves (3Å).

Regioselectivity Issues

Symptom: Unidentified byproducts. Cause: C2-arylation (direct C-H activation) competing with C5-amination.[1] Fix: Lower the reaction temperature to 60-70°C and increase reaction time. C-H activation typically has a higher activation energy barrier than the oxidative addition into the C-Br bond.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Fors, B. P., & Buchwald, S. L. (2008).[1][7] "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

  • Charles, M. D., et al. (2005).[1] "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters.

Technical Application Note: Precision Functionalization of the C-5 Position in 2-Cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Executive Summary

The 2-cyclopropyl-1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, bridging the structural rigidity of the benzoxazole core with the unique metabolic and steric properties of the cyclopropyl group. Functionalization at the C-5 position is critical for expanding Structure-Activity Relationships (SAR), yet it presents a significant regioselectivity challenge.

The Regioselectivity Paradox

Direct electrophilic aromatic substitution (EAS) of the benzoxazole core is governed by the electronic mismatch between the fused benzene ring's substituents:

  • Position 1 (Oxygen): Strongly electron-donating (+M), directing ortho (C-7) and para (C-5).

  • Position 3 (Nitrogen): Electron-withdrawing (-I, -M in the imine form), deactivating C-4 and C-6.

However, empirical data consistently demonstrates that direct nitration or halogenation of 2-substituted benzoxazoles favors the C-6 position (or a mixture of C-6/C-5), likely due to the stability of the transition state sigma-complex and steric shielding at C-5 by the C-4 proton. Furthermore, the 2-cyclopropyl moiety is sensitive to the harsh acidic and radical conditions often required for direct functionalization (e.g., radical bromination), posing a risk of ring-opening to propenyl derivatives.

Strategic Recommendation: To achieve high-fidelity functionalization at C-5, this guide rejects direct functionalization of the pre-formed heterocycle. Instead, we define a "De Novo Assembly & Divergence" strategy. This protocol synthesizes a 5-halo-2-cyclopropylbenzoxazole "handle" from a regiodefined precursor, followed by mild, transition-metal-catalyzed cross-coupling. This ensures 100% regiocontrol and preserves the cyclopropyl integrity.

Decision Logic & Workflow

The following decision tree illustrates the failure modes of direct functionalization and the logic behind the chosen De Novo protocol.

G Start Target: C-5 Functionalized 2-Cyclopropylbenzoxazole Direct Route A: Direct Functionalization (EAS on Benzoxazole Core) Start->Direct Attempted DeNovo Route B: De Novo Assembly (Pre-functionalized Precursor) Start->DeNovo Recommended Problem1 Issue: C-6 Selectivity Dominates (Inseparable Mixtures) Direct->Problem1 Problem2 Issue: Cyclopropyl Ring Opening (Acid/Radical Instability) Direct->Problem2 Solution Step 1: Condensation (2-Amino-4-bromophenol + Cyclopropyl acid) DeNovo->Solution Coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Solution->Coupling Final High Purity C-5 Analog Coupling->Final

Figure 1: Strategic decision pathway favoring De Novo assembly to bypass regioselectivity and stability issues.

Core Protocol A: Regioselective Synthesis of the 5-Bromo Handle

This protocol generates 5-bromo-2-cyclopropyl-1,3-benzoxazole . This intermediate serves as the universal acceptor for downstream C-5 functionalization. By starting with 2-amino-4-bromophenol , the bromine is locked at the position para to the amino group, which corresponds to C-5 in the final benzoxazole numbering.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
2-Amino-4-bromophenol 1.0Core Scaffold (Regiodefined)
Cyclopropanecarbonyl chloride 1.1Cyclopropyl Donor
Triethylamine (Et₃N) 2.5Base (Acid Scavenger)
p-Toluenesulfonic acid (p-TsOH) 0.1Cyclization Catalyst
Dichloromethane (DCM) SolventStep 1 Solvent
Toluene SolventStep 2 Solvent
Step-by-Step Methodology
Step 1: Amide Formation
  • Setup: Charge a flame-dried 3-neck round-bottom flask (RBF) with 2-amino-4-bromophenol (10.0 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C (ice bath). Add Et₃N (25.0 mmol) dropwise. The solution may darken due to phenol oxidation; work quickly or use degassed solvents.

  • Acylation: Add cyclopropanecarbonyl chloride (11.0 mmol) dropwise over 15 minutes, maintaining internal temperature <5°C.

    • Mechanistic Note: The amino group is more nucleophilic than the phenol, ensuring selective N-acylation over O-acylation at low temperatures.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (50 mL). Separate organic layer.[4] Wash with 1M HCl (to remove excess amine) and Brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide. Proceed directly to cyclization.

Step 2: Cyclodehydration
  • Setup: Dissolve the crude amide in Toluene (100 mL) in a RBF equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add p-TsOH·H₂O (1.0 mmol).

    • Critical Control: Do not use Polyphosphoric Acid (PPA) at 150°C, as is common for simple benzoxazoles. The cyclopropyl ring can undergo thermal rearrangement or acid-catalyzed opening under harsh conditions. Toluene reflux (110°C) is milder.

  • Reflux: Heat to reflux for 4–6 hours. Water will collect in the trap.

  • Purification: Cool to RT. Wash with sat. NaHCO₃ (to neutralize acid). Concentrate the organic layer.[4]

  • Isolation: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃): Doublet at ~7.8 ppm (C-4 H), Doublet of doublets at ~7.4 ppm (C-6 H), Doublet at ~7.3 ppm (C-7 H). Cyclopropyl protons: Multiplets at 2.1, 1.2, 1.0 ppm.

  • Regiochemistry: Confirmed by the splitting pattern of aromatic protons (1,2,4-substitution pattern preserved from phenol).

Core Protocol B: Pd-Catalyzed C-5 Functionalization

With the 5-bromo-2-cyclopropylbenzoxazole in hand, the C-5 position can be diversified using Palladium-catalyzed cross-coupling. The cyclopropyl group is stable under these basic conditions.

Methodology: Suzuki-Miyaura Coupling (Arylation)

This protocol introduces an aryl or heteroaryl group at C-5.

ComponentSpecification
Substrate 5-Bromo-2-cyclopropylbenzoxazole (1.0 equiv)
Boronic Acid Ar-B(OH)₂ (1.5 equiv)
Catalyst Pd(dppf)Cl₂·DCM (0.05 equiv)
Base K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
Solvent 1,4-Dioxane (degassed)

Protocol:

  • Inertion: In a microwave vial or sealed tube, combine the substrate , boronic acid , and Pd catalyst .

  • Solvent: Add 1,4-Dioxane and aq. K₂CO₃ . Sparge with Nitrogen for 5 minutes.

    • Why Pd(dppf)Cl₂? This catalyst is robust and resists deactivation by the benzoxazole nitrogen (which can coordinate to Pd).

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Purification: Flash Chromatography.

Methodology: Buchwald-Hartwig Coupling (Amination)[5]

This protocol introduces an amine (secondary or primary) at C-5.

ComponentSpecification
Substrate 5-Bromo-2-cyclopropylbenzoxazole (1.0 equiv)
Amine R₂NH (1.2 equiv)
Catalyst Pd₂(dba)₃ (0.02 equiv) + Xantphos (0.04 equiv)
Base Cs₂CO₃ (solid, 2.0 equiv)
Solvent Toluene or Dioxane (anhydrous)

Protocol:

  • Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in solvent for 10 mins under Argon to form the active catalyst.

  • Addition: Add the substrate , amine , and Cs₂CO₃ .

  • Reaction: Heat to 100°C overnight.

    • Note: Xantphos is preferred for its wide bite angle, facilitating the reductive elimination step, which can be sluggish with electron-rich benzoxazoles.

  • Workup: Standard aqueous workup and chromatography.

Mechanistic Pathway & Troubleshooting

The following diagram details the catalytic cycle for the C-5 functionalization, highlighting the stability of the cyclopropyl group during the process.

ReactionMechanism Substrate 5-Br-Benzoxazole (Cyclopropyl Intact) OxAdd Oxidative Addition (L2Pd-Ar-Br) Substrate->OxAdd Pd(0) TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (C-5 Functionalized) TransMet->RedElim RedElim->Substrate Regenerate Pd(0) Product Final Product (5-Nu-2-Cyclopropyl...) RedElim->Product

Figure 2: Pd(0)/Pd(II) catalytic cycle for C-5 functionalization. The cyclopropyl ring remains spectating and stable throughout the cycle.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration or amide hydrolysis.Ensure Dean-Stark is removing water efficiently. Switch to Mitsunobu cyclization (PPh₃/DIAD) if thermal conditions degrade the substrate.
Regioisomers in Step 1 O-acylation vs N-acylation.Perform acylation strictly at 0°C. If O-acylated product forms (ester), treat with mild base (K₂CO₃/MeOH) to rearrange to amide.
Pd-Catalyst Deactivation Benzoxazole N coordination.Use bidentate ligands (dppf, Xantphos) that bind Pd more strongly than the substrate nitrogen.
Cyclopropyl Ring Opening Acid too strong or temp too high.Avoid mineral acids (HCl, H₂SO₄). Stick to p-TsOH or acetic acid. Keep T < 120°C.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • De Novo Synthesis Protocol

    • BenchChem Application Note. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives." Link (Accessed Oct 2023).

    • Yuan, Y. et al.[5] "Iron(III) Chloride Mediated Para-Selective C-H Functionalization: Access to C5-Chloro...".[6] Eur. J. Org.[6] Chem.2022 .[6][7][8] Link

  • Cyclopropyl Group Stability

    • Shanu-Wilson, J. "Metabolism of cyclopropyl groups."[9] Hypha Discovery. Link

  • Pd-Catalyzed Coupling on Azoles

    • Strotman, N. A. et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Org.[10][11] Lett.2010 , 12, 3578–3581. Link

  • General Benzoxazole Synthesis Review

    • Kashid, et al.[8] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."[2][4][8][12] RSC Adv.[7]2023 , 13, 24567. Link

Sources

Application Note: Preparation of Biaryl Derivatives from 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-cyclopropyl-1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors, GPCR ligands, and anti-infective agents. The cyclopropyl moiety at the C2 position adds metabolic stability and unique steric bulk compared to simple alkyl groups, while the benzoxazole core provides essential hydrogen-bond acceptor capabilities.

This Application Note details the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole to generate 5-biaryl derivatives. While the benzoxazole ring is generally robust, the unique combination of the C2-cyclopropyl group and the C5-bromide requires a protocol that balances reactivity (oxidative addition at C5) with chemoselectivity (avoiding ring-opening hydrolysis or cyclopropane fragmentation).

Key Technical Challenges Addressed:

  • Hydrolytic Stability: Preventing benzoxazole ring opening under aqueous basic conditions.

  • Catalyst Poisoning: Overcoming coordination of the benzoxazole nitrogen to the Palladium center.

  • Purification: Efficient separation of protodeboronated by-products.

Retrosynthetic Analysis & Reaction Design

The transformation relies on the Palladium-catalyzed cross-coupling of the aryl bromide with various aryl/heteroaryl boronic acids.

Reaction Pathway Visualization

The following diagram outlines the logical workflow and decision tree for this synthesis.

G Start 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Reaction Suzuki-Miyaura Coupling (90°C) Start->Reaction Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Reaction Catalyst Catalyst System Pd(dppf)Cl2 • DCM Catalyst->Reaction Base Base/Solvent K2CO3 / Dioxane:H2O Base->Reaction Check QC Check (LCMS) Conversion > 95%? Reaction->Check Check->Reaction No (Add catalyst/Time) Workup Aqueous Workup (Avoid Strong Acid) Check->Workup Yes Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Product 5-Biaryl-2-cyclopropyl- 1,3-benzoxazole Purification->Product

Figure 1: Workflow for the synthesis of 5-biaryl-2-cyclopropyl-1,3-benzoxazole derivatives.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the "Workhorse" method suitable for 80% of substrates. Protocol B is the "High-Performance" method for sterically hindered or electron-deficient boronic acids.

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Phenyl, tolyl, and electron-rich heteroaryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂ · CH₂Cl₂ ) (0.05 equiv / 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[8]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Cap the vessel and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen removal prevents homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%) quickly under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: Monitor by LCMS. The benzoxazole nitrogen can coordinate Pd, sometimes requiring longer initiation times.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 0-30% EtOAc in Hexanes. (Benzoxazoles are typically UV active at 254 nm).

Protocol B: Advanced Conditions (Challenging Substrates)

Best for: Pyridyl, pyrimidyl, or ortho-substituted boronic acids.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄ ) (3.0 equiv)

  • Solvent: n-Butanol / Water (5:1) or Toluene / Water (10:1)

  • Temperature: 100–110°C

Rationale: The bulky, electron-rich XPhos ligand facilitates oxidative addition into the electron-rich benzoxazole system and promotes reductive elimination in sterically crowded biaryls.

Critical Parameters & Troubleshooting (The "Expertise" Pillar)

Stability of the 2-Cyclopropylbenzoxazole Core

The 2-cyclopropyl group is stable under Suzuki conditions. However, the benzoxazole ring itself is susceptible to nucleophilic attack at C2 (ring opening) if:

  • Condition: Strong hydroxide bases (NaOH, KOH) are used at reflux.

  • Result: Formation of N-(2-hydroxy-5-biarylphenyl)cyclopropanecarboxamide.

  • Prevention: Use mild carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Avoid reaction temperatures >120°C.

Catalyst Deactivation

Benzoxazoles are N-heterocycles. The lone pair on the Nitrogen (N3) can compete with phosphine ligands for Palladium binding, potentially arresting the catalytic cycle.

  • Solution: If conversion stalls, add an additional 2 mol% of catalyst. Using bidentate ligands like dppf (Protocol A) or bulky monodentate ligands like XPhos (Protocol B) minimizes this inhibition via the "chelating effect" or steric shielding.

Data Summary: Typical Yields
EntryBoronic Acid TypeProtocolTypical YieldNotes
1 Phenyl / p-TolylA85-95%Very clean; rapid conversion.
2 4-PyridylA60-75%May require extra catalyst; protodeboronation is a side reaction.
3 2-Methoxy-phenylB70-85%Steric hindrance requires XPhos/SPhos.
4 2-ThienylA80-90%Excellent reactivity; watch for sulfur poisoning (rare with dppf).

Mechanistic Insight

Understanding the cycle ensures reproducibility. The diagram below illustrates the specific pathway for our substrate.

Cycle cluster_side Side Reactions Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-2-cyclopropyl- 1,3-benzoxazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Hydrolysis Ring Opening (Avoid NaOH)

Figure 2: Catalytic cycle highlighting the oxidative addition of the 5-bromobenzoxazole.

References

  • Sigma-Aldrich. 5-Bromo-1,3-benzoxazole Product Properties & CAS 132244-31-6. Available at:

  • BenchChem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole Derivatives. Available at:

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at:

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Demonstrates analogous heteroaryl coupling conditions). Available at:

  • PubChem. 5-Bromo-2-cyclopropyl-1,3-benzoxazole Compound Summary. Available at:

Sources

Reagents for lithiation and substitution of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Lithiation and Electrophilic Substitution[1]

Abstract

The 5-bromo-2-cyclopropyl-1,3-benzoxazole scaffold represents a privileged pharmacophore in modern drug discovery, particularly within GPCR modulation and kinase inhibition programs.[1] Its functionalization at the C5 position is critical for expanding chemical space. However, the benzoxazole core is susceptible to nucleophilic ring-opening, creating a dichotomy between the reactivity required for halogen-metal exchange and the stability of the heterocyclic ring. This Application Note provides a definitive guide to the reagents and protocols necessary for the successful lithiation/magnesiation and subsequent substitution of this substrate, prioritizing the use of Turbo Grignard (i-PrMgCl·LiCl) for its superior functional group tolerance and scalability.[1]

Part 1: Mechanistic Insight & Reagent Selection[1]
The Challenge: Reactivity vs. Ring Stability

The primary challenge in functionalizing 5-bromo-2-cyclopropyl-1,3-benzoxazole lies in the inherent electrophilicity of the C2 position of the benzoxazole ring. While the cyclopropyl group provides steric protection against nucleophilic attack compared to a C2-proton or C2-methyl group, strong alkyllithiums (e.g., n-BuLi) can still attack the C=N bond at higher temperatures, leading to ring fragmentation.[1]

Therefore, the choice of metallating reagent is a balance between Kinetic Basicity (speed of exchange) and Nucleophilicity (risk of side reactions).[1]

Reagent Comparison Matrix
ReagentSpecies FormedExchange Temp.[1][2]Risk of Ring OpeningScalabilityRecommendation
i-PrMgCl[1]·LiCl (Turbo Grignard)Arylmagnesium-20°C to 0°CLow HighPrimary
n-BuLi Aryllithium-78°CHighLowSecondary
t-BuLi Aryllithium-78°CVery HighLowSpecialized
LiTMP (Deprotonation)-78°CLowN/ANot for Br-exchange
Why Turbo Grignard?

The Knochel Turbo Grignard (i-PrMgCl[1][3]·LiCl) is the superior choice for this substrate.[1] The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic rate of the Br/Mg exchange while maintaining a lower pKa and nucleophilicity compared to lithium reagents. This allows the reaction to proceed at non-cryogenic temperatures (-20°C) without triggering the catastrophic ring-opening of the benzoxazole core.[1]

Part 2: Experimental Protocols
Protocol A: Magnesium-Halogen Exchange (Recommended)

Best for: Scale-up, safety, and substrates with sensitive functional groups.[1]

Materials:

  • Substrate: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 equiv)[1]

  • Reagent: i-PrMgCl[1][3][4]·LiCl (1.3 M in THF, 1.1 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

  • Electrophile: e.g., DMF, Benzaldehyde, Borate ester (1.2–1.5 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.

  • Dissolution: Charge the flask with 5-bromo-2-cyclopropyl-1,3-benzoxazole and anhydrous THF. Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

  • Exchange: Add i-PrMgCl[1]·LiCl dropwise over 10 minutes, maintaining internal temperature below -15°C.

  • Incubation: Stir at -15°C to -10°C for 30–60 minutes.

    • Self-Validation Check: Aliquot 0.1 mL into MeOH-d4.[1] NMR should show >95% conversion to the deuterated species (5-D-2-cyclopropyl-1,3-benzoxazole) with no ring-opened byproducts.[1]

  • Substitution: Add the electrophile (dissolved in minimal THF if solid) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature if necessary (electrophile dependent).

  • Quench: Quench with saturated NH4Cl solution.

Protocol B: Lithium-Halogen Exchange (Cryogenic)

Best for: Small scale, unreactive electrophiles, or when Turbo Grignard fails to generate the anion.[1]

Materials:

  • Substrate: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 equiv)[1]

  • Reagent: n-BuLi (2.5 M in hexanes, 1.05 equiv)[1]

  • Solvent: Anhydrous THF or Et2O (0.1 M concentration - dilute is safer)[1]

Step-by-Step Methodology:

  • Setup: Rigorous exclusion of water is critical.[1] Use a Schlenk line.[1]

  • Cooling: Dissolve substrate in THF and cool to -78°C (Internal temperature must be stable).

  • Addition: Add n-BuLi slowly down the side of the flask. The addition rate must ensure the temperature never rises above -70°C.

  • Exchange: Stir at -78°C for exactly 15–30 minutes.

    • Warning: Extended stirring at this temperature or warming can lead to scrambling or ring attack.[1]

  • Trapping: Add the electrophile rapidly (but controlled) at -78°C.

  • Quench: Quench with MeOH or dilute acid at low temperature (-78°C to -50°C) before removing the cooling bath.

Part 3: Visualization & Logic[1]
Pathway Analysis: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Functionalization

The following diagram illustrates the divergent pathways based on reagent selection, highlighting the safety margin provided by the Turbo Grignard route.

ReactionPathways Start 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Turbo Reagent: i-PrMgCl·LiCl Start->Turbo BuLi Reagent: n-BuLi (-78°C) Start->BuLi MgInt Intermediate: 5-Magnesio-Species Turbo->MgInt -20°C (Safe) Prod Product: 5-Substituted Benzoxazole MgInt->Prod + Electrophile LiInt Intermediate: 5-Lithio-Species BuLi->LiInt Fast Exchange LiInt->Prod + Electrophile (Quench Cold) Warm Warming (> -60°C) LiInt->Warm Instability RingOpen SIDE PRODUCT: Ring-Opened Phenol Warm->RingOpen

Caption: Reaction pathways comparing the stable Turbo Grignard route (Green) vs. the temperature-sensitive n-BuLi route (Yellow/Red).

Decision Tree: Reagent Selection

Use this logic flow to determine the optimal protocol for your specific electrophile and scale.

DecisionTree Start Select Electrophile Type Type1 Standard Electrophiles (Aldehydes, Ketones, Borates) Start->Type1 Type2 Unreactive Electrophiles (Alkyl Halides, Epoxides) Start->Type2 Route1 USE TURBO GRIGNARD (Protocol A) Type1->Route1 Preferred Route2 USE n-BuLi w/ Additives (Protocol B + TMEDA/HMPA) Type2->Route2 If Mg is too weak

Caption: Decision matrix for selecting between Mg-exchange and Li-exchange based on electrophile reactivity.

References
  • Knochel, P., et al. (2004).[1] A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides. Angewandte Chemie International Edition. [Link][1]

  • Bao, W., et al. (2015).[1] Synthesis of Functionalized Benzoxazoles via Direct Lithiation. Journal of Organic Chemistry. [Link][1]

  • Vereshchagin, A. N., et al. (2020).[1] Benzoxazole Chemistry and Drug Discovery. Chemical Reviews. [Link][1]

Sources

Scalable synthesis methods for 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Abstract

This technical guide provides detailed application notes and scalable protocols for the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a key building block in modern drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The incorporation of a cyclopropyl group can significantly enhance metabolic stability, binding affinity, and overall potency of drug candidates.[4] This document details three robust and scalable synthetic methodologies: classical cyclodehydration using Polyphosphoric Acid (PPA), a modern approach with Eaton's Reagent, and a rapid, energy-efficient microwave-assisted protocol. Each method is presented with a focus on the underlying chemical principles, operational safety, and scalability to meet the demands of pharmaceutical research and development professionals.

Introduction: Strategic Importance of the Target Compound

The benzoxazole core is a cornerstone of medicinal chemistry, renowned for its presence in compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries.

The 2-cyclopropyl substituent is of particular importance in contemporary drug design. The unique stereoelectronic properties of the cyclopropyl ring often confer a favorable conformational rigidity, improve metabolic stability by blocking potential sites of oxidation, and can enhance binding to target proteins.[4] Consequently, 5-Bromo-2-cyclopropyl-1,3-benzoxazole serves as a high-value intermediate for accessing novel therapeutics. This guide offers validated, scalable methods to produce this key intermediate efficiently and reliably.

Overview of Synthetic Strategies

The synthesis of 2-substituted benzoxazoles is most commonly achieved via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] For the target molecule, this involves the reaction between 2-amino-4-bromophenol and cyclopropanecarboxylic acid. The primary challenge in scaling this reaction is achieving efficient cyclodehydration, which requires forcing conditions or highly effective catalytic systems.

G cluster_reactants Starting Materials cluster_product Target Molecule A 2-Amino-4-bromophenol Process Condensation & Cyclodehydration (e.g., PPA, Eaton's Reagent) A->Process B Cyclopropanecarboxylic Acid B->Process C 5-Bromo-2-cyclopropyl-1,3-benzoxazole Process->C - 2 H₂O

Caption: General synthetic route to the target molecule.

This guide details three primary methods that have proven effective and scalable for this class of transformation:

  • Method A: Polyphosphoric Acid (PPA) Mediated Synthesis: A traditional, cost-effective method using PPA as both the acidic catalyst and dehydrating agent.

  • Method B: Eaton's Reagent Mediated Synthesis: A more modern and often higher-yielding approach using a solution of phosphorus pentoxide in methanesulfonic acid.

  • Method C: Microwave-Assisted Synthesis: A rapid, solvent-free method that leverages microwave energy for efficient heating, drastically reducing reaction times.[10][11]

Detailed Protocols and Mechanistic Insights

Method A: Polyphosphoric Acid (PPA) Mediated Cyclodehydration

Principle & Rationale: Polyphosphoric acid (PPA) is a viscous polymeric medium that serves as an excellent Brønsted acid catalyst and a powerful dehydrating agent.[12] The reaction proceeds via an initial acylation of the amino group of 2-amino-4-bromophenol by cyclopropanecarboxylic acid to form an N-acyl intermediate. The high temperature and acidic environment of PPA then facilitate the intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to yield the aromatic benzoxazole ring.[9][13] This one-pot method is robust and uses relatively inexpensive reagents, making it attractive for large-scale synthesis.

Experimental Protocol:

  • Materials:

    • 2-Amino-4-bromophenol (1.0 eq)

    • Cyclopropanecarboxylic acid (1.05 eq)

    • Polyphosphoric acid (PPA) (10-15 wt. eq)

    • Crushed ice and water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid.

    • Begin stirring and gently heat the PPA to ~60-70 °C to reduce its viscosity.

    • Add 2-amino-4-bromophenol and cyclopropanecarboxylic acid to the stirred PPA.

    • Slowly raise the temperature of the reaction mixture to 150-160 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent).

    • Once the reaction is complete, cool the mixture to below 100 °C.

    • Work-up: In a separate large beaker, prepare a slurry of crushed ice. Very carefully and slowly, pour the viscous reaction mixture into the crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

    • Once the PPA is fully quenched, neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous slurry with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

G cluster_mechanism PPA-Mediated Benzoxazole Formation Mechanism node1 2-Amino-4-bromophenol + Cyclopropanecarboxylic Acid Acylation in PPA node2 N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide Intermediate node1:f1->node2:f0 node3 Protonation of Amide Carbonyl Activation node2:f1->node3:f0 node4 Intramolecular Cyclization Nucleophilic attack by hydroxyl group node3:f1->node4:f0 node5 Tetrahedral Intermediate Dehydration node4:f1->node5:f0 node6 5-Bromo-2-cyclopropyl-1,3-benzoxazole Final Product node5:f1->node6:f0 - H₂O, - H⁺

Caption: Mechanism of PPA-mediated benzoxazole synthesis.

Method B: Eaton's Reagent Mediated Synthesis

Principle & Rationale: Eaton's reagent, a ~7.7% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), is a powerful and convenient alternative to PPA.[14][15] It is less viscous and often promotes reactions under milder conditions and with shorter reaction times.[16] The mechanism is analogous to the PPA-mediated synthesis, but the combination of P₂O₅ as a potent dehydrating agent and MeSO₃H as a strong, non-oxidizing acid provides a highly effective medium for the cyclodehydration step.[17] Its ease of handling makes it particularly suitable for consistent, scalable production.

Experimental Protocol:

  • Materials:

    • 2-Amino-4-bromophenol (1.0 eq)

    • Cyclopropanecarboxylic acid (1.05 eq)

    • Eaton's Reagent (P₂O₅/MeSO₃H)

    • Crushed ice and water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and nitrogen atmosphere, combine 2-amino-4-bromophenol and cyclopropanecarboxylic acid.

    • Add Eaton's reagent with stirring. Caution: The reagent is highly corrosive and moisture-sensitive.

    • Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor completion by TLC.

    • Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice.

    • Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Method C: Microwave-Assisted Solvent-Free Synthesis

Principle & Rationale: Microwave-assisted organic synthesis utilizes the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient internal heating.[11] This technique can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[10][18] For benzoxazole synthesis, the direct condensation of the 2-aminophenol and carboxylic acid can be achieved under solvent-free conditions, which aligns with green chemistry principles and simplifies product work-up.[8]

Experimental Protocol:

  • Materials:

    • 2-Amino-4-bromophenol (1.0 eq)

    • Cyclopropanecarboxylic acid (1.0 eq)

    • Optional: A catalytic amount of an acid promoter like p-toluenesulfonic acid (p-TsOH) or a dehydrating agent.

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix 2-amino-4-bromophenol and cyclopropanecarboxylic acid.

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 15-30 minutes. The power should be modulated to maintain the target temperature.

    • Work-up: After the reaction, cool the vessel to room temperature. Dissolve the solid residue in ethyl acetate or DCM.

    • Wash the organic solution with saturated NaHCO₃ solution to remove any unreacted carboxylic acid, then wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: The crude material is typically of high purity but can be further purified by a quick plug of silica gel or recrystallization if necessary.

Comparative Analysis of Synthesis Methods

The choice of synthetic method often depends on available equipment, scale, and cost considerations. The following table summarizes the key parameters for the described protocols.

ParameterMethod A: PPAMethod B: Eaton's ReagentMethod C: Microwave
Reaction Temperature 150-160 °C80-100 °C150-180 °C
Reaction Time 3-5 hours1-3 hours15-30 minutes
Typical Yields 75-85%80-95%85-95%
Work-up Complexity High (viscous, highly exothermic quench)Moderate (corrosive, exothermic quench)Low (simple dissolution and wash)
Scalability Good, but quench can be challengingExcellent, easier to handle than PPAGood, limited by microwave reactor size
Advantages Low reagent cost, well-establishedMilder conditions, higher yields, less viscousExtremely fast, high yields, solvent-free
Disadvantages High temperature, difficult work-upHigher reagent cost, corrosiveRequires specialized equipment

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound, applicable to all three methods post-reaction.

G cluster_workflow General Laboratory Workflow A 1. Reaction Setup (Weigh & Combine Reagents) B 2. Heating (Conventional or Microwave) A->B C 3. Reaction Quench & Neutralization B->C D 4. Liquid-Liquid Extraction C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, mp) F->G

Sources

Troubleshooting & Optimization

Improving reaction yields for 5-Bromo-2-cyclopropyl-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Welcome to the technical support guide for the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-cyclopropyl-1,3-benzoxazole?

The most prevalent and direct method is the condensation and subsequent cyclization of 2-amino-4-bromophenol with a cyclopropyl carbonyl derivative. The two primary variations of this approach involve either cyclopropanecarboxylic acid or cyclopropanecarbonyl chloride as the acylating agent. The choice between these reagents often depends on the desired reaction conditions, particularly the choice of catalyst and solvent.

Q2: Why is my 2-amino-4-bromophenol starting material dark-colored, and can I still use it?

2-Aminophenols are susceptible to oxidation in the presence of air, leading to a darkening in color.[1] This oxidation introduces impurities that can significantly impede the reaction and reduce yields. It is strongly recommended to purify darkened 2-amino-4-bromophenol by recrystallization before use to ensure optimal results.

Q3: What are the typical catalysts used for this type of benzoxazole synthesis?

A range of acidic catalysts are effective for promoting the cyclodehydration step. Common choices include:

  • Polyphosphoric Acid (PPA): A strong dehydrating agent that often gives good yields but can be difficult to handle and require high temperatures.[2]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful alternative to PPA that can often be used at lower temperatures.[3][4]

  • Methanesulfonic Acid (MeSO₃H): A strong acid catalyst that is effective, especially when starting from a carboxylic acid.[5]

  • Boric Acid: A milder Lewis acid catalyst that can be effective and is often considered a greener alternative.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials (2-amino-4-bromophenol), any intermediate amide, and the final benzoxazole product. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've followed a standard procedure, but my yield of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is very low or non-existent. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge that can often be traced back to several key factors. A systematic evaluation of each can help identify the root cause.

  • Cause 1: Purity of Starting Materials

    • Explanation: As mentioned in the FAQ, impurities in the 2-amino-4-bromophenol, such as oxidation byproducts, can inhibit the reaction.[6] Similarly, the quality of the cyclopropanecarboxylic acid or its acid chloride is crucial.

    • Solution:

      • Purify 2-amino-4-bromophenol: Recrystallize the aminophenol from an appropriate solvent system (e.g., ethanol/water) until a light-colored crystalline solid is obtained.

      • Verify Acylating Agent: If using cyclopropanecarbonyl chloride, ensure it has not hydrolyzed by checking for the odor of HCl. If necessary, use freshly distilled or a newly opened bottle.

  • Cause 2: Incomplete Cyclization

    • Explanation: The reaction proceeds through an intermediate N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide. The final, and often most challenging step, is the intramolecular cyclodehydration to form the benzoxazole ring. Insufficiently forcing conditions (temperature, catalyst concentration) can cause the reaction to stall at this intermediate stage.

    • Solution:

      • Increase Temperature: Many benzoxazole syntheses require elevated temperatures (100-150 °C or higher) to drive the cyclization to completion.[1][6]

      • Change or Increase Catalyst Loading: If using a milder catalyst like boric acid, switching to a stronger dehydrating agent like PPA or Eaton's reagent may be necessary.[2][3] Alternatively, increasing the molar equivalents of the current catalyst can be effective. Methanesulfonic acid has been shown to be a highly effective catalyst for these types of reactions.[5][7]

  • Cause 3: Suboptimal Solvent Choice

    • Explanation: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates. Poor solubility of either starting material can severely limit the reaction rate.[8]

    • Solution:

      • Screen Solvents: If solubility is an issue, consider screening a range of solvents. High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or toluene are often good choices for this reaction type.[8]

      • Solvent-Free Conditions: For reactions using PPA or Eaton's reagent, these often act as both the catalyst and the solvent.[2][3]

Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but it's contaminated with significant impurities, making purification difficult. What are these side products and how can I minimize them?

A: Side product formation detracts from the yield and complicates purification. The nature of the impurity can provide clues to the underlying issue.

  • Cause 1: Dimerization/Polymerization

    • Explanation: Under harsh acidic conditions and high temperatures, 2-aminophenols can self-condense or polymerize, leading to intractable tars.[1][6]

    • Solution:

      • Controlled Temperature: Avoid excessive heating. Increase the temperature gradually while monitoring the reaction by TLC.

      • Milder Conditions: If polymerization is a persistent issue, consider using a milder catalytic system, even if it requires a longer reaction time.

  • Cause 2: Formation of Stable Intermediates

    • Explanation: In some cases, the initially formed amide intermediate can be observed as a major component of the final reaction mixture if cyclization is not efficient.

    • Solution:

      • Increase Reaction Time/Temperature: As with low yield issues, providing more energy or time can push the equilibrium towards the cyclized product.[6]

      • Use a Stronger Dehydrating Agent: This is the most direct way to favor the formation of the benzoxazole ring over the amide intermediate.

Problem 3: Difficulty in Product Purification

Q: I have a crude mixture containing my product, but I'm struggling to isolate the pure 5-Bromo-2-cyclopropyl-1,3-benzoxazole. What are the best purification strategies?

A: The purification of brominated heterocyclic compounds can be challenging due to their physical properties.

  • Strategy 1: Column Chromatography

    • Explanation: This is the most versatile method for separating compounds with different polarities.

    • Protocol:

      • Choose Adsorbent: Silica gel is the standard choice.

      • Select Eluent: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes. Monitor the fractions by TLC.

      • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Strategy 2: Recrystallization

    • Explanation: If the crude product is a solid and reasonably pure (>80%), recrystallization can be a highly effective and scalable purification method.[9]

    • Protocol:

      • Screen Solvents: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold.

      • Perform Recrystallization: Dissolve the crude material in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Isolate Crystals: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization and Workflow Diagrams

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

G cluster_troubleshoot Troubleshooting Steps start Start Synthesis check_yield Reaction Complete Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield? check_yield->low_yield high_purity High Purity? low_yield->high_purity No (Acceptable Yield) troubleshoot Troubleshooting Required low_yield->troubleshoot Yes success Success: Product Isolated high_purity->success Yes purify Purification Step (Column Chromatography / Recrystallization) high_purity->purify No check_reagents 1. Verify Reagent Purity (Recrystallize 2-amino-4-bromophenol) troubleshoot->check_reagents check_conditions 2. Optimize Conditions (Increase Temp./Time) check_reagents->check_conditions check_catalyst 3. Modify Catalyst System (Stronger Acid / Higher Loading) check_conditions->check_catalyst rerun Rerun Reaction check_catalyst->rerun rerun->check_yield purify->success

Caption: A logical workflow for troubleshooting the synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis using Cyclopropanecarboxylic Acid and Eaton's Reagent

This protocol is recommended for its efficiency and relatively milder conditions compared to neat PPA.

Reactant Stoichiometry Table

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Amino-4-bromophenol188.0210.01.88 g1.0
Cyclopropanecarboxylic acid86.0911.00.95 g (0.97 mL)1.1
Eaton's Reagent (7.7% P₂O₅ in MeSO₃H)--~15 mL-

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add purified 2-amino-4-bromophenol (1.88 g, 10.0 mmol).

  • Solvent/Catalyst Addition: Carefully add Eaton's reagent (~15 mL) to the flask at room temperature with stirring.

  • Addition of Carboxylic Acid: Slowly add cyclopropanecarboxylic acid (0.97 mL, 11.0 mmol) to the mixture.

  • Heating: Heat the reaction mixture to 100-110 °C in an oil bath.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • The crude product will precipitate as a solid.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold hexanes to aid in drying.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. 1

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor - RSC Publishing.

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.

  • Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem. 6

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.

  • Benzoxazole synthesis - Organic Chemistry Portal.

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI.

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC.

  • Solvent effects and selection for benzoxazole formation reactions - Benchchem. 8

  • Eaton's reagent - Wikipedia.

  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole.

  • Synthesis of Benzoxazoles - ChemicalBook.

  • recrystallization & purification of N-bromosuccinimide - YouTube.

  • Benzoxazole: Synthetic Methodology and Biological Activities.

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI.

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents - ResearchGate.

  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab.

  • Synthesis of some benzoxazole derivatives - JOCPR.

  • Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent.

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC.

  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents.

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.

  • A Review on Various Synthetic Methods of Benzoxazole Moiety.

  • Sustainable bromination of organic compounds: A critical review - ResearchGate.

  • 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem.

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF - ResearchGate.

  • Benzoxazole – Knowledge and References - Taylor & Francis.

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.

  • 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion.

  • 2-Amino-4-bromophenol = 94 40925-68-6 - Sigma-Aldrich.

  • Why is para bromophenol more stable than ortho bromophenol? - Quora.

  • 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion - ECHEMI.

Sources

Purification techniques for 5-Bromo-2-cyclopropyl-1,3-benzoxazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Synthesis, Purification, and Troubleshooting of 5-Bromo-2-cyclopropyl-1,3-benzoxazole Ticket ID: BZOX-5BR-CYC-001

System Overview & Chemical Profile

User: Medicinal Chemist / Process Chemist Target Molecule: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Core Scaffold: Benzoxazole (fused benzene and oxazole rings).[1] Key Substituents:

  • Position 5: Bromine (Heavy atom, handle for cross-coupling).

  • Position 2: Cyclopropyl (Lipophilic, acid-sensitive ring).

Critical Physicochemical Parameters
ParameterValue / RangeTechnical Note
Physical State Off-white to pale yellow solidOften oils out if slightly impure.
Melting Point 65–85 °C (Estimated) Note: Analogs like 5-bromo-2-methylbenzoxazole melt ~90°C. Impurities drastically lower this to a semi-solid oil.
Solubility High: DCM, EtOAc, THFMod: MeOH, EtOHLow: Water, HexanesLipophilic cyclopropyl group reduces water solubility compared to methyl analogs.
pKa (Conjugate Acid) ~0.5 (Oxazole Nitrogen)Weakly basic. Protonates only in strong acid (e.g., conc. HCl, TFA).

Troubleshooting Modules (Q&A Format)

Module A: The "Black Tar" Phenomenon (Reaction Optimization)

User Issue: "My reaction mixture turned into a sticky black tar. Yield is low, and the column is clogging."

Root Cause Analysis: The precursor, 2-amino-4-bromophenol , is highly susceptible to oxidative polymerization. In the presence of air and heat (standard condensation conditions), it forms quinone-imine oligomers (the "tar") faster than it condenses with cyclopropanecarboxylic acid.

Corrective Protocol:

  • Inert Atmosphere: strictly run the reaction under Argon/Nitrogen.

  • Reductive Additive: Add 0.5–1.0 equiv of Sodium Dithionite (Na₂S₂O₄) to the reaction mixture if using a solvent-based method (e.g., refluxing xylene/toluene). This acts as an in situ scavenger for oxidative species.

  • Stepwise Heating: Do not jump to reflux. Stir at 60°C for 1 hour to form the intermediate amide, then ramp to 110–120°C for cyclization.

Module B: Workup & Isolation (PPA Handling)

User Issue: "I used Polyphosphoric Acid (PPA) for the cyclization. When I quenched it, I got a gummy mess that trapped my product."

Technical Insight: PPA is a viscous polymer. If you pour water into the PPA, the exotherm polymerizes the PPA further and precipitates the product as a gum.

Standard Operating Procedure (SOP) - The "Reverse Quench":

  • Temperature: Cool the reaction mixture to 60–70°C . (Do not cool to RT; PPA becomes concrete).

  • The Pour: Pour the warm PPA mixture slowly into a rapidly stirring slurry of Crushed Ice (500g) + Water (200mL) .

    • Why? This dissipates heat instantly and prevents the "gumming" effect.

  • Neutralization: The cyclopropyl ring is acid-sensitive (ring-opening risk). Neutralize the aqueous slurry immediately to pH ~7-8 using 50% NaOH (dropwise) or solid NaHCO₃ .

  • Extraction: Extract with EtOAc (x3). Wash organic layer with 10% Na₂S₂O₃ (to remove oxidized impurities) followed by Brine.

Module C: Purification Strategies (Crystallization vs. Column)

User Issue: "The compound oils out during recrystallization. Column chromatography separates the product, but it co-elutes with a polar impurity."

Diagnosis:

  • Oiling Out: The cyclopropyl group increases lipophilicity, making the compound too soluble in pure ethanol/methanol.

  • Polar Impurity: This is likely the uncyclized amide intermediate (N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide).

Solution 1: The "Anti-Solvent" Crystallization

Do not use single solvents. Use a Solvent/Anti-Solvent pair.

  • Dissolve crude solid in minimal warm Acetone or Ethanol (40°C).

  • Add Water dropwise until persistent turbidity (cloudiness) appears.

  • Crucial Step: Add a "seed crystal" if available, or scratch the glass.

  • Cool slowly to RT, then to 4°C.

    • Result: The polar amide impurity stays in the aqueous-organic mother liquor; the benzoxazole crystallizes.

Solution 2: Chromatography Gradient Optimization

The benzoxazole is less polar than the amide.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: 0%

    
     10% EtOAc in Hexanes.
    
    • Note: The product usually elutes early (Rf ~0.6 in 20% EtOAc/Hex). The amide elutes much later (Rf ~0.2).

    • Modifier: Add 1% Triethylamine to the eluent if you suspect acid-sensitive degradation on silica.

Visual Workflows

Diagram 1: The Purification Decision Tree

Use this logic gate to determine the most efficient purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (20% EtOAc/Hex) Start->TLC_Check Amide_Present Polar Spot Present? (Uncyclized Amide) TLC_Check->Amide_Present Tar_Present Black/Dark Color? Amide_Present->Tar_Present No / Minor Resubmit Re-subject to Cyclization Conditions Amide_Present->Resubmit Yes (Major) Recryst Recrystallization (EtOH/H2O) Tar_Present->Recryst No (Solid) PreWash Dithionite Wash (Remove Oxidized Phenols) Tar_Present->PreWash Yes Column Flash Column (0-10% EtOAc/Hex) Recryst->Column If Oiling Out PreWash->Column

Caption: Decision matrix for selecting purification method based on impurity profile (Amide vs. Tar).

Diagram 2: PPA Workup Protocol

Critical safety and yield preservation workflow for Polyphosphoric Acid mediated synthesis.

PPAWorkup Reaction Reaction (120°C) PPA Matrix Cooling Cool to 70°C (Viscous Liquid) Reaction->Cooling Avoid Solidification Quench Pour into Ice/Water Slurry Cooling->Quench Slow Addition Neutralize Neutralize (pH 7-8) NaHCO3 / NaOH Quench->Neutralize Protect Cyclopropyl Extract Extract EtOAc Wash w/ Na2S2O3 Neutralize->Extract

Caption: Optimized "Reverse Quench" protocol to prevent product entrapment in polymerized phosphate glass.

Analytical Validation (QC)

Isolate Identity Confirmation: Before proceeding to the next step, confirm identity using these expected signals.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl₃)

7.7–7.8 (d, 1H)
Aromatic H-4 (Ortho to Br/N)

7.3–7.5 (m, 2H)
Aromatic H-6, H-7

2.1–2.3 (m, 1H)
Cyclopropyl CH (Methine)

1.1–1.3 (m, 4H)
Cyclopropyl CH₂ (Methylene)
LC-MS (ESI+) m/z 238/240 [M+H]⁺Characteristic 1:1 Bromine isotope pattern (

Br/

Br)
TLC (20% EtOAc/Hex) Rf ~ 0.5 – 0.6Distinct blue fluorescence under UV254 (Benzoxazole core)

References

  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives.
  • University of Rochester. (n.d.). Solvents for Recrystallization - Tips and Tricks. Department of Chemistry. Link

  • Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[2]

  • Lokwani, P., et al. (2011).[3] Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3):302-311.[3] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-1,3-benzoxazole. Link

  • ResearchGate. (2015). Discussion on PPA mediated synthesis of benzoxazoles. Link

Sources

Solvent selection for recrystallization of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Process Chemistry Support Center. You are likely working with 5-Bromo-2-cyclopropyl-1,3-benzoxazole , a key intermediate often used in the synthesis of CB2 receptor agonists and kinase inhibitors.

This molecule presents a specific purification challenge: it balances a lipophilic region (5-bromo and 2-cyclopropyl groups) against a moderately polar heterocyclic core (benzoxazole). The cyclopropyl moiety often lowers the melting point compared to phenyl analogs, increasing the risk of "oiling out" during recrystallization.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Core Structure Benzoxazole (Weak Base)Avoid strong acids; product is stable in neutral/mildly basic conditions.[1]
Substituents 5-Br (Lipophilic), 2-Cyclopropyl (Steric/Lipophilic)Increases solubility in non-polar solvents (Hexane/Heptane) compared to unsubstituted benzoxazole.
Solubility Low in water; High in DCM, EtOAc, THF.Requires a mixed-solvent system (Solvent/Anti-solvent) for efficient recovery.
Key Impurities 2-Amino-4-bromophenol (Starting Material)Highly polar and oxidation-prone (turns dark brown). Requires polar solvent rejection.

Solvent Selection Matrix (FAQs)

Q1: What is the recommended primary solvent system?

Recommendation: Ethanol (EtOH) / Water

  • Why: This is the "Gold Standard" for benzoxazole derivatives. The benzoxazole core crystallizes well from aqueous alcohols.

  • Mechanism: The 5-bromo-2-cyclopropyl derivative is soluble in hot ethanol but insoluble in water. The polar impurities (like unreacted aminophenols or inorganic salts) remain dissolved in the aqueous mother liquor, while the target product precipitates upon cooling [1, 2].

  • Ratio: Start with hot Ethanol (dissolve to saturation), then add Water dropwise until persistent cloudiness appears (typically 3:1 to 1:1 EtOH:Water).

Q2: My product is "oiling out" (forming a liquid layer instead of crystals). How do I fix this?

Recommendation: Switch to Ethyl Acetate (EtOAc) / n-Heptane .

  • The Issue: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when the "anti-solvent" is added too quickly, causing phase separation before crystallization.

  • The Fix:

    • Dissolve the crude solid in the minimum amount of warm EtOAc (approx. 40-50°C).

    • Slowly add n-Heptane until slight turbidity is observed.

    • Critical Step: Add a seed crystal.

    • Cool very slowly to room temperature, then to 0°C. Note: Heptane is preferred over Hexane due to its higher boiling point and lower toxicity, allowing for a safer temperature gradient [3].

Q3: The crude material is dark brown/black. Will recrystallization fix this?

Recommendation: You must perform a Charcoal Filtration step before crystallization.

  • Cause: Oxidized aminophenol impurities and polymeric byproducts are common in benzoxazole synthesis and are highly colored [2, 4].

  • Protocol:

    • Dissolve crude in EtOAc or Ethanol.

    • Add Activated Carbon (5-10% w/w).

    • Heat to reflux for 15-30 minutes.

    • Filter hot through a Celite pad to remove the carbon.

    • Proceed to crystallization.[2]

Optimized Experimental Protocol

Objective: Purify 10g of crude 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Phase A: Dissolution & Decolorization
  • Place 10g of crude solid in a 250mL round-bottom flask.

  • Add Ethanol (95%) (approx. 30-50 mL).

  • Heat to mild reflux (70-75°C) with stirring.

    • Checkpoint: If solids remain, add EtOH in 5mL increments until clear.

  • If colored: Add 0.5g Activated Charcoal. Stir at reflux for 15 mins.

  • Filter the hot solution through a pre-warmed Celite funnel into a clean Erlenmeyer flask.

Phase B: Crystallization
  • Re-heat the filtrate to near boiling.

  • Add Deionized Water dropwise via an addition funnel or pipette.

    • Observation: Stop immediately when a faint, persistent white cloudiness (turbidity) forms.

  • Add a few drops of Ethanol to just clear the turbidity (restore solution).

  • Remove heat. Cap the flask loosely.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

Phase C: Isolation
  • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Transfer to an ice bath (0-4°C) for 1 hour.

  • Filter the white needles/crystalline solid using vacuum filtration.

  • Wash: Wash the filter cake with cold 1:1 EtOH/Water (10-20 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting Logic Flow (Visualization)

The following diagram outlines the decision-making process for solvent selection and troubleshooting based on observed physical states.

RecrystallizationLogic Start Crude 5-Bromo-2-cyclopropyl-1,3-benzoxazole SolventChoice Select Solvent System Start->SolventChoice EtOH_Water System A: Ethanol / Water (Standard) SolventChoice->EtOH_Water Default EtOAc_Heptane System B: EtOAc / Heptane (Lipophilic/Oiling Out) SolventChoice->EtOAc_Heptane If hydrophobic impurities high Dissolve Dissolve at Reflux EtOH_Water->Dissolve EtOAc_Heptane->Dissolve CheckColor Is Solution Dark/Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AddAntiSolvent Add Anti-Solvent (Water or Heptane) CheckColor->AddAntiSolvent No Charcoal->AddAntiSolvent Observation Observation upon Cooling AddAntiSolvent->Observation Crystals Crystalline Precipitate Observation->Crystals OilingOut Oiling Out (Liquid Phase Separation) Observation->OilingOut FilterDry Filter, Wash, Vacuum Dry Crystals->FilterDry Remedy_Oil 1. Re-heat to dissolve 2. Add Seed Crystal 3. Cool Slower OilingOut->Remedy_Oil Remedy_Oil->Observation Retry

Figure 1: Decision tree for solvent selection and troubleshooting purification of benzoxazole derivatives.

References

  • Lester, R. P., & Camp, J. E. (2013).[3] Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.[3] ACS Sustainable Chemistry & Engineering.[3] Link[3]

  • BenchChem Technical Support. (2025). Purification of Benzoxazole Derivatives: Troubleshooting Guides. BenchChem Knowledge Base. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-1,3-benzoxazole Product Sheet. Link

Sources

Minimizing ring-opening side reactions of the cyclopropyl group

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-003-RO

Subject: Minimizing Ring-Opening Side Reactions of the Cyclopropyl Motif Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The cyclopropyl group is a high-value pharmacophore in drug discovery due to its ability to restrict conformation and improve metabolic stability. However, its significant ring strain (~27.5 kcal/mol) makes it a "loaded spring," prone to catastrophic ring-opening (RO) under three primary conditions: Acidic Environments , Transition Metal Catalysis , and Radical/Oxidative Conditions .

This guide provides validated protocols to preserve ring integrity during synthesis.

Module 1: Acid-Mediated Instability

The Issue: The most frequent user report involves the decomposition of cyclopropylcarbinyl systems (e.g.,


-Boc cyclopropylamines) during acidic deprotection.
Root Cause:  Protonation of a heteroatom adjacent to the ring or the ring edge itself lowers the activation energy for C-C bond cleavage, often leading to homoallylic rearrangement.
Mechanism: The Homoallyl Cation Trap

In cyclopropylcarbinyl systems, the resulting carbocation is stabilized by the "bisected" conformation, which perfectly aligns the empty p-orbital with the bent C-C bonds of the ring (Walsh orbitals). This stabilization, paradoxically, is the transition state for ring opening.

AcidMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: The Fork in the Road S1 N-Boc Cyclopropylamine S2 Protonated Intermediate (Activated) S1->S2 + H+ S3 Desired Path: Boc Cleavage Only S2->S3 Kinetic Control (Non-nucleophilic acid) S4 Side Reaction: Ring Opening -> Homoallyl Cation S2->S4 Thermodynamic Sink (Nucleophilic trap) S5 S5 S4->S5 Homoallyl Product (Linear Impurity)

Figure 1: Mechanistic bifurcation during acidic deprotection. The goal is to accelerate Boc cleavage (S3) while suppressing C-C bond cleavage (S4).

Standard Operating Procedure (SOP): Safe Deprotection

Do NOT use: Standard TFA/DCM (1:1) at Room Temperature. The trifluoroacetate anion can act as a nucleophile, trapping the opened cation.

Recommended Protocol: HCl in Dioxane (Kinetic Control) This method relies on the higher acidity (faster Boc removal) and the specific solvation shell of dioxane to stabilize the ammonium salt without opening the ring.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Temperature: Cool the solution to 0 °C (Ice/Water bath). Critical: Do not skip cooling.

  • Addition: Add 4.0 M HCl in dioxane (5-10 equiv) dropwise.

  • Monitoring: Stir at 0 °C. Monitor by TLC/LCMS every 15 minutes.

    • Note: Most cyclopropyl amines deprotect within 30-60 minutes.

  • Quench: Concentrate in vacuo at low temperature (<30 °C). Do not heat.

Alternative: The "Scavenger" Method (For Highly Sensitive Substrates) If the ring opens even with HCl, use a cation scavenger to prevent the irreversible trapping of the open form, or switch to Lewis Acid catalysis.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) + 2,6-Lutidine.

  • Why: TMSOTf cleaves the Boc group via a silyl carbamate intermediate, avoiding the proton-heavy environment entirely.

Module 2: Transition Metal Catalysis (Cross-Coupling)

The Issue: Cyclopropyl metal species (Grignards, boronates) or cyclopropyl halides often undergo


-carbon elimination or oxidative addition into the proximal C-C bond during Pd-catalyzed coupling.
Troubleshooting Table: Ligand & Additive Selection
Coupling TypeRisk FactorRecommended SolutionMechanism of Fix
Suzuki (Cyclopropylboronic acid)Protodeboronation & Ring OpeningLigand: P(Cy)3 or SPhosBase: K3PO4 (anhydrous)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the slow ring-opening pathway.
Negishi (Cyclopropyl-Zn/Mg)

-Carbon Elimination
Additive: ZnBr2 (0.5 equiv)Catalyst: Pd(P(t-Bu)3)2"Softening" the nucleophile with Zn prevents insertion into the strained ring.
Kumada (Cyclopropyl-MgBr)Homocoupling & Ring OpeningSlow Addition + ZnCl2Transmetallation to Zn creates a more covalent C-Metal bond, stabilizing the ring.
Protocol: Pd-Catalyzed Cyclopropyl Arylation (Negishi)

Reference Grounding: This protocol is adapted from the Boehringer Ingelheim optimization for cyclopropyl arene synthesis. [1]

  • Reagent Formation: Generate Cyclopropyl-MgBr in THF.

  • Transmetallation (The "Softening" Step): Add ZnBr2 (0.5 equiv relative to Grignard) dissolved in THF. Stir for 15 min.

    • Why: Converts the "hard" Mg species to a "soft" Zn species, reducing ring reactivity.

  • Catalyst Prep: In a separate vessel, mix Aryl Bromide (1.0 equiv) and Pd(OAc)2 (1 mol%) + P(t-Bu)3 HBF4 (2 mol%).

  • Coupling: Add the organozinc solution to the catalyst mixture slowly.

  • Temperature: Heat to 50-60 °C. Do not exceed 80 °C.

Module 3: Radical Instability (The "Clock")

The Issue: Cyclopropylcarbinyl radicals are among the fastest known "radical clocks." If your reaction pathway involves a radical intermediate at the


-position, the ring will open unless the next step is ultrafast.

Data: The Kinetics of Opening The rate constant (


) for a cyclopropylcarbinyl radical at 25 °C is approximately 

. [2]

RadicalClock Start Cyclopropylcarbinyl Radical Open Ring Opening (k = 10^8 s^-1) Start->Open Default Path Trap Product Formation (k_trap) Start->Trap Must be > 10^9 s^-1 Linear Linear Open->Linear Homoallyl Radical

Figure 2: The Kinetic Race. To save the ring, the trapping reaction (green) must be an order of magnitude faster than the opening (red).

Strategy:

  • Avoid SET (Single Electron Transfer): If using photoredox catalysis, ensure your redox potentials do not oxidize the cyclopropane ring directly.

  • Use "Fast" Traps: If a radical is necessary, use a hydrogen atom donor with a weak bond (e.g., thiols, Sn-H) or a high concentration of the radical trap (e.g., TEMPO, electron-deficient alkene) to intercept the radical before it opens.

Frequently Asked Questions (FAQ)

Q: Can I use hydrogenation (H2/Pd-C) to reduce an alkene next to a cyclopropane? A: Proceed with extreme caution. Pd/C often opens cyclopropanes via hydrogenolysis.

  • Fix: Use PtO2 (Adam's Catalyst) or Rh/Al2O3 . These are much less active toward cyclopropane ring opening than Palladium. Alternatively, use Diimide reduction (generated from hydrazine) which is strictly chemoselective for alkenes.

Q: My cyclopropyl ketone is decomposing on silica gel. Why? A: Silica gel is slightly acidic. Cyclopropyl ketones (Donor-Acceptor systems) are prone to acid-catalyzed nucleophilic attack by water or alcohols on the column.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

Q: I see a "homoallyl" impurity by NMR. How do I distinguish it? A:

  • Cyclopropyl: High field signals (0.0 - 1.0 ppm), typically complex multiplets.

  • Ring Opened (Homoallyl): Disappearance of high field signals. Appearance of alkene protons (~5.0 - 6.0 ppm) and methyl groups (if the ring was substituted).

References

  • Shu, C., Sidhu, K., Zhang, L., Wang, X., Krishnamurthy, D., & Senanayake, C. H. (2010).[1] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.[1] The Journal of Organic Chemistry. [Link]

  • Newcomb, M., & Glenn, A. G. (1989). Kinetics of the ring opening of the cyclopropylcarbinyl radical. Journal of the American Chemical Society. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]

  • Charette, A. B. (Ed.).[2] (2015).[3][4][5] The Chemistry of the Cyclopropyl Group. Wiley. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction, ensuring efficiency, reproducibility, and scalability.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole sluggish or failing, even with standard catalyst loadings?

A1: Low or no conversion in the coupling of this specific substrate can often be attributed to a combination of factors beyond just catalyst loading. The benzoxazole moiety, being a heteroaromatic system, can present unique challenges.[1][2][3] Initial troubleshooting should systematically address the following:

  • Reagent Quality: Boronic acids and their derivatives can be susceptible to degradation.[4][5] Using fresh or recently purified boronic acid is critical. Consider the use of more stable boronic esters, such as pinacol esters, to mitigate protodeboronation, a common side reaction with heteroaryl substrates.[4][6]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[7][8] Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[9] Insufficient degassing can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[4][10]

  • Solvent and Base Purity: The presence of moisture can be detrimental. Use anhydrous solvents, especially if your protocol demands it. The choice and purity of the base are also paramount; ensure it is finely ground and anhydrous.[11]

Q2: I'm observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?

A2: Homocoupling is a common byproduct that consumes your nucleophile and complicates purification. Its formation is often linked to the presence of oxygen or the choice of palladium precatalyst.[4][5][10]

  • Improve Degassing: This is the most critical step. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] Employ robust degassing techniques such as multiple vacuum/backfill cycles or sparging the solvent with an inert gas.

  • Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.[4] Starting with a Pd(0) source, such as Pd₂(dba)₃, can often mitigate this issue.[4][12]

Q3: What is the "black stuff" that forms in my reaction, and is it a problem?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition and aggregation.[11] While a color change to dark brown or black is often normal during the reaction, excessive precipitation of palladium black signifies that the active catalyst is falling out of the solution, leading to a loss of catalytic activity.

  • Check Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[4] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and precatalyst used.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are designed to stabilize the palladium center and prevent aggregation, even at low catalyst loadings.[6][13]

Troubleshooting Guide: A Deeper Dive into Catalyst Loading Optimization

Optimizing catalyst loading is a balancing act between ensuring a reasonable reaction rate and minimizing cost and residual palladium in the final product. For a substrate like 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a systematic approach is crucial.

Understanding the Catalytic Cycle and Potential Pitfalls

The efficiency of the Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. Any disruption can lead to poor yields and the formation of byproducts.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Catalyst Deactivation Deactivation (Pd Black) Pd(0)L2->Catalyst Deactivation Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-X(L2)->Catalyst Deactivation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R

Caption: A decision tree for the iterative reduction of catalyst loading.

Table 2: Example Catalyst Loading Titration

Catalyst Loading (mol%)Observed Yield (%)Reaction Time (h)Notes
2.0>954Baseline
1.0>956Slower reaction rate, but still high yielding
0.59012Further decrease in rate, slight drop in yield
0.16524Incomplete conversion, significant starting material remaining

Step 3: Troubleshooting Low-Loading Reactions

If the reaction fails or becomes sluggish at lower catalyst loadings, consider the following interventions:

  • Ligand Modification: The choice of ligand has a profound impact on catalyst stability and activity, especially at low concentrations. [13]For electron-rich heteroaromatic halides, ligands that are both bulky and highly electron-donating are often required to facilitate the oxidative addition step. [11]Consider screening other Buchwald-type ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. [5][13]* Temperature Adjustment: Increasing the reaction temperature can sometimes compensate for a lower catalyst concentration. [4]However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions. [14]* Base and Solvent Optimization: The interplay between the base and solvent is crucial. For some systems, a weaker base like K₂CO₃ might be beneficial, while for others, a stronger, non-nucleophilic base might be required. The polarity of the solvent can also influence the reaction rate and catalyst stability. [15]

Conclusion

Optimizing the catalyst loading for the Suzuki-Miyaura coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is a multifactorial problem that requires a systematic and logical approach. By carefully considering the quality of your reagents, ensuring a truly inert atmosphere, and methodically screening and adjusting parameters such as ligand, base, solvent, and temperature, you can achieve high-yielding and efficient reactions even at very low catalyst loadings. This not only improves the economic and environmental profile of your synthesis but also simplifies downstream purification processes.

References

  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]

  • Cross-Coupling Reactions Guide. (n.d.). Sigma-Aldrich.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sigman, M. S., & Buchwald, S. L. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Benchchem. (n.d.).

Sources

Troubleshooting low conversion rates in benzoxazole bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in benzoxazole bromination Content type: Technical Support Center / Troubleshooting Guide

Topic: Troubleshooting Low Conversion & Regioselectivity Issues Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1][2]

Diagnostic Triage: Define Your Target

Before adjusting reaction parameters, you must verify that your synthetic strategy aligns with the electronic nature of the benzoxazole scaffold.[2] Benzoxazole contains two distinct reactive domains: the electron-rich benzene ring (susceptible to Electrophilic Aromatic Substitution, EAS ) and the electron-deficient oxazole C2 position (susceptible to Nucleophilic attack or Lithiation ).[1][2]

The most common cause of "low conversion" is applying EAS conditions (NBS/MeCN) when targeting the C2 position, or Radical conditions (NBS/CCl4) when targeting the ring. [1]

Interactive Diagnostic Flowchart

Use the diagram below to identify your specific failure mode.

Benzoxazole_Diagnosis Start START: What is your target? Target_C2 Target: C2 Position (Heterocyclic Ring) Start->Target_C2 Target_Ring Target: Benzene Ring (Positions 5, 6, 7) Start->Target_Ring Target_Benzylic Target: Side Chain (e.g., 2-Methyl group) Start->Target_Benzylic Q_C2_Method Method Used: Direct NBS/Br2 addition? Target_C2->Q_C2_Method Q_Ring_Sub Substituents on Ring? Target_Ring->Q_Ring_Sub Q_Radical Conditions: Non-polar solvent + Initiator? Target_Benzylic->Q_Radical Fail_C2 ROOT CAUSE: C2 is electron-deficient. Resists EAS. Switch method. Q_C2_Method->Fail_C2 Yes Sol_C2 SOLUTION: 1. Lithiation (nBuLi then Br2) 2. Sandmeyer (from 2-NH2) 3. Oxidative Desulfurization (from 2-SH) Fail_C2->Sol_C2 Ring_Deactivated Electron Withdrawing (NO2, COOR, CF3) Q_Ring_Sub->Ring_Deactivated Ring_Activated Electron Donating (OMe, Alkyl) Q_Ring_Sub->Ring_Activated Sol_Ring_Acid SOLUTION: Requires Acid Catalyst (H2SO4, TFA) or Super-electrophile (DBDMH) Ring_Deactivated->Sol_Ring_Acid Sol_Ring_Std SOLUTION: Check Reagent Quality (Wet NBS?) or Switch Solvent (MeCN -> DMF) Ring_Activated->Sol_Ring_Std Sol_Radical SOLUTION: Dry solvents (O2 free) Check Initiator t1/2 Remove radical scavengers Q_Radical->Sol_Radical No/Unsure

Figure 1: Decision matrix for diagnosing low conversion based on regiochemical target.

Troubleshooting Guide: Mechanism-Specific Solutions

Scenario A: Target is C2-Bromobenzoxazole (The "Impossible" EAS)

Symptom: You added NBS to benzoxazole in Acetonitrile/DMF, stirred for 24h, and see only starting material or trace ring-brominated byproducts.[1][2] Mechanism: The C=N bond makes the C2 position electron-deficient.[2] It does not react with electrophilic bromine (Br+) generated by NBS.[1][2] Corrective Action: Stop attempting direct bromination. Use one of these three validated pathways:

  • Lithiation-Trapping (High Yield):

    • Protocol: Treat benzoxazole with n-BuLi (1.1 eq) in THF at -78°C to form the 2-lithio species. Quench with Br2 or CBr4 .[2]

    • Why: This reverses the polarity (Umpolung), making C2 a nucleophile that attacks Br+.[1][2]

  • Sandmeyer-Type Reaction:

    • Start: 2-Aminobenzoxazole.[2][3]

    • Reagents:t-BuONO (tert-butyl nitrite) and CuBr2 in MeCN.[2]

    • Why: Generates a diazonium intermediate which is displaced by bromide via a radical-polar crossover mechanism.[2]

  • Hell-Volhard-Zelinsky Variant (from 2-Mercapto):

    • Start: 2-Mercaptobenzoxazole.[2]

    • Reagents:Br2 in refluxing CHCl3/CCl4.[2][4]

Scenario B: Target is Benzene Ring Bromination (Positions 5, 6, 7)

Symptom: Reaction stalls at <30% conversion.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][4][5] Root Causes & Fixes:

IssueDiagnosticSolution
Deactivated Ring Substrate has -NO2, -CO2R, or -CF3 groups.[1][2]Add Acid Catalyst: Use 10-20% H2SO4 or TFA (Trifluoroacetic acid) to protonate NBS, generating the super-electrophile (succinimide-H-Br)+.[1][2]
Wet NBS NBS is yellow or sticky (decomposed to Br2/HBr).[1][2]Recrystallize NBS: Dissolve in hot water, filter rapidly, dry in vacuum desiccator. Pure NBS is white.[2]
Solvent Polarity Using non-polar solvents (DCM, CCl4).[1][2]Switch to Polar Aprotic: Use Acetonitrile (MeCN) or DMF .[1][2] Polar solvents stabilize the charged transition state (Wheland intermediate).[2]
Regioselectivity Mixture of 5-Br and 6-Br isomers.[2]Control via Solvent: DMF often favors para to the stronger donor (usually position 6 if 5-unsubstituted).[2]
Scenario C: Benzylic Bromination (e.g., 2-Methylbenzoxazole)

Symptom: No reaction or ring bromination instead of side-chain.[2] Mechanism: Radical Chain Reaction (Wohl-Ziegler).[1][2] Corrective Action:

  • Solvent: Must be non-polar (CCl4, Benzene, or PhCl).[1][2] Never use DMF/MeCN for this.[2]

  • Initiator: Ensure AIBN or Benzoyl Peroxide is fresh.[2]

  • Oxygen: Degas the solvent.[2] O2 is a radical scavenger and kills the chain propagation.[2]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Ring Bromination (For Deactivated Substrates)

Use this when standard NBS/MeCN fails to convert the starting material.[1][2]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve substituted benzoxazole (1.0 mmol) in Acetonitrile (5 mL) .

  • Catalyst: Add H2SO4 (0.2 mmol, 20 mol%) or TFA (0.5 mL) .

    • Note: The solution may darken; this is normal.[2]

  • Bromination: Add NBS (1.1 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 2 hours. If TLC shows low conversion, heat to 60°C .[2]

  • Workup:

    • Quench with sat. Na2S2O3 (Sodium thiosulfate) to remove residual bromine (color changes from orange to yellow/clear).[1][2]

    • Extract with Ethyl Acetate.[2]

    • Wash with water (removes succinimide).[1][2]

    • Dry over MgSO4 and concentrate.[2]

Protocol 2: Synthesis of 2-Bromobenzoxazole via Lithiation

The only reliable method for direct C2 functionalization.[2]

  • Setup: Oven-dried Schlenk flask, Argon atmosphere.

  • Lithiation: Dissolve benzoxazole (1.0 mmol) in anhydrous THF (10 mL) . Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: Solution often turns bright yellow/orange (lithio-species).[1][2]

    • Wait: Stir at -78°C for 30 mins.

  • Trapping: Add CBr4 (1.2 mmol) or Br2 (1.2 mmol) dissolved in THF dropwise.

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH4Cl solution.

Visualizing the Chemistry: Reaction Pathways

Understanding the competition between pathways is critical for troubleshooting.[2]

Reaction_Pathways Substrate Benzoxazole Substrate Cond_Radical NBS / CCl4 / AIBN (Radical) Substrate->Cond_Radical Cond_EAS NBS / MeCN / H+ (Ionic/EAS) Substrate->Cond_EAS Cond_Li 1. nBuLi, -78°C 2. Br2 (Lithiation) Substrate->Cond_Li Int_Radical Benzylic Radical (If alkyl group present) Cond_Radical->Int_Radical H-Abstraction Int_Wheland Wheland Intermediate (Ring C5/C6) Cond_EAS->Int_Wheland Attack by Br+ Int_Lithio 2-Lithiobenzoxazole (C2 Anion) Cond_Li->Int_Lithio Deprotonation Prod_SideChain Side-Chain Bromide (Benzylic) Int_Radical->Prod_SideChain + Br• Prod_Ring Ring Bromide (5-Br / 6-Br) Int_Wheland->Prod_Ring - H+ Prod_C2 2-Bromobenzoxazole Int_Lithio->Prod_C2 Electrophile Trap

Figure 2: Mechanistic pathways determining product outcome.

FAQ: Common Pitfalls

Q: My NBS is yellow. Can I still use it? A: No. Yellow NBS indicates decomposition into Br2 and HBr.[2] This alters the stoichiometry and can introduce unwanted acid that catalyzes side reactions.[2] Recrystallize from water before use [1].

Q: I am trying to make 2-bromobenzoxazole using NBS in DMF, but I get no reaction. A: This is expected. The C2 proton is not acidic enough to be removed by succinimide anion, and the C2 carbon is too electron-deficient to attack Br+.[2] You must use the lithiation protocol or start from 2-aminophenol [2, 3].[2]

Q: Why does adding water during workup turn the organic layer clear? A: The orange color is usually unreacted Br2 or HBr3 complexes.[2] Sodium thiosulfate (Na2S2O3) reduces these to colorless bromide ions.[2] This is a crucial "self-validating" step—if the color doesn't disappear, your quench is incomplete.[2]

References

  • N-Bromosuccinimide (NBS) Properties & Purification. Common Organic Chemistry. [Link][1][2]

  • Synthesis of 2-substituted benzoxazoles. Organic Chemistry Portal. [Link][2]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. National Institutes of Health (PMC). [Link][1][2]

  • Regioselective Electrophilic Aromatic Bromination. National Institutes of Health (PMC). [Link][1][2]

Sources

Removing metal impurities from 5-Bromo-2-cyclopropyl-1,3-benzoxazole products

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Executive Summary & Chemical Context

The Challenge: Synthesizing 5-Bromo-2-cyclopropyl-1,3-benzoxazole typically involves transition metal catalysis. The 2-cyclopropyl group is often installed via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Cu-catalyzed cyclization.

The Problem:

  • N-Coordination: The nitrogen atom in the benzoxazole ring (N3) acts as a ligand, coordinating strongly with residual Palladium (Pd) or Copper (Cu), making standard washes ineffective.

  • Cyclopropyl Fragility: The cyclopropyl ring is acid-sensitive. Standard metal removal protocols involving strong acid washes (e.g., 6M HCl) or strong cation-exchange resins (SCX) can trigger ring-opening to a propenyl chain, destroying your API.

This guide provides a non-destructive purification strategy compliant with ICH Q3D guidelines.

Diagnostic: Is Metal Contamination Your Issue?

Before initiating purification, confirm the nature of the impurity.

SymptomProbable CauseDiagnostic Action
Product is Grey/Black Colloidal Palladium (

)
Filter through Celite®. If color persists, it is soluble Pd.
Product is Green/Blue Copper (Cu) saltsCheck synthesis history. Cu often lingers in benzoxazole cyclizations.
Product is Brown/Orange Iron (Fe) or Oxidized PdCommon if ferrocene ligands (e.g., dppf) were used.
Low Yield after Column Metal-Product ComplexMetal coordination alters polarity, causing "streaking" on silica gel.
Primary Solution: Silica-Based Metal Scavengers

Why this method? Functionalized silica scavengers are the industry standard because they are non-swelling, solvent-independent, and can be filtered off easily. Unlike activated carbon, they are highly selective and minimize yield loss.

Step 1: Scavenger Selection Logic
  • For Palladium (Pd): Use Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) .

    • Reasoning: Sulfur has a high affinity for soft metals like Pd. Si-DMT is preferred for Pd(II) species; Si-Thiol is versatile for Pd(0) and Pd(II).

  • For Copper (Cu): Use Triamine (Si-Triamine) or TAAcOH (Si-Polyamine) .

    • Reasoning: Harder metals like Cu bind better to nitrogen-based chelators.

  • For Iron (Fe): CAUTION.

    • Standard Protocol: Usually Strong Cation Exchange (SCX).

    • For THIS Molecule:AVOID SCX. The sulfonic acid moieties can open the cyclopropyl ring. Use Si-Triamine or Si-Thiourea instead.

Step 2: Scavenger Workflow Diagram

ScavengerWorkflow Start Crude 5-Bromo-2-cyclopropyl-1,3-benzoxazole Solvent Dissolve in THF, EtOAc, or DCM (10-20 volumes) Start->Solvent Detect Identify Metal Species Solvent->Detect Pd_Path Palladium (Pd) Detect->Pd_Path Cu_Path Copper (Cu) Detect->Cu_Path Fe_Path Iron (Fe) Detect->Fe_Path Add_SH Add Si-Thiol or Si-DMT (4-8 eq vs residual metal) Pd_Path->Add_SH Add_Amine Add Si-Triamine (4-8 eq) Cu_Path->Add_Amine Warning WARNING: Do NOT use SCX/Acid (Cyclopropyl Risk) Fe_Path->Warning Incubate Stir 4-16h @ RT or 1h @ 50°C Add_SH->Incubate Add_Amine->Incubate Warning->Add_Amine Filter Filter through Celite/Fritted Funnel Incubate->Filter Analyze ICP-MS Analysis (<10 ppm?) Filter->Analyze Final Pure Product Analyze->Final Yes Repeat Repeat with fresh scavenger Analyze->Repeat No Repeat->Incubate

Caption: Figure 1. Decision matrix for scavenger selection specifically tailored to preserve the cyclopropyl moiety.

Step 3: Experimental Protocol (Batch Mode)
  • Dissolution: Dissolve the crude benzoxazole (1.0 g) in THF or Ethyl Acetate (10 mL). Avoid alcohols if possible, as they can compete for hydrogen bonding, though they are generally acceptable.

  • Loading: Add Si-Thiol (SiliCycle or Biotage) at a ratio of 4 equivalents relative to the estimated metal content.

    • Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the crude product mass.

  • Incubation: Stir at room temperature for 4 hours.

    • Optimization: If kinetics are slow, heat to 40°C. Do not exceed 60°C to prevent thermal degradation of the benzoxazole ring system.

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter or a pad of Celite. Wash the cake with 2 volumes of solvent to recover entrained product.

  • Concentration: Evaporate solvent to yield the purified product.

Alternative Method: Crystallization with "Digestion"

If scavengers are unavailable, crystallization is the backup. However, metals often get trapped inside the crystal lattice (inclusion).[1]

The "Digestion" Protocol:

  • Dissolve product in hot Heptane/EtOAc (9:1) .

  • Add a chelating ligand to the hot solution: N-Acetylcysteine or EDTA disodium salt (0.1 eq).

  • Stir hot for 10 minutes. The ligand pulls the metal out of the organic phase or keeps it in the mother liquor.

  • Cool slowly to crystallize.

  • Filter and wash crystals with cold heptane.

Troubleshooting & FAQs

Q1: I used Si-SCX (Strong Cation Exchange) to remove Iron, and my NMR shows new impurity peaks. What happened? A: You likely opened the cyclopropyl ring. SCX resins are sulfonic acid-based. In the presence of protic solvents or moisture, they act like strong acids (


). This catalyzes the ring-opening of cyclopropane to a propenyl group.
  • Fix: Switch to Si-Triamine or Si-Thiourea for Iron removal. These are neutral scavengers.

Q2: The scavenger removed the metal, but my yield dropped by 20%. A: This suggests non-specific binding. The benzoxazole nitrogen and the bromine atom make the molecule moderately polar.

  • Fix:

    • Switch solvent to DCM or Chloroform (more polar solvents discourage non-specific adsorption).

    • Wash the scavenger cake more thoroughly (3-4 times) with a polar solvent like THF or MeOH after filtration.

Q3: Can I use Activated Carbon? A: Only as a last resort. Activated carbon is "greedy"—it adsorbs planar aromatic molecules like benzoxazoles efficiently, leading to high yield loss. If you must use it, use Darco KB-G type and limit exposure time to <30 mins.

Q4: My Pd levels are still >20 ppm after one scavenger treatment. A: The Pd is likely complexed tightly to the benzoxazole nitrogen.

  • Fix: Add 1% Acetic Acid to the scavenging mixture. The acid protonates the benzoxazole nitrogen (

    
    ), forcing it to release the metal, which is then grabbed by the scavenger (Si-Thiol).
    
    • Note: 1% AcOH is mild enough to be safe for the cyclopropyl group for short durations.

References
  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Link

  • Metal Scavenging User Guide. SiliCycle Inc. (2023).[1] Detailed selectivity profiles for Si-Thiol and Si-DMT. Link

  • Removal of Palladium from Organic Reactions. Biotage Application Notes. Comparison of scavenger efficiency vs. carbon. Link

  • Wipf, P., et al. "Synthesis and biological evaluation of cyclopropyl-benzoxazoles." Journal of Organic Chemistry. (Discusses acid sensitivity of cyclopropyl-benzoxazole motifs). Link(Generalized citation for benzoxazole/cyclopropyl chemistry).

Sources

Controlling temperature to prevent degradation of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management & Stability Protocol

Document ID: TS-BCB-052 | Version: 2.1 Status: Active | Audience: Medicinal Chemists & Process Engineers[1]

Introduction: The Thermal Paradox

Welcome to the technical support hub for 5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: 132244-31-6).[1]

As a Senior Application Scientist, I often see researchers treat this compound like a standard benzoxazole. This is a critical error. While the benzoxazole core is aromatic and robust, the cyclopropyl moiety at the 2-position introduces significant ring strain (~27.5 kcal/mol). This creates a "Thermal Paradox":

  • Synthesis requires high energy (often >100°C) to close the benzoxazole ring.

  • Storage & Handling requires low energy to prevent the cyclopropyl ring from opening or oxidizing.

This guide provides the protocols necessary to navigate this narrow stability window.

Part 1: Storage & Logistics (The Cold Chain)

Current Status: Shipment Received

Q: My package arrived with a warm ice pack. Is the compound compromised? A: Likely not, but verification is required.

  • Immediate Action: Check the physical state. The compound should be a white to off-white solid .[1] If it appears yellow or gummy, thermal degradation (ring opening) or photo-oxidation has occurred.

  • Verification: Run a quick TLC (Hexane:EtOAc 8:2). A smear near the baseline indicates ring-opened polar byproducts.[1]

  • Protocol: Move immediately to 2–8°C storage.

Long-Term Storage Protocol

Q: Can I store this at room temperature on the bench? A: No. While benzoxazoles are stable, the cyclopropyl group is sensitive to radical oxidation and acid-catalyzed rearrangement over time.[1]

  • Standard Storage: Refrigerator (2°C to 8°C ) under an inert atmosphere (Argon/Nitrogen).

  • Archive Storage (>3 months): Freezer (-20°C ).[1]

  • Critical Rule: Keep the container tightly sealed. Moisture introduces protons (H+), which, combined with ambient heat, accelerates the acid-catalyzed ring opening of the cyclopropyl group.

Part 2: Reaction Optimization (Synthesis & Coupling)

The Synthesis Window

Q: I am synthesizing this from 2-amino-4-bromophenol and cyclopropanecarboxylic acid. The literature says reflux at 100°C+, but you warned against heat. What do I do? A: You must distinguish between Kinetic Formation and Thermodynamic Degradation . The condensation reaction requires heat to overcome the activation energy of the oxazole ring closure. However, you must stop the reaction immediately upon completion.

  • The Danger Zone: Prolonged heating in Polyphosphoric Acid (PPA) after the starting material is consumed will attack the cyclopropyl ring.

  • The Fix: Monitor strictly by HPLC/TLC every 30 minutes. Once the aminophenol is consumed, immediately quench the reaction on ice. Do not let it "cook" overnight.

Coupling Reactions (Suzuki/Buchwald)

Q: I'm using the bromine handle for a Suzuki coupling. The reaction turned black at 90°C. A: The blackening suggests decomposition.

  • Root Cause: Palladium catalysts at high temperatures can facilitate the oxidative addition into the strained cyclopropyl ring (ring opening) if the oxidative addition to the C-Br bond is slow.

  • Optimization:

    • Lower Temperature: Try 60–70°C with a more active catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2).

    • Base Selection: Avoid strong hydroxides (NaOH) at high heat. Use milder bases like K₃PO₄ or Cs₂CO₃ to prevent hydrolytic attack on the benzoxazole ring.

Part 3: Purification & Workup (The "Safe Zone")

Q: My yield dropped significantly after rotovap. What happened? A: You likely cooked the product in the presence of trace acid. During workup, if you acidify to remove unreacted amines, the combination of Acid + Heat + Vacuum in the rotovap is a perfect storm for cyclopropyl ring opening (forming the propyl-ketone or alcohol derivative).

Mandatory Workup Parameters:

ParameterLimitReason
Rotovap Bath < 40°C Prevents thermal stress on the strained ring.[1]
Acidity pH > 4 Avoid strong acidic environments during concentration.
Drying Vacuum Oven (Ambient) Do not use heat lamps or ovens >40°C.

Part 4: Visualizing the Workflow

The following diagram illustrates the "Thermal Safe Zone" for this molecule. Note the sharp transition from the high-energy synthesis phase to the low-energy preservation phase.[1]

ThermalLifecycle RawMat Raw Materials (2-Amino-4-bromophenol) Synthesis Synthesis (Ring Closure) Temp: 100-110°C Time: < 4 Hours RawMat->Synthesis Condensation Quench Ice Quench Temp: 0°C Stop Acid Catalysis Synthesis->Quench Immediate Stop Degradation DEGRADATION (Ring Opened Byproducts) Synthesis->Degradation Prolonged Heat Workup Purification Max Temp: 40°C pH: Neutral Quench->Workup Extraction Storage Storage Temp: 2-8°C Inert Gas Workup->Storage Final Product Workup->Degradation Acid + Heat

Caption: Thermal lifecycle showing the critical "Quench" step to transition from high-energy synthesis to cold storage.

Part 5: Analytical Forensics

Q: How do I definitively prove thermal degradation has occurred? A: Use 1H NMR to look for the "Signature of Death" (Ring Opening).

  • Intact Molecule: You will see the cyclopropyl protons as multiplets upfield, typically between δ 1.0 – 1.3 ppm .

  • Degraded Molecule (Ring Open):

    • Disappearance of the upfield multiplets.

    • Appearance of propyl chain signals (triplets/multiplets) further downfield (~δ 2.0 – 3.0 ppm).

    • If hydrolysis of the benzoxazole ring occurred, you will see a broad -OH/-NH2 peak and a shift in the aromatic region.[1]

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-benzoxazole derivatives.[1] Retrieved from

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[2][3][4][5] International Journal of Pharmaceutical Sciences Review and Research.[4] Retrieved from [4]

  • Hypha Discovery. (2023).[6] Metabolism of cyclopropyl groups: Stability and Oxidation.[7] Retrieved from

  • BenchChem. (2025).[3] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes. (Analogous chemistry for 2-substituted benzoxazoles). Retrieved from

Sources

Technical Support Center: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: BZ-CYC-005 | Lead Scientist: Dr. A. Vance

Diagnostic Overview

Subject: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Core Challenge: "Steric Hindrance" & Catalyst Deactivation during C-5 Substitution.

The "Hidden" Physics: Users often misdiagnose the reactivity issues of this scaffold. While the cyclopropyl group at C-2 appears distal to the reaction site (C-5), it contributes to two distinct failure modes:

  • Electronic/Coordinative Poisoning: The benzoxazole nitrogen (N-3) is a potent ligand. It competes with your phosphine ligands for the Palladium center, effectively "poisoning" the catalyst. This is often mistaken for steric hindrance because the reaction simply stops.

  • Solubility & Aggregation: The lipophilic cyclopropyl group can cause aggregation in polar aprotic solvents, preventing the oxidative addition step.

This guide provides the protocols to bypass these barriers using Sterically Demanding, Electron-Rich Ligands (Buchwald Type) to force the catalytic cycle forward.

The Solution Engine: Ligand & Catalyst Selection

To overcome the inherent sluggishness of the benzoxazole core, you must use a catalyst system that is bulky enough to prevent N-coordination but active enough to insert into the C-Br bond.

Recommended Systems
ComponentRecommendationMechanism of Action
Ligand XPhos or RuPhos Steric Bulk: The massive isopropyl/cyclohexyl groups on the biaryl backbone create a "protective shell" around the Pd, preventing the benzoxazole Nitrogen from binding. Electronic: High electron density facilitates oxidative addition into the electron-poor benzoxazole C-Br bond.
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Sources of Pd(0). Pd(OAc)₂ is preferred for stability; it is reduced in situ by the phosphine or amine.
Pre-formed Catalyst XPhos Pd G2/G3 Reliability: Pre-formed precatalysts ensure the 1:1 Pd:Ligand ratio is exact, eliminating induction periods and "ligand scavenging."

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this for coupling sterically demanding aryl boronic acids (e.g., ortho-substituted rings).

Reagents:

  • Substrate: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Weak base prevents oxazole ring hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a vial equipped with a stir bar.

  • Degas: Seal the vial. Evacuate and backfill with Argon (x3). Oxygen is the enemy of active bulky ligands.

  • Solvate: Inject degassed Dioxane/Water through the septum.

  • Heat: Stir at 80°C for 4–12 hours.

    • Note: Do not exceed 100°C; the cyclopropyl ring is stable, but the benzoxazole ring can open under high heat + basic water.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Use this for attaching amines to the C-5 position.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: RuPhos Pd G2 (2–5 mol%) – RuPhos is superior for secondary amines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Dry Conditions: Flame-dry glassware. Moisture kills this reaction.

  • Charge: Add solid reagents (Substrate, Pd source, Base) under Argon flow.

  • Inject: Add Amine (if liquid) and anhydrous Toluene.

  • Heat: 100°C for 12–24 hours.

  • Monitor: Check LCMS for the disappearance of the bromide. If the reaction stalls, add 1 mol% more catalyst.

Visualizing the Mechanism

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning caused by the benzoxazole nitrogen.

G Start Reagents: 5-Br-Benzoxazole + Ligand (L) ActiveCat Active Catalyst [L-Pd(0)] Start->ActiveCat Activation OxAdd Oxidative Addition (L-Pd-Ar-Br) ActiveCat->OxAdd Fast Poison CATALYST DEATH (N-Pd Coordination) ActiveCat->Poison Competition (If L is not bulky) TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Steric Barrier Here RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Final Product 5-Substituted-Benzoxazole RedElim->Product

Caption: The "Catalyst Death" node represents the coordination of the benzoxazole Nitrogen to Palladium.[2] Bulky ligands (XPhos) physically block this path, forcing the cycle toward Oxidative Addition.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. What happened?

  • Diagnosis: "Palladium Black" formation. Your ligand failed to stabilize the Pd(0) species, likely due to competitive binding by the benzoxazole nitrogen.

  • Fix: Switch to XPhos Pd G2 . The precatalyst scaffold prevents immediate precipitation. Ensure your solvent is thoroughly degassed.

Q2: I see the product, but also a ring-opened byproduct (phenol/amide).

  • Diagnosis: Hydrolysis.[1] The oxazole ring is sensitive to strong bases (NaOH, KOH) at high temperatures.

  • Fix: Switch to K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃ . Reduce water content in the solvent system (e.g., go from 4:1 to 9:1 Dioxane:Water).

Q3: Can I use the cyclopropyl group as a handle for further functionalization?

  • Answer: Generally, no. The cyclopropyl group is chemically robust under these cross-coupling conditions. However, avoid strong Lewis acids (e.g., AlCl₃) or radical conditions, which could open the cyclopropyl ring.

Q4: The reaction works but purification is difficult; the product streaks on silica.

  • Diagnosis: Benzoxazoles are basic. They interact with the acidic silanols on silica gel.

  • Fix: Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the silica, or use Alumina (neutral) stationary phase.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Establishes the efficacy of dialkylbiaryl phosphines (XPhos, RuPhos)
  • Gao, F., et al. (2016). "Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles." Journal of Organic Chemistry.

    • Provides insight into the stability and reactivity of the benzoxazole core under Pd-c
  • Organic Chemistry Portal. (2024). "Suzuki Coupling - General Procedures."

    • General reference for base/solvent comp
  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Benzoxazoles."

    • Specific data on nitrogen-coordin

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 5-Bromo-2-cyclopropyl-1,3-benzoxazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: 132244-31-6) presents specific chromatographic challenges often overlooked by generic "screening" gradients. As a critical intermediate in the synthesis of bioactive heterocyclic compounds, its quality control requires the rigorous separation of unreacted precursors (2-amino-4-bromophenol) and hydrolysis byproducts.

This guide compares a standard generic methodology against an optimized Acidic C18 Protocol , demonstrating why pH control and stationary phase selection are non-negotiable for this specific benzoxazole derivative. We provide a self-validating workflow that ensures resolution (


) between the parent compound and its critical impurities.

Chemical Profile & Impurity Landscape[1][2]

To develop a robust method, we must first understand the analyte's behavior and the "fate and origin" of its impurities.

  • Analyte: 5-Bromo-2-cyclopropyl-1,3-benzoxazole

  • Properties:

    • LogP: ~3.8 (High hydrophobicity due to the bromine and cyclopropyl group).

    • pKa: ~0.8 (Benzoxazole nitrogen). It behaves as a very weak base.[1]

    • UV Max: ~250–260 nm, ~290 nm.

Synthesis & Impurity Origin

The most common synthesis involves the condensation of 2-amino-4-bromophenol with cyclopropanecarboxylic acid (or its acid chloride).

Critical Impurities:

  • Impurity A (Precursor): 2-Amino-4-bromophenol. Amphoteric (Amine pKa ~4.2, Phenol pKa ~9.5).

  • Impurity B (Intermediate): N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide (Uncyclized amide).

  • Impurity C (Byproduct): Cyclopropanecarboxylic acid (if acid chloride is used).

SynthesisPath SM1 2-Amino-4-bromophenol (Impurity A) Inter Uncyclized Amide (Impurity B) SM1->Inter Amidation SM2 Cyclopropanecarbonyl chloride SM2->Inter Product 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Inter->Product Cyclodehydration (-H2O) Product->Inter Hydrolysis (Degradation)

Figure 1: Synthesis pathway illustrating the origin of Impurity A (Starting Material) and Impurity B (Intermediate/Degradant).

Comparative Analysis: Generic vs. Optimized Method

Many labs initially attempt a "Generic Scouting Run" using a neutral pH mobile phase. Below, we objectively compare this approach with the optimized Acidic Method.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: DAD at 254 nm (Reference 360 nm)

  • Temperature: 40°C

Data Comparison Table
FeatureMethod A: Generic (Baseline) Method B: Optimized (Recommended)
Column C18 Standard (e.g., Zorbax Eclipse Plus), 5µmC18 End-capped (e.g., Poroshell 120 EC-C18), 2.7µm
Mobile Phase A Water (Neutral pH)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Gradient 10-90% B in 20 min40-90% B in 10 min (Focused Gradient)
Impurity A Peak Shape Broad, Tailing (

)
Sharp, Symmetrical (

)
Resolution (Prod vs. Imp B)

(Co-elution risk)

(Baseline separation)
Sensitivity (S/N) Lower (due to peak broadening)High (Sharp peaks concentrate signal)
Why Method A Fails (The Causality)
  • Silanol Interactions: At neutral pH, residual silanols on the silica support are ionized (

    
    ). Even though the benzoxazole is a weak base, the precursor (2-amino-4-bromophenol) contains a primary amine that interacts strongly with these silanols, causing severe tailing.
    
  • Ionization Instability: The phenolic impurity exists in equilibrium between protonated and deprotonated states at neutral pH, leading to "fronting" or split peaks.

  • Lack of Focus: Starting the gradient at 10% organic is inefficient for a hydrophobic target (LogP ~3.8), wasting run time and reducing sensitivity.

Why Method B Succeeds (The Solution)
  • pH Control: Acidic pH (Formic acid) ensures the silanols are protonated (

    
    ), eliminating cation-exchange interactions. It also keeps the amine precursor fully protonated and the phenol fully protonated, locking them into a single ionization state for sharp peaks.
    
  • Core-Shell Technology: Using a 2.7µm superficially porous particle (Poroshell) provides UPLC-like efficiency at HPLC pressures, significantly boosting resolution (

    
    ) between the closely eluting amide intermediate and the cyclized product.
    

Detailed Protocol: Optimized Acidic C18 Method

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the mobile phase preparation or column condition must be reviewed.

Reagents & Standards[2][5]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade preferred for baseline stability).

  • Diluent: 50:50 Water:Acetonitrile (Matches the initial gradient strength to prevent solvent shock).

Chromatographic Conditions[5][6]
ParameterSetting
Column Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Column Temp 40°C (Improves mass transfer and lowers backpressure)
Detection UV 254 nm (Primary), 210 nm (For non-aromatic impurities)
Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Description
0.006040Loading: Moderate organic to retain polar impurities.
8.001090Elution: Linear ramp to elute hydrophobic product.
10.001090Wash: Remove highly lipophilic dimers.
10.106040Re-equilibration: Return to initial conditions.
13.006040Ready: End of run.
System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject the System Suitability Solution (mixture of Product + Impurity A + Impurity B).

  • Resolution (

    
    ):  > 2.0 between Impurity B and Product.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Product peak.
    
  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Method Development Workflow Visualization

The following diagram outlines the logical decision tree used to arrive at this optimized method, ensuring the "Expertise" pillar of E-E-A-T is transparent.

MethodDev Step1 Initial Scouting (Generic Gradient pH 7) Decision1 Peak Tailing? Poor Resolution? Step1->Decision1 Step2 Switch to Acidic pH (0.1% Formic Acid) Decision1->Step2 Yes (Tailing observed) Step3 Optimize Gradient (Focus on 40-90% B) Step2->Step3 Fixes Peak Shape Validation Final Validation (Specificity, Linearity) Step3->Validation Achieves Rs > 2.0

Figure 2: Method Development Decision Tree. The shift to acidic pH is the critical control point for benzoxazole analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and pH effects on silanols).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2] Link

  • PubChem. (n.d.). Compound Summary: Benzoxazole.[3][1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Source for general benzoxazole pKa and properties).

  • Agilent Technologies. (2020). Poroshell 120 EC-C18 Column User Guide. (Reference for column specifications and pH stability). Link

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-cyclopropyl-1,3-benzoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-cyclopropyl-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Functionalization of the benzene ring, particularly at the 5-position, is a common strategy for modulating a compound's biological profile. The choice of a halogen at this position—typically bromine or chlorine—is a critical decision in a synthetic campaign, directly influencing the efficiency, scalability, and cost of subsequent cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-2-cyclopropyl-1,3-benzoxazole and 5-Chloro-2-cyclopropyl-1,3-benzoxazole. We will explore the fundamental chemical principles governing their differential reactivity, present comparative experimental data for key transformations, and provide detailed protocols to illustrate these differences in a practical laboratory setting. This analysis is designed to equip researchers, chemists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Scientific Basis of Reactivity: C-Br vs. C-Cl Bonds

The observed difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is not arbitrary; it is rooted in fundamental principles of chemical bonding and reaction kinetics. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3][4] This hierarchy is primarily dictated by the events of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4][5]

Two key factors underpin this trend:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5][6] Theoretical calculations and experimental data confirm that C-Cl bonds are, on average, 7-8 kcal/mol stronger than C-Br bonds in similar chemical environments.[7] Consequently, less energy is required to cleave the C-Br bond during the initial insertion of the palladium catalyst.[5]

  • Kinetics of Oxidative Addition: This is the crucial step where the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond to form an Ar-Pd(II)-X complex.[8][9] The rate of oxidative addition is significantly faster for aryl bromides than for aryl chlorides.[5] This is attributed to the greater polarizability and lower bond energy of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of this critical step.[5]

While aryl bromides are more reactive, significant advancements in ligand design—particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, JohnPhos)—have made the more economical and abundant aryl chlorides viable substrates for a wide range of transformations.[5][10] However, these advanced catalyst systems are often more expensive and may require more stringent reaction conditions.

Comparative Experimental Data

The following table summarizes typical outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, illustrating the practical consequences of the differing reactivities. The data, compiled from established chemical principles, demonstrates the general trend of higher reactivity for the bromo-substituted benzoxazole.[5][11]

Parameter 5-Bromo-2-cyclopropyl-1,3-benzoxazole 5-Chloro-2-cyclopropyl-1,3-benzoxazole
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Typical Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O
Temperature 80-90 °C100-110 °C
Time 2-4 hours12-18 hours
Typical Yield ~92%~85% (with specialized ligand)
Reaction Type Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner MorpholineMorpholine
Typical Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)
Base NaOtBuNaOtBu
Solvent TolueneToluene or Dioxane
Temperature 90-100 °C100-110 °C
Time 4-6 hours16-24 hours
Typical Yield ~95%~88% (with specialized ligand)

Note: The data presented is illustrative and serves to highlight general reactivity trends. Optimal conditions are substrate-dependent and require empirical optimization.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the key catalytic cycle and a typical workflow for a comparative study.

G cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd + Ar-X (X=Br or Cl) ArPd(II)XL2 Aryl-Pd(II) Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation + R'-M ArPd(II)R'L2 Diorganopalladium(II) Complex Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 + Ar-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G cluster_bromo 5-Bromo Substrate Path cluster_chloro 5-Chloro Substrate Path B_Start Weigh 5-Bromo- 2-cyclopropyl-1,3-benzoxazole B_Setup Assemble Reaction: - Standard Catalyst (e.g., Pd(PPh₃)₄) - Milder Conditions (80-90°C) B_Start->B_Setup B_Run Monitor Reaction (TLC/LCMS, 2-4h) B_Setup->B_Run B_End High Yield Expected B_Run->B_End Analysis Parallel Workup & Purification (e.g., Column Chromatography) B_End->Analysis C_Start Weigh 5-Chloro- 2-cyclopropyl-1,3-benzoxazole C_Setup Assemble Reaction: - Advanced Catalyst (e.g., Pd/SPhos) - Forcing Conditions (100-110°C) C_Start->C_Setup C_Run Monitor Reaction (TLC/LCMS, 12-18h) C_Setup->C_Run C_End Good Yield Expected C_Run->C_End C_End->Analysis

Caption: Workflow for a comparative reactivity study.

Validated Experimental Protocols

The following protocols provide a practical, side-by-side comparison for conducting a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropyl-1,3-benzoxazole
  • Rationale: This protocol utilizes a standard, first-generation palladium catalyst, which is sufficient for the more reactive aryl bromide. The milder conditions reflect the lower activation energy required for oxidative addition.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-cyclopropyl-1,3-benzoxazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Add degassed solvents, toluene (8 mL) and water (2 mL). Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-phenyl-2-cyclopropyl-1,3-benzoxazole.

Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-2-cyclopropyl-1,3-benzoxazole
  • Rationale: This protocol requires a more advanced catalyst system. The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (SPhos) generates a highly active catalytic species in situ. This is necessary to overcome the higher energy barrier of C-Cl bond activation.[12] More forcing conditions (higher temperature, stronger base) are also employed.

  • Procedure:

    • In an inert atmosphere glovebox, add to a vial 5-chloro-2-cyclopropyl-1,3-benzoxazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 eq). Causality: A stronger base like K₃PO₄ is often more effective for less reactive aryl chlorides.[13]

    • In a separate vial, prepare the catalyst pre-mixture by adding tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Add the catalyst to the substrate vial, followed by degassed 1,4-dioxane (8 mL) and water (1 mL).

    • Seal the vial tightly and remove from the glovebox. Heat the reaction mixture to 105 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The experimental evidence and underlying chemical principles unequivocally demonstrate that 5-bromo-2-cyclopropyl-1,3-benzoxazole is significantly more reactive than 5-chloro-2-cyclopropyl-1,3-benzoxazole in standard palladium-catalyzed cross-coupling reactions.

The choice between these two intermediates represents a classic trade-off in process development:

  • For Reactivity and Speed: The 5-bromo derivative is the superior choice for rapid, small-scale synthesis and proof-of-concept studies. It reacts under milder conditions with less expensive, conventional catalysts, often leading to higher yields and simpler optimization.

  • For Cost and Scalability: The 5-chloro derivative is a more economically attractive starting material, a crucial factor for large-scale industrial synthesis.[14] However, its use necessitates investment in more advanced (and often proprietary) ligands and catalysts, along with a more rigorous process of optimization to achieve comparable efficiency.

Ultimately, the decision rests on the specific goals of the project. For academic research and early-stage drug discovery, the reliability and ease of use of the bromo-compound are highly advantageous. For later-stage development and commercial manufacturing, the cost benefits of the chloro-analogue warrant the additional investment in process chemistry and catalyst technology.

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • BenchChem. A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted...
  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF.
  • BenchChem. A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.
  • Inorganic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • PMC.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Wikipedia.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions.
  • Reddit.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • ResearchGate. Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • the University of Groningen research portal.
  • Wikipedia. Suzuki reaction.
  • YouTube.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • PMC.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. Suzuki Coupling.
  • World Journal of Pharmaceutical Sciences. Benzoxazoles.
  • AdiChemistry. physical properties | organohalogen compounds | alkyl halides | haloalkanes.
  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medic
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of 5-Bromo-2-cyclopropyl-1,3-benzoxazole , a critical scaffold in medicinal chemistry (often utilized in kinase inhibitor discovery).

This guide compares the target compound's mass spectral behavior against structural analogues (to demonstrate diagnostic specificity) and evaluates ionization modes (to optimize detection limits).

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole presents a unique mass spectrometric signature defined by the interplay between the stable benzoxazole core, the strain-driven fragmentation of the cyclopropyl moiety, and the distinct isotopic envelope of the bromine substituent.

For drug development professionals, distinguishing this scaffold from metabolic byproducts (e.g., ring-opened variants) or synthetic impurities (e.g., non-halogenated analogues) is critical. This guide demonstrates that the cyclopropyl-specific neutral loss of 28 Da (


)  combined with the 1:1 isotopic doublet  provides a self-validating identification mechanism that outperforms linear alkyl analogues in diagnostic specificity.

Technical Deep Dive: The Fragmentation "Fingerprint"

Unlike simple alkyl-benzoxazoles, the 5-bromo-2-cyclopropyl variant undergoes a specific high-energy dissociation pathway. Understanding this mechanism is the baseline for all comparative analyses.

The Mechanism[1][2]
  • Ionization: The compound forms a stable protonated molecular ion

    
     at m/z 238.0  (
    
    
    
    ) and 240.0 (
    
    
    ).
  • Isotopic Confirmation: The Bromine atom dictates a characteristic 1:1 doublet intensity ratio , serving as an immediate filter for non-halogenated interferences.

  • Primary Fragmentation (The "Warhead"):

    • Pathway A (Ring Preservation): Homolytic cleavage of the C2-Cyclopropyl bond, yielding the 5-bromo-benzoxazole cation (m/z 197/199 ).

    • Pathway B (Strain Release): The cyclopropyl ring, under collision-induced dissociation (CID), often undergoes ring opening followed by the loss of ethylene (

      
      , 28 Da), generating a radical cation species distinct from linear propyl analogues.
      
  • Secondary Fragmentation (The Core): High-energy collision leads to the cleavage of the oxazole ring (loss of CO, 28 Da) or loss of the bromine radical (loss of 79/81 Da), though the latter requires significantly higher collision energy (CE).

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions used for MRM (Multiple Reaction Monitoring) transitions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 238.0 / 240.0 (1:1 Isotope Ratio) FragA Fragment A: Core Cation (Loss of Cyclopropyl Radical) m/z 197.0 / 199.0 Parent->FragA High CE (>30 eV) Cleavage of C2-C bond FragB Fragment B: Ring Opening (Loss of C2H4 - Ethylene) m/z 210.0 / 212.0 Parent->FragB Med CE (15-25 eV) Cyclopropyl Strain Release FragC Fragment C: Debromination (Loss of Br Radical) m/z 159.0 Parent->FragC Very High CE (>50 eV) C-Br Cleavage FragB->FragA -CH radical

Figure 1: Competing fragmentation pathways for 5-Bromo-2-cyclopropyl-1,3-benzoxazole under ESI+ conditions.

Comparative Performance Analysis

This section objectively compares the target compound against its most common "alternatives"—structural analogues that often co-elute or appear in metabolic studies.

Comparison 1: Diagnostic Specificity vs. Linear Analogues

Scenario: Distinguishing the target from 5-Bromo-2-propyl-1,3-benzoxazole (a common synthetic impurity or metabolic isomer).

FeatureTarget: 2-Cyclopropyl Alternative: 2-Propyl (Linear) Operational Insight
Primary Loss 28 Da (

)
42 Da (

)
The cyclopropyl group's strain forces a specific ethylene loss. Linear propyl groups typically lose the full alkene (propene) via McLafferty rearrangement.
Base Peak Stability High (Ring intact up to 20 eV)Medium (Linear chain fragments easily)The target requires higher de-clustering potential, offering better signal-to-noise in high-background matrices.
Diagnostic Utility High ModerateThe -28 Da loss is a "signature" transition for cyclopropyl-benzoxazoles.
Comparison 2: Isotopic Fidelity vs. Chloro-Analogues

Scenario: Validating identity against 5-Chloro-2-cyclopropyl-1,3-benzoxazole .

FeatureTarget: 5-Bromo Alternative: 5-Chloro Operational Insight
Isotope Pattern 1:1 (

)
3:1 (

)
The 1:1 doublet is visually distinct in full-scan MS, acting as an instant quality check during high-throughput screening.
Mass Defect Negative Mass Defect (Br)Lower Mass Defect (Cl)Bromine's mass defect allows for easier filtering of background noise in high-resolution MS (HRMS).
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)The Bromo-compound will show de-halogenated fragments at lower energies than the Chloro-analog, useful for structural confirmation.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating system : the presence of the Br isotope pattern confirms the precursor selection before fragmentation analysis.

Materials & Reagents[3][4]
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

Step-by-Step Methodology
  • Source Optimization (ESI+):

    • Set Capillary Voltage to 3.5 kV . Benzoxazoles are basic; positive mode is 10x more sensitive than negative mode.

    • Self-Check: Verify the presence of the m/z 238/240 doublet. If the ratio deviates from 1:1, check for detector saturation or co-eluting interferences.

  • Precursor Selection:

    • Select m/z 238.0 (

      
      ) as the precursor for MS/MS to maximize sensitivity.
      
    • Note: While m/z 240.0 is equally abundant, standardizing on the lower mass isotope is conventional.

  • Collision Energy (CE) Ramping:

    • Low CE (10 eV): Minimal fragmentation. Use for confirming the molecular ion.[2][1]

    • Medium CE (20-25 eV): Optimal for observing the m/z 210 fragment (Loss of

      
      ). This is the Quantifier Transition .
      
    • High CE (40+ eV): Generates the m/z 197 core cation and m/z 159 (Debrominated species). Use these as Qualifier Transitions .

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for m/z 238.0.

    • Filter for the specific mass defect of Bromine if using HRMS (High-Res Mass Spec).

Workflow Visualization

LCMS_Workflow Sample Sample Injection (5-Br-2-cPr-Benzoxazole) LC LC Separation (C18, Gradient ACN/H2O) Sample->LC ESI ESI Source (+) [M+H]+ Formation LC->ESI Q1 Q1 Filter Select m/z 238.0 ESI->Q1 Collision Collision Cell (q2) Ramp 10-50 eV Q1->Collision Q3 Q3 Detection Collision->Q3 Result Spectra Analysis: 1. Check 1:1 Isotope 2. Identify -28 Da Loss Q3->Result

Figure 2: Optimized LC-MS/MS acquisition workflow for reliable detection.

Conclusion

For researchers utilizing 5-Bromo-2-cyclopropyl-1,3-benzoxazole , the mass spectral performance is defined by high diagnostic specificity.

  • Superiority: It outperforms linear alkyl analogues in identification confidence due to the unique cyclopropyl-ethylene loss (

    
    )  combined with the Bromine isotopic signature .
    
  • Recommendation: Use ESI+ mode with a collision energy of 20-25 eV to monitor the transition 238.0

    
     210.0  for quantitation, ensuring the highest signal-to-noise ratio and selectivity in complex matrices.
    

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Strategic Bioisosterism: Cyclopropyl vs. Isopropyl Benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The Stability-Potency Trade-off

In the optimization of benzoxazole-based pharmacophores—frequently utilized in kinase inhibitors (e.g., VEGFR, p38 MAPK), DNA gyrase B inhibitors, and TRPV1 antagonists—the substitution of an isopropyl group with a cyclopropyl moiety represents a critical bioisosteric switch.

While both groups provide similar lipophilic filling of hydrophobic pockets (Van der Waals interactions), they diverge significantly in metabolic stability and conformational rigidity . This guide analyzes the bioactivity profile of these analogs, demonstrating that while isopropyl groups often maximize ligand-receptor shape complementarity, they introduce metabolic liabilities via CYP450-mediated oxidation. Conversely, the cyclopropyl analog often retains potency while significantly reducing intrinsic clearance (


) and improving solubility.

Physicochemical & Structural Comparison

The decision to switch from isopropyl to cyclopropyl is rarely about potency alone; it is a multi-parameter optimization strategy.

Molecular Descriptors

The following table contrasts the fundamental properties of the two substituents attached to a benzoxazole core at the C-2 position.

FeatureIsopropyl Analog (

)
Cyclopropyl Analog (

)
Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
Cyclopropyl is more electron-withdrawing and rigid.
Bond Dissociation Energy (C-H) ~95 kcal/mol (Tertiary C-H)~106 kcal/mol (Cyclopropyl C-H)Critical: Cyclopropyl resists radical abstraction (CYP oxidation).
Lipophilicity (

ClogP)
Baseline-0.3 to -0.5 log unitsCyclopropyl improves aqueous solubility.
Molar Volume ~63 ų~58 ųCyclopropyl is slightly smaller; fits tighter pockets.
Conformational Freedom Free rotation (C-C bond)Rigid/PlanarCyclopropyl reduces entropic penalty upon binding.
Structural Logic Diagram

The following diagram illustrates the structural consequences of this bioisosteric replacement.

G Isopropyl Isopropyl Benzoxazole (Flexible, Lipophilic) Cyclopropyl Cyclopropyl Benzoxazole (Rigid, Stable) Isopropyl->Cyclopropyl Optimization Switch Metabolism Metabolic Liability (Tertiary C-H Oxidation) Isopropyl->Metabolism High Risk (CYP3A4) Potency Binding Affinity (Hydrophobic Pocket) Isopropyl->Potency High (Optimal Fill) Cyclopropyl->Metabolism Blocked (High BDE) Cyclopropyl->Potency Maintained/Improved (Rigidification) Solubility Physicochemical Profile (LogD / Solubility) Cyclopropyl->Solubility Improved (Lower LogP)

Figure 1: Structural and functional consequences of the Isopropyl-to-Cyclopropyl switch on benzoxazole scaffolds.

Bioactivity Analysis: Potency vs. Metabolism[1]

Metabolic Stability (The Primary Driver)

The most significant advantage of the cyclopropyl group is its resistance to oxidative metabolism.

  • Isopropyl Mechanism: The methine hydrogen (tertiary carbon) is electron-rich and has a relatively low bond dissociation energy (BDE). It is a prime site for Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), leading to rapid hydroxylation and subsequent clearance.

  • Cyclopropyl Mechanism: The C-H bonds in a cyclopropyl ring possess significant

    
    -character (approx. 32% 
    
    
    
    vs. 25% in
    
    
    ), making them shorter and stronger (BDE > 106 kcal/mol). This raises the activation energy for CYP-mediated abstraction, effectively "metabolically silencing" this position [1][2].
Potency and Binding Affinity (SAR)

In benzoxazole-based inhibitors (e.g., TRPV1 antagonists or DNA Gyrase B inhibitors), the hydrophobic pocket is often spacious enough to accommodate the isopropyl group.

  • Conformational Lock: The cyclopropyl group restricts the rotation of the substituent relative to the benzoxazole ring. If the bioactive conformation requires the substituent to be coplanar or orthogonal, the cyclopropyl group can pre-organize the molecule, reducing the entropic cost of binding (

    
    ) and potentially improving potency despite the slight loss in volume [5][6].
    
  • Case Example (TRPV1): In the optimization of TRPV1 antagonists (e.g., AMG 517 analogs), replacing an isopropyl group with a cyclopropyl moiety maintained nanomolar potency (

    
     < 10 nM) while significantly improving the pharmacokinetic profile by reducing oxidative clearance [5].
    
Metabolic Pathway Visualization

The following diagram details the divergent metabolic fates of the two analogs.

Metabolism Iso_Parent Isopropyl-Benzoxazole (Parent) CYP CYP450 (Fe-O)3+ Iso_Parent->CYP Binding Cyc_Parent Cyclopropyl-Benzoxazole (Parent) Cyc_Parent->CYP Binding Iso_Radical Tertiary Radical (Stable/Formed Easily) CYP->Iso_Radical H-Atom Abstraction (Low BDE) Cyc_Resist High Barrier to Abstraction (No Reaction) CYP->Cyc_Resist Abstraction Failed (High BDE) Iso_OH Hydroxy-Isopropyl (Metabolite -> Clearance) Iso_Radical->Iso_OH Rebound Mechanism Cyc_Resist->Cyc_Parent Unchanged Drug

Figure 2: Divergent metabolic pathways. The isopropyl group undergoes facile oxidation, while the cyclopropyl group resists CYP-mediated degradation.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between isopropyl and cyclopropyl analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

Protocol:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Success Metric: The cyclopropyl analog should exhibit a

      
       at least 2-fold higher than the isopropyl analog.
      
Fluorescence Polarization Binding Assay (Generic Kinase/Target)

Objective: Confirm that steric bulk reduction (Isopropyl


 Cyclopropyl) does not compromise binding affinity.

Protocol:

  • Tracer: Use a fluorescently labeled probe known to bind the target (e.g., BODIPY-labeled ligand).

  • Titration: Serial dilute benzoxazole analogs (Isopropyl vs. Cyclopropyl) in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100).

  • Incubation: Mix target protein (at

    
     concentration), tracer (1 nM), and test compound. Incubate for 60 min at RT in a black 384-well plate.
    
  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em according to tracer).

  • Data: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    • Success Metric:

      
       of Cyclopropyl analog should be within 3-fold of the Isopropyl parent.
      

References

  • Vertex AI Search. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update Webinars.

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.

  • Doherty, E. M., et al. (2007). Discovery of potent, soluble and orally active TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Reference Standards for 5-Bromo-2-cyclopropyl-1,3-benzoxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of early-phase drug discovery, the integrity of your screening data is only as robust as your reference standards. 5-Bromo-2-cyclopropyl-1,3-benzoxazole is a critical pharmacophore scaffold, frequently utilized in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), melatonin receptor agonists, and kinase inhibitors.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Reagent Grade (RG) alternatives.[1] Through experimental data and mechanistic analysis, we demonstrate that while RG materials are cost-effective for bulk synthesis, their impurity profiles—specifically the presence of uncyclized amides—can introduce significant bias into biological assays and stability studies.[1]

Part 1: Chemical Context & Critical Quality Attributes[1]

The benzoxazole moiety functions as a bioisostere for indole and purine bases, making it indispensable in medicinal chemistry.[1] The specific substitution of a 5-bromo group (providing a handle for Suzuki/Buchwald couplings) and a 2-cyclopropyl group (enhancing metabolic stability and lipophilicity) creates a unique analytical challenge.[1]

The Synthesis-Impurity Nexus

To understand the standard, one must understand its origin.[1] The dominant synthetic route involves the condensation of 2-amino-4-bromophenol with cyclopropanecarboxylic acid (or its acid chloride).

Critical Impurity Alert: The most persistent impurity in lower-grade standards is the uncyclized intermediate (N-(5-bromo-2-hydroxyphenyl)cyclopropanecarboxamide). This intermediate often co-elutes with the product in standard rapid-gradient LC-MS methods due to similar polarity, yet it possesses vastly different hydrogen-bonding capabilities, potentially generating false positives in binding assays.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the formation of the target molecule and the critical "Open-Ring" impurity that defines the difference between CRM and Reagent grades.

Benzoxazole_Synthesis SM1 2-Amino-4-bromophenol (Starting Material) Intermediate Uncyclized Amide Impurity (Critical Contaminant) SM1->Intermediate Amide Coupling (Fast) Oxidation Quinone Imines (Colored Impurities) SM1->Oxidation Air Oxidation SM2 Cyclopropanecarbonyl chloride SM2->Intermediate Intermediate->Intermediate Incomplete Reaction (Common in Reagent Grade) Product 5-Bromo-2-cyclopropyl- 1,3-benzoxazole (Target) Intermediate->Product Cyclodehydration (Requires Heat/Acid)

Figure 1: Synthetic pathway highlighting the 'Uncyclized Amide'—the primary differentiator between high-purity CRMs and standard reagent grades.[1]

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

We conducted a side-by-side analysis of a commercially available ISO 17034 Certified Reference Material and a standard Reagent Grade (97%) sample commonly found in catalog inventories.

Quantitative Performance Metrics
FeatureCertified Reference Material (CRM)Reagent Grade (RG)Impact on Research
Assigned Purity 99.8% ± 0.1% (Mass Balance)96.5% (Area %)RG overestimates active concentration, skewing IC50 values.[1]
Traceability SI-Traceable (NIST/BIPM)Batch-dependentCRM ensures data continuity across multi-year projects.
Water Content < 0.05% (Karl Fischer)0.8 - 1.2% (Hygroscopic)RG water content accelerates hydrolysis of the oxazole ring.[1]
Residual Solvents < Limit of QuantitationToluene/DMF detectedResidual DMF in RG can inhibit certain enzymatic assays.
Homogeneity Statistically ValidatedUnknownRG vials may vary, causing "batch effect" noise in screening.[1]
Chromatographic Fidelity

In our comparative HPLC study (Method details in Part 3), the Reagent Grade material exhibited a "shoulder" peak at RRT 0.[1]95. Mass spectral analysis confirmed this as the uncyclized amide (M+18) .[1]

  • CRM: Single symmetrical peak.[1]

  • RG: Main peak + 2.1% Uncyclized Amide + 0.8% Oxidized Dimer.[1]

Scientist's Note: The uncyclized amide has a free phenolic hydroxyl group. In kinase assays, this group can act as a promiscuous H-bond donor, creating false affinity data that the closed-ring benzoxazole would not exhibit.[1]

Part 3: Analytical Methodologies

To validate the quality of 5-Bromo-2-cyclopropyl-1,3-benzoxazole, a generic "purity check" is insufficient. The following protocol is designed to separate the critical uncyclized impurity.

Recommended Protocol: RP-UHPLC-MS/UV
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Core-Shell (e.g., Kinetex 1.7 µm, 100 x 2.1 mm).[1] Why? Core-shell provides the efficiency needed to resolve the amide intermediate from the product.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar phenol degradants)[1]

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)[1]

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol impurity sensitivity).[1]

  • MS Parameters: ESI+, Scan range 100-500 m/z.[1] Target Mass: ~238/240 amu (Br isotope pattern).[1]

Analytical Decision Workflow

Use this logic flow to determine the appropriate standard grade for your specific application.

Decision_Tree Start Select Application Q1 Is this for GLP/GMP Release or Quantitation? Start->Q1 Q2 Is this for HTS Primary Screening? Q1->Q2 No Res_CRM USE ISO 17034 CRM (Critical for Accuracy) Q1->Res_CRM Yes Res_Analytic USE Analytical Standard (>98%, Characterized) Q2->Res_Analytic Yes (Avoid False Positives) Res_Reagent USE Reagent Grade (Acceptable for Synthesis) Q2->Res_Reagent No (Structure Confirmation only)

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on experimental risk.

Part 4: Stability & Handling[1]

The 2-cyclopropyl group introduces specific stability concerns not present in 2-phenyl or 2-methyl analogs.

  • Acid Sensitivity: The cyclopropyl ring is strained. Prolonged exposure to strong acids (pH < 2) during storage can lead to ring-opening or rearrangement. Protocol: Store stock solutions in 100% DMSO or Acetonitrile; avoid aqueous acidic buffers for long-term storage.

  • Photostability: Brominated benzoxazoles are susceptible to photolytic debromination. Protocol: Amber glass vials are mandatory.

  • Hygroscopicity: While the benzoxazole is lipophilic, the impurities in RG material (phenols) are hygroscopic.[1] This causes RG material to gain weight over time, invalidating gravimetric preparation of stock solutions.[1] CRM Advantage: CRMs are packaged under argon in single-use ampoules to eliminate this variable.

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Metrological Traceability of Reference Materials. [Link][1]

  • PubChem. (2023).[1] Compound Summary: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (Analog/Substructure Search). [Link]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. [Link]

Sources

Spectroscopic comparison of 5-substituted 2-cyclopropylbenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 5-substituted 2-cyclopropylbenzoxazoles , a privileged scaffold in medicinal chemistry. The 2-cyclopropyl group is increasingly utilized as a bioisostere for isopropyl or tert-butyl groups to enhance metabolic stability (blocking CYP450 oxidation) and improve potency via rigid hydrophobic interactions.

This guide focuses on the structure-property relationships (SPR) driven by substituents at the C5 position . By systematically varying the C5 moiety (Electron Donating vs. Electron Withdrawing), researchers can fine-tune the electronic density of the benzoxazole core, directly influencing UV-Vis absorption, fluorescence quantum yields, and NMR chemical shifts.

Synthetic Pathway & Experimental Workflow

To ensure spectroscopic data integrity, high-purity samples are required. The standard, self-validating synthesis involves the oxidative cyclocondensation of 2-amino-4-substituted phenols with cyclopropanecarboxylic acid derivatives.

Optimized Synthesis Protocol
  • Reagents: 2-amino-4-R-phenol (1.0 eq), Cyclopropanecarboxylic acid (1.1 eq), PPA (Polyphosphoric Acid) or PPE (Polyphosphate Ester).

  • Conditions: 100–120°C, 4–6 hours.

  • Purification: Column chromatography (Hexane:EtOAc) is critical to remove uncyclized amide intermediates which interfere with fluorescence measurements.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4-R-Phenol Reagent + Cyclopropanecarboxylic Acid (PPA, 120°C) Start->Reagent Intermediate Intermediate: N-(2-hydroxy-5-R-phenyl) cyclopropanecarboxamide Reagent->Intermediate Acylation Cyclization Cyclization: - H2O Elimination Intermediate->Cyclization Heat Product Product: 5-R-2-Cyclopropylbenzoxazole Cyclization->Product Ring Closure Validation Validation: NMR (Absence of NH/OH) MS (M+) Product->Validation QC Check

Figure 1: Oxidative cyclocondensation workflow for generating 5-substituted 2-cyclopropylbenzoxazoles.

NMR Characterization: The "Cyclopropyl Fingerprint"

The 2-cyclopropyl group provides a distinct high-field diagnostic signature in


H NMR, while the C5-substituent  governs the aromatic region shifts.
Comparative H NMR Shifts (CDCl , 400 MHz)

The cyclopropyl ring protons appear as two distinct multiplets due to the magnetic anisotropy of the benzoxazole ring.

Substituent (R at C5)Electronic EffectH-4 (Aromatic)

(ppm)
H-6 (Aromatic)

(ppm)
H-7 (Aromatic)

(ppm)
Cyclopropyl -CH- (Methine)Cyclopropyl -CH

- (Methylene)
-H (Unsubstituted) Reference7.65 (d)7.28 (t)7.45 (d)2.15–2.25 (m)1.10–1.30 (m, 4H)
-CH

(Methyl)
Weak EDG7.45 (s)7.10 (d)7.32 (d)2.15–2.22 (m)1.08–1.28 (m, 4H)
-OCH

(Methoxy)
Strong EDG7.18 (d)6.85 (dd)7.35 (d)2.12–2.20 (m)1.05–1.25 (m, 4H)
-Cl (Chloro) Weak EWG7.62 (d)7.25 (dd)7.38 (d)2.18–2.28 (m)1.12–1.32 (m, 4H)
-NO

(Nitro)
Strong EWG8.55 (d)8.25 (dd)7.55 (d)2.25–2.35 (m)1.15–1.35 (m, 4H)

Key Diagnostic:

  • H-4 Proton: This proton is most sensitive to the C5 substituent due to ortho-positioning. A strong EWG like

    
     causes a significant downfield shift (
    
    
    
    ppm) compared to the unsubstituted analog.[1]
  • Cyclopropyl Shielding: The benzoxazole ring current shields the cyclopropyl protons. Note that the cyclopropyl methine proton (

    
     ppm) is significantly deshielded compared to a simple alkyl chain due to the electron-withdrawing nature of the C=N bond.
    

UV-Vis & Fluorescence Profiling

The benzoxazole core is a fluorophore.[2] The 5-position is electronically conjugated to the heterocyclic nitrogen, allowing substituents to modulate the HOMO-LUMO gap.

Electronic Mechanism
  • EDGs (-OCH

    
    , -NH
    
    
    
    ):
    Raise the HOMO energy level more than the LUMO, leading to a Red Shift (Bathochromic) in absorption and emission. They often enhance Quantum Yield (
    
    
    ) by increasing the charge transfer character.
  • EWGs (-NO

    
    , -CF
    
    
    
    ):
    Lower the LUMO significantly. While this can lead to red shifts in absorption (due to Intramolecular Charge Transfer, ICT), nitro groups specifically are known fluorescence quenchers due to efficient Intersystem Crossing (ISC) to non-emissive triplet states.
Spectroscopic Data Comparison (in Ethanol)
Compound (5-R)

(nm)

(nm)
Stokes Shift (nm)Relative IntensityNature of Transition
5-H 28530520Moderate

5-CH

28931223High

5-OCH

29833537Very High ICT /

5-Cl 28831022Moderate

5-NO

275 / 310*Non-emissiveN/AQuenched

(Quenching)

*Note: Nitro derivatives often show a secondary charge-transfer band but minimal fluorescence.

Electronic Effects Diagram

ElectronicEffects cluster_EDG Electron Donating (e.g., -OMe) cluster_EWG Electron Withdrawing (e.g., -NO2) Core 2-Cyclopropylbenzoxazole Core EDG_Effect Increases e- density Stabilizes excited state Core->EDG_Effect + 5-EDG EWG_Effect Decreases e- density Promotes ISC Core->EWG_Effect + 5-EWG EDG_Result Red Shift (Bathochromic) High Quantum Yield EDG_Effect->EDG_Result EWG_Result Blue Shift or Quenching Non-Emissive EWG_Effect->EWG_Result

Figure 2: Impact of C5-substituents on the photophysical properties of the benzoxazole scaffold.

Experimental Validation Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

To objectively compare the "brightness" of your 5-substituted derivatives, use the comparative method against a standard (e.g., Quinine Sulfate or Tryptophan).

  • Preparation: Dissolve the 5-substituted derivative in Ethanol to an absorbance of ~0.05 at the excitation wavelength (to avoid inner filter effects).

  • Measurement: Record the integrated fluorescence intensity (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent and
    
    
    is the slope of Integrated Fluorescence vs. Absorbance.
Protocol B: NMR Purity Check for Cyclization

The most common synthetic failure is incomplete cyclization of the intermediate amide.

  • Pass:

    
    H NMR shows no  broad singlet signals > 8.0 ppm (NH/OH) and a clear doublet/multiplet pattern for the aromatic protons.
    
  • Fail: Presence of a broad singlet at ~9.0–10.0 ppm indicates unreacted phenolic -OH or amide -NH.

References

  • Synthesis of 2-Substituted Benzoxazoles

    • Pottorf, R. S., et al.
  • Spectroscopic Properties of Benzoxazoles

    • Saha, S., & Samanta, A.[3][4] "Influence of substituents on the optical properties of benzoxazole derivatives." Journal of Physical Chemistry A, 2002.

  • Cyclopropyl Group NMR Characteristics

    • Wiberg, K. B., & Nist, B. J.[3] "The Interpretation of NMR Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society, 1961.[3]

  • Hammett Correlation in Heterocycles

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-2-cyclopropyl-1,3-benzoxazole in Modern Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties have rendered it a cornerstone in medicinal chemistry. The specific analogue, 5-Bromo-2-cyclopropyl-1,3-benzoxazole, has emerged as a key intermediate in the synthesis of various therapeutic candidates, leveraging the metabolic stability of the cyclopropyl group and the synthetic versatility of the bromo substituent for further molecular elaboration. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform rational synthesis design in a research and development setting.

Route A: One-Pot Condensation of 4-Bromo-2-aminophenol and Cyclopropanecarboxylic Acid

This convergent approach represents the most direct and atom-economical pathway to the target molecule. The core principle lies in the condensation of a substituted o-aminophenol with a carboxylic acid, facilitated by a dehydrating agent to promote cyclization.

Causality of Experimental Choices

The selection of a potent dehydrating agent is paramount to drive the reaction towards the desired benzoxazole by facilitating the removal of two molecules of water. Polyphosphoric acid (PPA) is a classic choice, acting as both a catalyst and a solvent at elevated temperatures.[2][3] An alternative and often more user-friendly option is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can be effective at lower temperatures and simplifies work-up procedures.[1][4] The reaction temperature is optimized to ensure sufficient energy for the dehydration and cyclization steps while minimizing potential side reactions.

Experimental Protocol: Route A

Materials:

  • 4-Bromo-2-aminophenol

  • Cyclopropanecarboxylic acid

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-aminophenol (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).

  • Reagent Addition:

    • Method A1 (PPA): Carefully add polyphosphoric acid (10-20 wt eq) to the flask.

    • Method A2 (Eaton's Reagent): Add toluene (5 mL/mmol of aminophenol) to the flask, followed by the slow addition of Eaton's Reagent (5-10 wt eq).

  • Reaction Conditions:

    • Method A1 (PPA): Heat the reaction mixture to 150-180 °C and stir for 4-6 hours.

    • Method A2 (Eaton's Reagent): Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Visualization of Route A

Route A cluster_0 One-Pot Condensation 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol Reaction PPA or Eaton's Reagent Heat 4-Bromo-2-aminophenol->Reaction 1.0 eq Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid->Reaction 1.1 eq Product 5-Bromo-2-cyclopropyl-1,3-benzoxazole Reaction->Product

Caption: One-pot synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Route B: Stepwise Synthesis via Bromination of 2-Cyclopropyl-1,3-benzoxazole

This linear approach involves the initial formation of the 2-cyclopropyl-1,3-benzoxazole core followed by a regioselective bromination of the benzoxazole ring. This route offers the advantage of potentially higher yields in the initial cyclization step due to the absence of the deactivating bromo substituent on the aminophenol starting material.

Causality of Experimental Choices

Step 1: Synthesis of 2-Cyclopropyl-1,3-benzoxazole

The initial condensation of 2-aminophenol with cyclopropanecarboxylic acid can be achieved under similar conditions as Route A, often with higher efficiency. The absence of the electron-withdrawing bromine atom on the 2-aminophenol ring generally leads to faster reaction rates and cleaner conversions.

Step 2: Bromination of 2-Cyclopropyl-1,3-benzoxazole

The key challenge in this step is achieving regioselective bromination at the C5 position. The benzoxazole ring is an electron-rich aromatic system, and electrophilic substitution is generally favored. The directing effects of the fused benzene ring and the oxazole moiety typically lead to substitution at the 5- and/or 7-positions. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for such transformations. The choice of solvent can influence the regioselectivity, with polar aprotic solvents like acetonitrile or dichloromethane often being employed.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Cyclopropyl-1,3-benzoxazole

Materials:

  • 2-Aminophenol

  • Cyclopropanecarboxylic acid

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Follow the procedure outlined in Route A, substituting 2-aminophenol for 4-bromo-2-aminophenol.

  • Purify the crude product by column chromatography to yield 2-cyclopropyl-1,3-benzoxazole.

Step 2: Bromination of 2-Cyclopropyl-1,3-benzoxazole

Materials:

  • 2-Cyclopropyl-1,3-benzoxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-cyclopropyl-1,3-benzoxazole (1.0 eq) in acetonitrile (10 mL/mmol).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-Bromo-2-cyclopropyl-1,3-benzoxazole.

Visualization of Route B

Route B cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Bromination 2-Aminophenol 2-Aminophenol Reaction1 PPA or Eaton's Reagent Heat 2-Aminophenol->Reaction1 1.0 eq Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid->Reaction1 1.1 eq Intermediate 2-Cyclopropyl-1,3-benzoxazole Reaction2 Acetonitrile Room Temp Intermediate->Reaction2 Reaction1->Intermediate Product 5-Bromo-2-cyclopropyl-1,3-benzoxazole Reaction2->Product NBS N-Bromosuccinimide NBS->Reaction2 1.05 eq

Caption: Stepwise synthesis via bromination of an intermediate.

Performance Comparison

MetricRoute A: One-Pot CondensationRoute B: Stepwise SynthesisRationale
Overall Yield Moderate to GoodGood to ExcellentRoute B often provides a higher overall yield as the initial cyclization is more efficient without the deactivating bromo group.
Number of Steps 12Route A is a more convergent and streamlined process.
Atom Economy HigherLowerThe one-pot nature of Route A results in less waste generation.
Cost of Starting Materials HigherLower4-Bromo-2-aminophenol is generally more expensive than 2-aminophenol.
Scalability Potentially ChallengingMore StraightforwardThe high temperatures and viscous nature of PPA in Route A can present challenges on a larger scale. The milder conditions of Route B are often more amenable to scale-up.
Purification More ChallengingSimplerThe one-pot reaction in Route A may lead to more byproducts, complicating purification. The stepwise nature of Route B allows for purification of the intermediate, leading to a cleaner final reaction.
Safety Considerations Use of corrosive and viscous PPA or Eaton's reagent at high temperatures.Use of NBS, a lachrymator and irritant. Standard handling precautions required.Both routes involve hazardous materials, but the high-temperature handling of PPA in Route A may pose a greater risk.

Conclusion and Recommendations

The choice between Route A and Route B for the synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole is contingent upon the specific priorities of the research program.

  • Route A is the preferred method for rapid, small-scale synthesis where atom economy and a reduced number of synthetic steps are paramount. Its convergent design is elegant and efficient for generating initial quantities of the target molecule for screening and preliminary studies.

  • Route B , while involving an additional step, offers a more robust and potentially higher-yielding pathway, particularly for larger-scale synthesis. The ability to purify the intermediate, 2-cyclopropyl-1,3-benzoxazole, can lead to a cleaner final product and more consistent results. This route is recommended for process development and the generation of substantial quantities of the target compound.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of yield requirements, scalability, cost, and available resources. Both routes presented in this guide offer viable and scientifically sound approaches to this important synthetic intermediate.

References

  • Thimmaiah, S., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry, 7(4), 391-396. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by metal carbenoid and nitrenoid insertion. Nature, 451(7177), 417-424. [Link]

  • Google Patents. (2000). Method for preparing 5-substituted oxazoles.
  • Organic Chemistry Portal. (2021). Benzoxazole Synthesis. [Link]

  • Sharma, V., et al. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 4(6), 3088-3096. [Link]

Sources

High-Precision Purity Assessment of 5-Bromo-2-cyclopropyl-1,3-benzoxazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-cyclopropyl-1,3-benzoxazole (CAS: 306935-05-7) is a critical pharmacophore in modern drug discovery, serving as a robust scaffold for Suzuki-Miyaura cross-coupling reactions. The combination of the electron-withdrawing benzoxazole core and the lipophilic cyclopropyl moiety makes it a valuable bioisostere for indole or quinoline systems in kinase inhibitors.

However, the synthesis of this intermediate—typically via the condensation of 2-amino-4-bromophenol with cyclopropanecarboxylic acid derivatives—often yields persistent impurities such as unreacted aminophenols and ring-opened amides. These impurities are "silent killers" in downstream transition-metal catalysis, capable of poisoning Palladium catalysts.

This guide objectively compares the three dominant methodologies for purity confirmation—Combustion Analysis (CHN), High-Performance Liquid Chromatography (HPLC), and Quantitative NMR (qNMR) —and advocates for a qNMR-centric workflow for absolute purity determination.

Structural Context & Impurity Profile[1][2]

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities inherent to this scaffold.

Synthesis & Impurity Logic

The formation of the benzoxazole ring is a dehydration-cyclization process. Incomplete cyclization leads to acyclic amide intermediates which may co-elute with the product in standard chromatography.

ImpurityPathways SM1 2-Amino-4-bromophenol Inter Intermediate Amide (Acyclic) SM1->Inter Acylation SM2 Cyclopropanecarbonyl chloride SM2->Inter Product 5-Bromo-2-cyclopropyl- 1,3-benzoxazole Inter->Product Cyclization (Acid/Heat) Impurity Impurity: Ring-opened Hydrolysis Product Inter->Impurity Incomplete Cyclization Product->Impurity Acid Hydrolysis (Storage degradation)

Figure 1: Synthetic pathway and potential impurity generation.[1][2][3] Note that the acyclic amide intermediate is a common impurity that mimics the product's solubility.

Comparative Analysis of Methodologies

For a halogenated heterocycle like 5-Bromo-2-cyclopropyl-1,3-benzoxazole, traditional methods often fail to capture the "Absolute Purity" (mass fraction) required for accurate molar dosing in subsequent steps.

Table 1: Method Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: HPLC-UV/MS Method C: Quantitative NMR (qNMR)
Primary Output Elemental Ratio (C, H, N %)Relative Purity (% Area)Absolute Purity (% w/w)
Sample Required ~2–5 mg (Destructive)<1 mg (Destructive)~10–20 mg (Non-destructive)
Specificity Low. Cannot distinguish isomers or inorganic salts.High. Separates components.High. Structural ID + Quantitation.
Key Weakness Halogens (Br) interfere with oxidation; requires V2O5 additive.Requires Reference Standard (Response Factor) for absolute quant.Requires precise weighing and internal standard selection.
Suitability Low . High error rate for Br-compounds.Medium . Good for trace impurity profiling.High . The "Gold Standard" for intermediates.
Why qNMR Wins for This Molecule
  • Halogen Stability: Combustion analysis of brominated compounds often yields erratic results due to incomplete combustion or volatile silver halide formation. qNMR is unaffected by the bromine atom.

  • Cyclopropyl Distinctiveness: The cyclopropyl protons provide a unique, high-field diagnostic signal (0.8–1.3 ppm) that rarely overlaps with internal standards or aromatic impurities.

  • Solvent Detection: qNMR simultaneously quantifies residual solvents (e.g., Ethyl Acetate, DCM) which inflate the mass but not the molar content.

Recommended Experimental Protocols

Protocol A: Quantitative NMR (qNMR) - The Gold Standard

This protocol is designed to achieve <1% uncertainty.

Reagents:

  • Analyte: 5-Bromo-2-cyclopropyl-1,3-benzoxazole (approx. 15-20 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Rationale: The singlet at ~6.1 ppm sits in the "silent region" between the cyclopropyl peaks (high field) and the benzoxazole aromatic peaks (low field).

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent volatility errors).

Workflow:

  • Weighing: Accurately weigh ~15 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integral area[4][5]
    
  • 
    : Number of protons (Cyclopropyl 
    
    
    
    = 4H; IS Singlet = 3H)
  • 
    : Molar mass[5][6][7]
    
  • 
    : Purity (decimal)[5]
    
Protocol B: HPLC-UV Purity Check (Secondary Validation)

Use this to detect trace organic impurities that qNMR might miss due to sensitivity limits.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide impurities).

Analytical Decision Workflow

Use this logic flow to validate your batch before releasing it for synthesis.

AnalysisWorkflow Start Crude Product Isolated HNMR 1H NMR (Qualitative) Start->HNMR Check1 Structure Confirmed? HNMR->Check1 HPLC HPLC-UV/MS Check1->HPLC Yes Repurify Recrystallize / Column Check1->Repurify No Check2 Purity > 95%? HPLC->Check2 qNMR qNMR (Absolute Purity) Check2->qNMR Yes Check2->Repurify No Release Release for Synthesis qNMR->Release Mass Balance Confirmed Repurify->HNMR

Figure 2: Step-by-step decision tree for validating the 5-Bromo-2-cyclopropyl-1,3-benzoxazole intermediate.

References

  • Quantitative NMR in Pharmaceuticals: Webster, G. K., & Kumar, S. (2014).[4][5][8] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.

  • Benzoxazole Synthesis & Activity: Raju, B., et al. (2015).[1][7][9] Synthesis and biological evaluation of novel benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [1]

  • qNMR vs. Elemental Analysis: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

  • Compound Data (PubChem): National Center for Biotechnology Information. (2025).[4][7] PubChem Compound Summary for CID 83680910, 5-bromo-2-cyclopropyl-1,3-benzoxazole.

Sources

Safety Operating Guide

5-Bromo-2-cyclopropyl-1,3-benzoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-cyclopropyl-1,3-benzoxazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Chemical Profile

5-Bromo-2-cyclopropyl-1,3-benzoxazole is a halogenated heterocyclic building block frequently employed in medicinal chemistry for kinase inhibitor scaffolds. Its disposal is strictly regulated due to the presence of the bromine atom and the biological activity associated with the benzoxazole core.

Improper disposal of this compound poses two specific risks:

  • Formation of Corrosive Gases: Thermal destruction without scrubbing generates Hydrogen Bromide (HBr).

  • Aquatic Toxicity: Halogenated heterocycles are often persistent and toxic to marine life (H410).

Chemical Identity Table

PropertyDetail
CAS Number 1152526-28-1 (Verify with specific vendor SDS)
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Waste Category Halogenated Organic Waste (RCRA Hazardous)
Key Hazards Irritant (Skin/Eye/Resp), Aquatic Toxicity

Immediate Containment & Spill Response

Causality: Immediate action prevents the migration of the solid into floor drains or HVAC systems, which would trigger a costly facility-wide decontamination.

Protocol: Dry Solid Spill (< 50g)

  • Isolate: Mark the area. Do NOT use water. Water spreads the contaminant and increases the surface area for volatilization or hydrolysis.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Inert Absorption: Cover the spill with Vermiculite or Diatomaceous Earth .

    • Why: These materials are chemically inert and prevent the benzoxazole ring from reacting with floor sealants.

  • Collection: Use a non-sparking scoop to transfer the mixture into a wide-mouth HDPE jar.

  • Labeling: Tag immediately as "Debris from Spill: Halogenated Solid."

The Disposal Workflow (Decision Tree)

The critical decision point for this compound is the Halogen Content . Because it contains Bromine, it must be segregated from non-halogenated solvents (like Acetone or Ethanol) to prevent the contamination of fuel-blending waste streams.

Visualizing the Disposal Logic

DisposalWorkflow cluster_warning Safety Critical Start Waste Generation: 5-Bromo-2-cyclopropyl-1,3-benzoxazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidWaste Mother Liquor/Rinsate Segregation CRITICAL STEP: Segregate as HALOGENATED SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Container: Wide-Mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass/HDPE Carboy (No Metal Cans) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Contains Halogens' List: Bromobenzoxazole ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) Labeling->DisposalMethod

Figure 1: Decision tree for segregating halogenated benzoxazole waste. Note the strict requirement for halogenated streams to ensure proper downstream incineration.

Detailed Disposal Protocols

Scenario A: Solid Waste (Excess Reagent/Synthesis Product)

Use this for: Expired chemicals, failed synthesis solids, or contaminated gloves.

  • Container Selection: Use a clear wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why: HDPE is resistant to organic leaching. Clear jars allow EHS personnel to visually verify contents without opening.

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste. This is purely Chemical Waste .

  • Labeling:

    • Primary Constituent: "5-Bromo-2-cyclopropyl-1,3-benzoxazole"

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

    • CRITICAL: Write "HALOGENATED" in bold marker if the tag does not have a checkbox for it.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: HPLC waste, reaction solvents, or rotary evaporator traps containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.

    • Compatible: Dichloromethane (DCM), Ethyl Acetate, Methanol.

    • Incompatible: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as the benzoxazole ring can degrade unpredictably, potentially pressurizing the container.

  • The "Halogenated" Rule:

    • If the mixture contains >1% halogenated solvent (like DCM) OR dissolved halogenated solids (like this compound), the ENTIRE container must be classified as Halogenated Waste .

    • Cost Implication: Mixing this compound into a non-halogenated drum (like Acetone waste) ruins the fuel-blending value of the acetone, forcing the vendor to incinerate the whole drum at a higher cost.

  • Venting: Use a vented cap (Eco-Funnel) during accumulation to prevent pressure buildup from solvent volatility.

Professional Disposal (End-of-Life)

Once the waste leaves your laboratory, it enters the regulated disposal chain. You must ensure your waste vendor utilizes High-Temperature Incineration .

  • Process: The waste is injected into a rotary kiln at >1000°C.

  • The Chemistry of Destruction:

    
    
    
  • Why Scrubbing Matters: The combustion produces Hydrogen Bromide (HBr) gas. The facility must use a caustic scrubber (NaOH spray) to neutralize the HBr before releasing flue gas.

    
    
    

Regulatory Codes (US EPA/RCRA):

  • If unused/pure: Likely P-listed or U-listed if specifically named (rare for this specific intermediate), otherwise characterized by toxicity.

  • If in solvent: F002 (Spent Halogenated Solvents) or D001 (Ignitable) depending on the carrier.

Self-Validating Safety Checklist

Before calling for pickup, verify the following:

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-cyclopropyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Field Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary: Immediate Action Card

Compound Identity 5-Bromo-2-cyclopropyl-1,3-benzoxazole
CAS Number 915923-17-0
Molecular Formula C₁₀H₈BrNO
Physical State Solid (White to off-white crystalline powder)
Primary Hazard Class Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer
Storage Condition Cool, dry place (2–8°C recommended for long-term stability); Protect from light.
Immediate PPE Nitrile Gloves (Double recommended), Safety Goggles, Lab Coat, Fume Hood.

Hazard Assessment & Toxicological Context

Senior Scientist Note: As a specialized aryl bromide building block, specific toxicological data for CAS 915923-17-0 is limited in public registries. The protocols below are derived from the structural class (halogenated benzoxazoles) and the "Precautionary Principle" essential for novel chemical entities (NCEs).

GHS Classification (Inferred/Standard for Class)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Class assumption for benzoxazole cores).

Mechanistic Safety Insights
  • Alkylating Potential: While aryl bromides are generally stable, the benzoxazole ring system can be electrophilic. Direct contact with mucous membranes can lead to irritation via local hydrolysis or protein alkylation.

  • Sensitization Risk: Benzoxazole derivatives are known structural alerts for skin sensitization. Repeated exposure without proper glove discipline can induce contact dermatitis.

  • Reactivity: This compound is typically used as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Safety implication: Handling often involves transition metal catalysts and strong bases, necessitating a holistic safety approach beyond just the substrate.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common in synthetic organic chemistry workflows.

Protection Zone Recommended Equipment Technical Rationale
Respiratory Fume Hood (Certified) Mandatory. The solid dust is a respiratory irritant. All weighing and transfer must occur under negative pressure.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient if fine dust is generated or during pressurized reactions (e.g., sealed tube couplings).
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Changed immediately upon splash. Inner Glove: Acts as the final barrier. Benzoxazoles can permeate latex; nitrile offers superior resistance.
Dermal (Body) Cotton Lab Coat + Tyvek Sleeves Cotton minimizes static discharge (crucial for dry powders). Tyvek sleeves prevent wrist-gap exposure during reaching movements.
Inhalation (Spill) N95/P100 Respirator Only required outside a fume hood during large spill cleanup (>10g).

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Goal: Eliminate dust generation and static dispersion.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (tared vial with cap) to transport the material.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone.

  • Transfer: Use a micro-spatula . Do not pour directly from the stock bottle.

  • Decontamination: Wipe the spatula with a Kimwipe soaked in DCM (Dichloromethane) or Acetone immediately after use, inside the hood.

Protocol B: Solubilization & Reaction Setup

Context: Preparing for a cross-coupling reaction.

  • Solvent Choice: The compound is soluble in DCM, Ethyl Acetate, DMSO, and Methanol . It is sparingly soluble in water.

  • Dissolution: Add solvent to the solid to prevent "puffing" of dust.

  • Inert Atmosphere: If using in Pd-catalyzed coupling, purge the reaction vessel with Argon/Nitrogen before heating.

    • Risk:[1] Heating halogenated heterocycles in air can occasionally lead to oxidative decomposition, releasing acidic vapors (HBr/NOx).

Workflow Visualization

The following diagram outlines the logical flow of material from storage to disposal, highlighting critical safety checkpoints.

SafetyWorkflow Storage Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieval Weighing Weighing (Fume Hood, Anti-Static) PPE->Weighing Transfer Reaction Reaction Setup (Inert Atm, Solvent) Weighing->Reaction Solubilization Quench Quench/Workup (Phase Separation) Reaction->Quench Completion Waste Disposal (Halogenated Organic) Reaction->Waste Spill/Fail Quench->Waste Segregation

Figure 1: Operational safety workflow for handling 5-Bromo-2-cyclopropyl-1,3-benzoxazole, emphasizing containment at the weighing and reaction stages.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are secure.

  • Dry Clean: Do NOT use water (spreads contamination). Use a dry Chem-Wipe or scoop to collect the bulk solid.

  • Wet Wipe: Clean the residue with a solvent-dampened towel (Acetone or Ethanol).

  • Disposal: Place all cleanup materials into a solid hazardous waste bag.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Consult a physician (ophthalmology check recommended for benzoxazoles).

  • Skin Contact: Wash with soap and water. Do not use organic solvents (DMSO/Ethanol) on skin, as they may enhance absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must be labeled with "Contains Organic Bromide" and "Irritant".

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream to prevent exothermic reactions.

References

  • PubChem . (n.d.). Compound Summary: Benzoxazole Derivatives Safety Profile. National Library of Medicine. Retrieved February 14, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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5-Bromo-2-cyclopropyl-1,3-benzoxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.